molecular formula C6H5Na2O3P B1338547 Phenylphosphonic Acid Disodium Salt CAS No. 25148-85-0

Phenylphosphonic Acid Disodium Salt

Cat. No.: B1338547
CAS No.: 25148-85-0
M. Wt: 202.05 g/mol
InChI Key: JOQAMSDLZYQHMX-UHFFFAOYSA-L
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Description

Phenylphosphonic Acid Disodium Salt is a useful research compound. Its molecular formula is C6H5Na2O3P and its molecular weight is 202.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;dioxido-oxo-phenyl-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7O3P.2Na/c7-10(8,9)6-4-2-1-3-5-6;;/h1-5H,(H2,7,8,9);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQAMSDLZYQHMX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Na2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500517
Record name Disodium phenylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25148-85-0
Record name Disodium phenylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Phenylphosphonic Acid Disodium Salt from Phenylphosphonous Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of phenylphosphonic acid disodium salt, commencing from the oxidation of phenylphosphonous acid. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and the compound's potential mechanism of action, as requested.

Introduction

Phenylphosphonic acid and its derivatives are of significant interest in medicinal chemistry and materials science. The stable carbon-phosphorus bond and the ability of the phosphonate group to mimic natural phosphates make these compounds valuable for developing enzyme inhibitors and other biologically active molecules.[1] This guide focuses on a specific and efficient synthesis route to obtain the disodium salt of phenylphosphonic acid, a form often preferred for its increased solubility and stability in biological assays.

Synthetic Pathway Overview

The synthesis of this compound from phenylphosphonous acid is a two-step process:

  • Oxidation: Phenylphosphonous acid is oxidized to phenylphosphonic acid.

  • Neutralization: The resulting phenylphosphonic acid is neutralized with sodium hydroxide to form the disodium salt.

This process is illustrated in the workflow diagram below.

A high-level overview of the synthesis process.

Experimental Protocols

Step 1: Oxidation of Phenylphosphonous Acid to Phenylphosphonic Acid

This protocol is adapted from a standard laboratory-scale synthesis.[1]

Materials:

  • Phenylphosphonous acid

  • Acetone

  • Deionized water

  • Sodium hydroxide (NaOH)

  • Potassium permanganate (KMnO₄)

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Prepare a solution of 1 g (0.007 mole) of phenylphosphonous acid in a mixture of 10 mL of acetone and 10 mL of deionized water.

  • To this solution, add a solution of 0.281 g (0.007 mole) of sodium hydroxide in 10 mL of deionized water dropwise until a pH of approximately 7 is achieved.

  • In a separate beaker, prepare a solution of 0.663 g (0.007 mole) of potassium permanganate in 10 mL of deionized water.

  • Slowly add the potassium permanganate solution to the vigorously stirred phenylphosphonous acid solution over 5 minutes, maintaining the temperature at 20-25 °C.

  • After the addition is complete, continue stirring the reaction mixture for an additional 5 minutes at ambient temperature.

  • The reaction mixture containing the in-situ formed phenylphosphonic acid is then carried forward to the neutralization step. For isolation of the free acid (optional), the reaction would be acidified with concentrated hydrochloric acid to a pH of 1.[1]

Step 2: Neutralization and Isolation of this compound

This protocol is a generalized procedure for the formation of a disodium salt from a phosphonic acid.

Materials:

  • Reaction mixture from Step 1

  • 1 M Sodium hydroxide (NaOH) solution

  • pH meter or pH indicator strips

Procedure:

  • Carefully monitor the pH of the reaction mixture from the previous step.

  • Slowly add a 1 M solution of sodium hydroxide dropwise to the stirred solution.

  • Continuously monitor the pH and continue adding the sodium hydroxide solution until the pH of the mixture is adjusted to approximately 7.0.

  • The resulting aqueous solution contains the this compound.

  • The final product can be isolated from the aqueous solution by lyophilization (freeze-drying) to obtain a solid powder.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of phenylphosphonic acid, which is the precursor to the disodium salt. Data for the direct synthesis and isolation of the disodium salt is not extensively reported in a single source, but the yield is expected to be high for the neutralization step.

ParameterValueReference
Starting Material Phenylphosphonous Acid[1]
Oxidizing Agent Potassium Permanganate (KMnO₄)[1]
Reaction Temperature 20-25 °C[1]
Reaction Time (Oxidation) ~10 minutes[1]
Intermediate Product Phenylphosphonic Acid[1]
Final Product This compoundGeneral Procedure
Purity (Typical for Phenylphosphonic Acid) 98% to >99.5%

Mechanism of Action: Enzyme Inhibition

Phenylphosphonic acid and its derivatives are known to act as mimics of natural phosphates due to their structural analogy. This allows them to function as enzyme inhibitors. The carbon-phosphorus bond in phosphonates is more resistant to enzymatic cleavage than the phosphoester bond in phosphates, leading to enhanced stability and making them effective candidates for drug design.[1]

The generalized mechanism of enzyme inhibition by a phosphonate analogue is depicted below.

EnzymeInhibition cluster_normal Normal Enzymatic Reaction cluster_inhibition Inhibition by Phosphonate Analogue Enzyme1 Enzyme Product Product Enzyme1->Product Catalyzes reaction Substrate Phosphate-containing Substrate Substrate->Enzyme1 Binds to active site Enzyme2 Enzyme NoProduct Reaction Inhibited Enzyme2->NoProduct Inhibitor Phenylphosphonic Acid (or derivative) Inhibitor->Enzyme2 Binds to active site

Enzyme inhibition by phosphonate analogues.

Conclusion

The synthesis of this compound from phenylphosphonous acid is a straightforward and efficient process involving oxidation followed by neutralization. The resulting disodium salt is a valuable compound for research and development, particularly in the field of medicinal chemistry, owing to its potential as an enzyme inhibitor. The detailed protocols and data provided in this guide serve as a comprehensive resource for scientists and researchers working with this important class of organophosphorus compounds.

References

Phenylphosphonic Acid Disodium Salt (CAS 25148-85-0): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methodologies for phenylphosphonic acid disodium salt. It also explores the broader context of phenylphosphonic acid and its derivatives in drug development, focusing on their role as enzyme inhibitors.

Core Properties

This compound, also known as benzenephosphonic acid disodium salt, is the sodium salt of phenylphosphonic acid.[1] While specific experimental data for the disodium salt is limited, the properties of the parent acid are well-documented and provide a foundational understanding.

Physicochemical Properties

Quantitative data for phenylphosphonic acid and its disodium salt are summarized below. Data for the disodium salt is often not available in literature, reflecting a need for further experimental characterization.

Table 1: Physicochemical Properties of Phenylphosphonic Acid and its Disodium Salt

PropertyPhenylphosphonic AcidThis compound
CAS Number 1571-33-1[2]25148-85-0[1]
Molecular Formula C₆H₇O₃P[2]C₆H₅Na₂O₃P[3]
Molecular Weight 158.09 g/mol [2]202.06 g/mol [1]
Appearance White to off-white crystalline powder[4]White to almost white powder or crystal[3]
Melting Point 160-161 °C[5]>300 °C
Boiling Point Not availableNot available
pKa (at 25°C) pK₁: 1.83; pK₂: 7.07[4]Not applicable
Water Solubility (at 25°C) 40.4 g/100 mL[4]Soluble (specific value not available)
Solubility Profile of Phenylphosphonic Acid

The solubility of the parent acid has been determined in various organic solvents. This information is critical for its use in synthesis and formulation.

Table 2: Mole Fraction Solubility (x) of Phenylphosphonic Acid in Selected Organic Solvents at Different Temperatures

Temperature (K)MethanolEthanolAcetoneEthyl Acetate
288.15 --0.08640.0275
293.15 --0.09980.0328
298.15 --0.11520.0390
303.15 --0.13280.0462
308.15 --0.15290.0545
313.15 --0.17600.0642
318.15 --0.20250.0755

Note: Data suggests solubility generally increases with temperature. The parent acid is also soluble in chloroform and 1,4-dioxane.

Synthesis and Purification

The synthesis of this compound is typically achieved through the neutralization of phenylphosphonic acid. The synthesis of the parent acid is a well-established process.

Synthesis of Phenylphosphonic Acid

A common laboratory-scale synthesis involves the oxidation of phenylphosphinic acid.

Experimental Protocol: Oxidation of Phenylphosphinic Acid

  • Materials: Phenylphosphinic acid, concentrated nitric acid, diethyl ether, magnesium sulfate.

  • Procedure:

    • Melt 10.0 g (69.7 mmol) of phenylphosphinic acid in a round-bottom flask equipped with a thermometer.

    • Once the temperature reaches 100 °C, carefully add 3.5 mL (54.4 mmol) of concentrated nitric acid.[5]

    • After the addition is complete, allow the mixture to cool to room temperature.

    • Pour the resulting yellow solid into 100 mL of water.

    • Extract the aqueous solution three times with 50 mL portions of diethyl ether.[5]

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from diethyl ether to yield a colorless solid.[5]

G cluster_synthesis Synthesis of Phenylphosphonic Acid cluster_purification Purification Phenylphosphinic Acid Phenylphosphinic Acid Reaction Reaction Phenylphosphinic Acid->Reaction Nitric Acid Nitric Acid Nitric Acid->Reaction Crude Product Crude Product Reaction->Crude Product Extraction Extraction Crude Product->Extraction Drying Drying Extraction->Drying Recrystallization Recrystallization Drying->Recrystallization Pure Phenylphosphonic Acid Pure Phenylphosphonic Acid Recrystallization->Pure Phenylphosphonic Acid

Caption: General workflow for the synthesis and purification of phenylphosphonic acid.

Synthesis of this compound

The disodium salt is prepared by reacting phenylphosphonic acid with two equivalents of a sodium base, such as sodium hydroxide.

Experimental Protocol: Neutralization of Phenylphosphonic Acid

  • Materials: Phenylphosphonic acid, sodium hydroxide, deionized water, ethanol.

  • Procedure:

    • Dissolve a known quantity of phenylphosphonic acid in a minimal amount of deionized water.

    • Slowly add two molar equivalents of a standardized sodium hydroxide solution while stirring. The reaction is exothermic and may require cooling.

    • Monitor the pH of the solution; the endpoint for the formation of the disodium salt is typically in the neutral to slightly basic range.

    • The disodium salt can be isolated by precipitation from the aqueous solution by adding a miscible organic solvent like ethanol, followed by filtration.

    • The resulting solid is then washed with the organic solvent and dried under vacuum.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of phenylphosphonic acid and its derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of phenylphosphonic acid and its salt.

Experimental Protocol: HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.5) and an organic modifier (e.g., acetonitrile or methanol). For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[6]

  • Flow Rate: Typically 1.0 mL/min.[6]

  • Detection: UV detection at a suitable wavelength, such as 210 nm or 254 nm.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: NMR Data for Phenylphosphonic Acid

NucleusSolventChemical Shift (ppm) and Multiplicity
¹H NMR d₆-DMSOδ 7.99 (br, 2H), 7.79-7.64 (m, 2H), 7.54-7.38 (m, 3H)[5]
³¹P NMR Not specifiedCharacteristic chemical shift range for phosphonates.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic vibrational bands for phosphonic acids are found in the 900-1200 cm⁻¹ range, which are attributable to P-O stretching.[7]

Applications in Drug Development and Biological Activity

The core value of phenylphosphonic acid and its derivatives in drug development lies in the ability of the phosphonate group to act as a stable mimic of a phosphate group.[6] This property allows these compounds to function as inhibitors of enzymes that interact with phosphate-containing substrates.

Role as a Phosphate Mimic and Enzyme Inhibitor

The carbon-phosphorus bond in phosphonates is resistant to enzymatic cleavage, unlike the P-O bond in phosphate esters.[6] This stability makes phosphonate-containing molecules attractive candidates for designing enzyme inhibitors with improved pharmacokinetic profiles.

Studies have shown that phenylphosphonic acid can impact the metabolic activity of cells and modulate gene expression in human osteosarcoma cells.[4] While specific signaling pathways involving phenylphosphonic acid are not yet fully elucidated, the general mechanism of action for phosphonate-based drugs often involves competitive inhibition at the active site of phosphate-metabolizing enzymes.

G cluster_normal Normal Enzymatic Reaction cluster_inhibition Enzyme Inhibition by Phosphonate Analogue Substrate Phosphate-containing Substrate Enzyme Enzyme Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes reaction Inhibitor Phenylphosphonic Acid (or derivative) Enzyme_inhibited Enzyme Inhibitor->Enzyme_inhibited Binds to active site No_Product Reaction Inhibited Enzyme_inhibited->No_Product

Caption: General mechanism of enzyme inhibition by phosphonate analogues.

Potential Therapeutic Targets

The phosphonate moiety has been incorporated into inhibitors targeting various enzyme classes, including:

  • Protein Tyrosine Phosphatases (PTPs): These enzymes play a crucial role in cellular signaling, and their dysregulation is implicated in diseases like cancer and diabetes. Aryl-containing phosphonates have been investigated as PTP inhibitors.[8]

  • Matrix Metalloproteinases (MMPs): MMPs are zinc-dependent endopeptidases involved in tissue remodeling. Their overexpression is linked to cancer and inflammation. Phosphonates can act as zinc-binding groups in MMP inhibitors.

While phenylphosphonic acid itself may not be a potent drug candidate, its scaffold serves as a valuable starting point for the design of more complex and selective inhibitors for these and other enzyme targets.

Safety and Handling

Phenylphosphonic acid is harmful if swallowed and causes skin irritation and serious eye damage.[9] It is essential to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

Conclusion

This compound is a stable derivative of a versatile organophosphorus compound. While specific data for the disodium salt is sparse, the well-characterized nature of the parent acid provides a strong foundation for its use in research. The key value of the phenylphosphonate moiety in drug development lies in its ability to act as a stable phosphate mimic, opening avenues for the design of novel enzyme inhibitors. Further research is warranted to fully characterize the physicochemical and biological properties of the disodium salt and to explore its potential in therapeutic applications.

References

Phenylphosphonic acid disodium salt molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of phenylphosphonic acid disodium salt, a compound of interest in various research and development applications. The information is presented to be a readily accessible reference for laboratory and drug development settings.

Core Physicochemical Data

The essential molecular details of this compound are summarized in the table below. This information is critical for accurate experimental design, stoichiometric calculations, and analytical characterization.

ParameterValueReference
Chemical Name This compound[1][2]
Synonyms Benzenephosphonic Acid Disodium Salt[3][4]
CAS Number 25148-85-0[1][2][3]
Molecular Formula C₆H₅Na₂O₃P[1][2][4]
Molecular Weight 202.056 g/mol [1]

Experimental Protocols

Accurate determination of the molecular weight and formula of a compound like this compound typically involves a combination of mass spectrometry and elemental analysis.

Methodology for Mass Spectrometry:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as deionized water or methanol.

  • Instrumentation: A high-resolution mass spectrometer, for instance, a time-of-flight (TOF) or Orbitrap mass analyzer, is calibrated using a standard of known mass.

  • Ionization: Electrospray ionization (ESI) is a commonly employed technique for this type of analyte. The sample solution is introduced into the ESI source, where a high voltage is applied to generate charged droplets.

  • Mass Analysis: The solvent evaporates, and the resulting ions are guided into the mass analyzer. The instrument measures the mass-to-charge ratio (m/z) of the ions. For the disodium salt, ions corresponding to the intact molecule with one or two sodium atoms, or fragments thereof, may be observed.

  • Data Interpretation: The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular ion. The accurate mass measurement allows for the determination of the elemental composition and confirmation of the molecular formula.

Methodology for Elemental Analysis:

  • Sample Preparation: A precisely weighed sample of the dried this compound is combusted in a controlled oxygen atmosphere.

  • Combustion and Reduction: The combustion process converts carbon to carbon dioxide, hydrogen to water, and phosphorus to phosphoric acid. These combustion products are then passed through a reduction chamber.

  • Gas Chromatography and Detection: The resulting gases are separated using a gas chromatograph and quantified by a thermal conductivity detector.

  • Calculation: The weight percentages of carbon, hydrogen, and phosphorus in the original sample are calculated from the amounts of the detected gases. The percentage of sodium can be determined by atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).

  • Formula Determination: The empirical formula is determined from the percentage composition, and in conjunction with the molecular weight from mass spectrometry, the molecular formula is confirmed.

Logical Relationships

The following diagram illustrates the constituent components of this compound.

Structural Components of this compound cluster_0 This compound cluster_1 Constituent Ions C6H5Na2O3P Phenylphosphonic Acid Disodium Salt (C₆H₅Na₂O₃P) C6H5O3P Phenylphosphonate (C₆H₅O₃P)²⁻ C6H5O3P->C6H5Na2O3P Na Sodium (Na)⁺ Na->C6H5Na2O3P x2

Constituent ions of the salt.

References

Solubility Profile of Phenylphosphonic Acid Disodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Phenylphosphonic Acid Disodium Salt (CAS 25148-85-0), also known as Benzenephosphonic Acid Disodium Salt. Understanding the solubility of this compound in aqueous and organic media is critical for its application in research, formulation, and chemical synthesis. This document outlines available solubility data, details a standard experimental protocol for solubility determination, and presents a visual workflow for this procedure.

Quantitative and Qualitative Solubility Data

For context and comparison, the solubility of its parent compound, Phenylphosphonic Acid (CAS 1571-33-1), has been quantitatively determined in water and various organic solvents. The salt form is anticipated to have considerably higher aqueous solubility than the free acid.

Table 1: Solubility of Phenylphosphonic Acid (Parent Compound) in Various Solvents

Solvent Temperature (°C) Solubility (g / 100 mL)

| Water | 25 | 40.4 |

Data for organic solvents for the parent acid is available but presented here in a simplified format for contextual comparison.

Experimental Protocol for Solubility Determination

The equilibrium solubility of a solid compound like this compound can be reliably determined using the isothermal shake-flask method. This analytical technique measures the concentration of a saturated solution when it is in thermodynamic equilibrium with the undissolved solid solute at a specific temperature.

Materials and Equipment:
  • This compound (solid)

  • Solvent of interest (e.g., deionized water, ethanol, DMSO)

  • Analytical balance

  • Thermostatic shaker or incubator capable of maintaining a constant temperature

  • Sample vials with screw caps (e.g., glass HPLC vials)

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

  • pH meter (for aqueous solutions)

Methodology:
  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.[1] The time required may vary depending on the compound and solvent system.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove all undissolved particles.[2] This step is critical to prevent artificially high concentration readings.

  • Sample Analysis: Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method. Quantify the concentration of the dissolved solute using a validated analytical technique, such as HPLC or UV-Vis spectrophotometry.[2]

  • Calculation: Calculate the solubility from the measured concentration of the diluted sample, taking the dilution factor into account. The result is typically expressed in units such as mg/mL, g/L, or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the standard workflow for determining the equilibrium solubility of a solid compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Calculation A Add excess solid solute to known volume of solvent B Agitate at constant temperature (e.g., 24-72h) A->B C Settle suspension B->C D Withdraw supernatant C->D E Filter through 0.22µm filter D->E F Prepare dilutions of filtered saturate E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Calculate solubility G->H

Caption: Workflow for the isothermal shake-flask solubility determination method.

References

Phenylphosphonic acid disodium salt hydrate versus anhydrous form

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Phenylphosphonic Acid Disodium Salt: Hydrate Versus Anhydrous Forms

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of the appropriate solid-state form of an active pharmaceutical ingredient (API) is a critical decision in the drug development process. The crystalline form of a salt, whether it exists as an anhydrous compound or a hydrate, can significantly influence its physicochemical properties, including solubility, stability, and bioavailability. This compound is a compound of interest for which understanding the characteristics of its hydrated and anhydrous forms is essential for consistent and effective formulation.

This technical guide provides a comparative overview of the hydrate and anhydrous forms of this compound. It details the key physicochemical differences, outlines experimental protocols for their characterization, and presents a logical workflow for form identification and selection. While direct comparative data for this compound is limited in publicly available literature, this guide extrapolates from established principles of solid-state chemistry and provides generalized methodologies applicable to the characterization of these forms.

Physicochemical Properties: A Comparative Overview

The presence of water molecules within the crystal lattice of a hydrate introduces distinct properties compared to its anhydrous counterpart.[1] These differences are fundamental to consider during drug development. In general, hydrates are thermodynamically more stable under normal conditions compared to their anhydrous forms.[1]

Table 1: Comparative Physicochemical Properties of Hydrate vs. Anhydrous this compound

PropertyHydrate FormAnhydrous FormSignificance in Drug Development
Water Content Stoichiometric amount of water integrated into the crystal lattice.Contains no water in the crystal lattice.Affects stability, hygroscopicity, and manufacturability.
Crystal Structure Different crystal lattice due to the presence of water molecules.A distinct crystal lattice that lacks water molecules.Influences mechanical properties, dissolution rate, and bioavailability.
Solubility Generally lower solubility compared to the anhydrous form.[2]Typically exhibits higher aqueous solubility.[2]Directly impacts dissolution rate and bioavailability.
Dissolution Rate Generally dissolves more slowly than the anhydrous form.[2]Tends to have a faster dissolution rate.A key factor in determining the onset of therapeutic action.
Stability Often more stable at ambient temperature and humidity.[1]Can be hygroscopic and may convert to the hydrate form upon exposure to moisture.[3]Critical for shelf-life, storage conditions, and formulation integrity.
Hygroscopicity Less hygroscopic as it is already hydrated.Can be highly hygroscopic, readily absorbing water from the environment.Affects handling, processing, and storage of the API.
Melting Point Dehydration often occurs before melting, complicating the determination of a true melting point.Exhibits a distinct melting point.An important parameter for material characterization and processing.

Experimental Protocols for Characterization

Differentiating between the hydrated and anhydrous forms of this compound requires a suite of analytical techniques. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

TGA is used to determine the water content in a hydrated salt by measuring the change in mass as a function of temperature.[4][5]

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a suitable pan (e.g., aluminum or platinum).

  • Experimental Conditions:

    • Purge Gas: Dry nitrogen or air at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature sufficient to ensure complete dehydration (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).[6]

  • Data Analysis: The mass loss corresponding to the dehydration event is used to calculate the percentage of water in the sample. This can be compared to the theoretical water content for a specific hydrate.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal events such as melting and dehydration.[4][5]

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan. A small pinhole may be pierced in the lid to allow for the escape of water vapor during dehydration.

  • Experimental Conditions:

    • Purge Gas: Dry nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the dehydration and melting events.

  • Data Analysis: Endothermic peaks on the DSC thermogram correspond to dehydration and melting events. The peak temperature and enthalpy can be used to characterize the thermal behavior of each form.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for distinguishing between different crystalline forms (polymorphs and pseudo-polymorphs) based on their unique diffraction patterns.[1][7][8][9]

Methodology:

  • Instrument: A powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα).

  • Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder to ensure a flat, uniform surface.

  • Experimental Conditions:

    • Scan Range: Typically from 2° to 40° 2θ.

    • Scan Speed: A continuous scan at a rate of, for example, 2°/min.

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ angle, serves as a fingerprint for the crystalline form. The patterns of the hydrate and anhydrous forms will show distinct peaks at different 2θ angles.[10]

Visualization of Workflows and Concepts

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization and differentiation of the hydrated and anhydrous forms of this compound.

G cluster_0 Characterization Workflow start Sample of Phenylphosphonic Acid Disodium Salt tga_dsc Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) start->tga_dsc Thermal Analysis pxrd Powder X-ray Diffraction (PXRD) start->pxrd Structural Analysis analysis Data Analysis and Comparison tga_dsc->analysis pxrd->analysis hydrate Hydrate Form Identified analysis->hydrate Mass loss corresponds to stoichiometric water & unique pattern anhydrous Anhydrous Form Identified analysis->anhydrous No significant mass loss before decomposition & unique pattern mixture Mixture of Forms analysis->mixture Inconclusive/Mixed Signals

Caption: Workflow for identifying the solid-state form of this compound.

Conceptual Relationship

The relationship between the anhydrous and hydrated forms is often reversible and dependent on environmental conditions such as temperature and humidity.

G anhydrous Anhydrous Form hydrate Hydrate Form anhydrous->hydrate Hydration (Exposure to Humidity) hydrate->anhydrous Dehydration (Heating/Low Humidity)

Caption: The interconversion between the anhydrous and hydrated forms.

Conclusion

The choice between the hydrated and anhydrous form of this compound has significant implications for drug development. The anhydrous form may offer advantages in terms of solubility and dissolution rate, but its potential for hygroscopicity and conversion to a less soluble hydrate form presents challenges for stability and manufacturing. Conversely, the hydrated form may provide greater stability but could compromise bioavailability.

A thorough understanding and characterization of these solid-state forms using techniques such as TGA, DSC, and PXRD are imperative. The experimental protocols and workflows outlined in this guide provide a framework for researchers and drug development professionals to make informed decisions regarding the selection and control of the optimal solid-state form of this compound for their specific application.

References

Spectroscopic Analysis of Phenylphosphonic Acid Disodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for phenylphosphonic acid disodium salt, focusing on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This document is intended to serve as a valuable resource for researchers and professionals in drug development and materials science, offering detailed experimental protocols and a thorough analysis of spectroscopic characteristics.

Introduction

Phenylphosphonic acid and its salts are important compounds in various fields, including medicinal chemistry and materials science. This compound, the fully deprotonated form of phenylphosphonic acid, exhibits distinct spectroscopic features due to the anionic phosphonate group. Understanding these characteristics is crucial for quality control, structural elucidation, and the study of molecular interactions. This guide presents a summary of the expected NMR and FTIR data for this compound, alongside detailed methodologies for acquiring such spectra.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound. It is important to note that specific spectral values can be influenced by experimental conditions such as solvent, concentration, and pH. The NMR data presented here are based on spectra obtained in a basic aqueous solution (D₂O with NaOD), which generates the disodium salt in situ.

NMR Spectroscopic Data

Table 1: ¹H NMR Data for this compound (in D₂O with NaOD)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.6 - 7.8MultipletProtons ortho to the phosphonate group
~7.3 - 7.5MultipletProtons meta and para to the phosphonate group

Table 2: ¹³C NMR Data for this compound (in D₂O with NaOD)

Chemical Shift (δ) ppmAssignment
~135-140 (d, ¹JPC ≈ 150-170 Hz)C1 (ipso-carbon attached to P)
~130-133 (d, ²JPC ≈ 10-15 Hz)C2, C6 (ortho-carbons)
~128-130 (d, ⁴JPC ≈ 0-2 Hz)C4 (para-carbon)
~127-129 (d, ³JPC ≈ 5-10 Hz)C3, C5 (meta-carbons)

Table 3: ³¹P NMR Data for this compound (in D₂O with NaOD)

Chemical Shift (δ) ppmMultiplicityComments
~10 - 15Singlet (proton-decoupled)Referenced to external 85% H₃PO₄. The chemical shift is pH-dependent.
FTIR Spectroscopic Data

Table 4: FTIR Data for this compound (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 2900Weak-MediumC-H stretching (aromatic)
~1600, ~1480, ~1440Medium-StrongC=C stretching (aromatic ring)
~1150 - 1050Strong, BroadP-O asymmetric and symmetric stretching in PO₃²⁻
~1000 - 950StrongP-C stretching
~750, ~700StrongC-H out-of-plane bending (aromatic)

Experimental Protocols

Detailed and standardized experimental procedures are essential for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy Protocol

Objective: To acquire ¹H, ¹³C, and ³¹P NMR spectra of this compound.

Materials:

  • Phenylphosphonic acid

  • Deuterium oxide (D₂O)

  • Sodium deuteroxide (NaOD) solution in D₂O

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of phenylphosphonic acid and dissolve it in 0.6-0.7 mL of D₂O in a small vial.

    • Add NaOD solution dropwise while monitoring the pH (using a pH meter calibrated for D₂O or pH paper) until a pH of >12 is achieved to ensure complete deprotonation to the disodium salt.

    • Transfer the resulting solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction. The residual HDO peak should be used for referencing if an internal standard is not used.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the aromatic carbon region (e.g., 100-150 ppm).

    • A larger number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are typically required due to the lower natural abundance of ¹³C and longer relaxation times.

  • ³¹P NMR Acquisition:

    • Use a proton-decoupled single-pulse experiment.

    • Set the spectral width to cover the expected range for phosphonates (e.g., -20 to 40 ppm).

    • Use an external reference of 85% H₃PO₄ set to 0 ppm.

    • Acquire a suitable number of scans (e.g., 64-256) for good signal-to-noise.

FTIR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of solid this compound.

Materials:

  • This compound (solid)

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Ensure the KBr is completely dry by heating it in an oven at ~110°C for several hours and storing it in a desiccator.

    • Place approximately 1-2 mg of the this compound sample and about 100-200 mg of dry KBr into an agate mortar.

    • Gently grind the sample and KBr together until a fine, homogeneous powder is obtained.

    • Transfer a portion of the mixture to the die of a pellet press.

    • Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • FTIR Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet containing the sample in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Visualizations

The following diagrams illustrate the chemical structure and the general workflow for the spectroscopic analysis of this compound.

Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start: this compound prep_nmr Dissolve in D2O with NaOD start->prep_nmr prep_ftir Grind with KBr start->prep_ftir nmr_acq NMR Spectrometer (1H, 13C, 31P) prep_nmr->nmr_acq pellet Press into Pellet prep_ftir->pellet ftir_acq FTIR Spectrometer pellet->ftir_acq nmr_data NMR Spectra (Chemical Shifts, Coupling Constants) nmr_acq->nmr_data ftir_data FTIR Spectrum (Vibrational Frequencies) ftir_acq->ftir_data interpretation Structural Elucidation & Characterization nmr_data->interpretation ftir_data->interpretation

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Key Structural Features for Spectroscopy cluster_structure This compound cluster_legend Legend P P O1 O- P->O1 PO3²⁻ stretch (FTIR) O2 O- P->O2 O3 O P->O3 C1 C1 P->C1 P-C stretch (FTIR) C2 C2 C1->C2 C3 C3 C2->C3 H2 H C2->H2 ¹H NMR C4 C4 C3->C4 H3 H C3->H3 ¹H NMR C5 C5 C4->C5 H4 H C4->H4 ¹H NMR C6 C6 C5->C6 H5 H C5->H5 ¹H NMR C6->C1 H6 H C6->H6 ¹H NMR NMR_sig NMR Signals NMR_sig->P ³¹P NMR NMR_sig->C1 ¹³C NMR FTIR_sig FTIR Vibrations FTIR_sig->O1 P-O Stretch

Caption: Key structural features of this compound and their corresponding spectroscopic signals.

An In-depth Technical Guide on the Thermal Stability of Phenylphosphonic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of phenylphosphonic acid and its disodium salt. Due to limited publicly available data on the disodium salt, this guide summarizes the thermal properties of the parent acid and outlines the standard methodologies for thermal analysis.

Introduction to Phenylphosphonic Acid Disodium Salt

Thermal Stability Data

While direct quantitative data for this compound is sparse, studies on phenylphosphonic acid (PPA) offer valuable information on its thermal decomposition.

Table 1: Summary of Thermal Decomposition Data for Phenylphosphonic Acid (PPA)

CompoundSubstrateDecomposition OnsetDecomposition ProductsAnalytical Technique
Phenylphosphonic AcidCu(111)375 °CC₆H₅PO₂, phenyl (C₆H₅), PO₃, C₆H₄PO₃[2][3][4]Synchrotron Radiation-Based Techniques
Phenylphosphonic AcidCeO₂225 °CDesorption of carbonaceous species[5]Photoelectron Spectroscopy
Phenylphosphonic AcidReduced Cerium Oxides350 °CDesorption of carbonaceous species[5]Photoelectron Spectroscopy

Studies on phenylphosphonic acid adsorbed on copper (Cu(111)) show that thermal treatment at 375 °C leads to molecular decomposition through various pathways, including P–O, C–P, and C–H bond scissions[2][3][4]. On cerium oxide surfaces, the decomposition temperature is influenced by the substrate's nature, with cleavage of the P-C bond initiated at 225 °C on CeO₂ and at a higher temperature of 350 °C on reduced cerium oxides[5].

Experimental Protocols for Thermal Analysis

To determine the thermal stability of this compound, standard techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be employed.

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine thermal stability, decomposition temperatures, and the composition of materials.

  • Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance, a furnace capable of programmed heating rates, and a system for controlling the atmosphere (e.g., nitrogen, air).

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed in a tared TGA pan, commonly made of alumina or platinum.

  • Experimental Procedure:

    • The sample is placed in the TGA furnace.

    • The furnace is purged with an inert gas (e.g., nitrogen) to provide a non-reactive atmosphere.

    • The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 600 °C).

    • The weight of the sample is continuously monitored and recorded as a function of temperature.

    • The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of weight loss indicates the beginning of decomposition.

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.

  • Instrumentation: A differential scanning calorimeter with a sample and reference cell, a programmable furnace, and a data acquisition system.

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is encapsulated in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Experimental Procedure:

    • The sample and reference pans are placed in the DSC cell.

    • The cell is heated at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere.

    • The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

    • Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are observed as peaks in the DSC thermogram.

Workflow for Thermal Stability Assessment

The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical compound like this compound.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Phenylphosphonic Acid Disodium Salt Sample Weighing Accurate Weighing Sample->Weighing Encapsulation Pan Encapsulation (TGA/DSC) Weighing->Encapsulation TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC TGA_Data Weight Loss vs. Temperature (Decomposition Profile) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (Melting, Transitions) DSC->DSC_Data Stability_Report Thermal Stability Report TGA_Data->Stability_Report DSC_Data->Stability_Report

Caption: Workflow for Thermal Stability Assessment.

Conclusion

While specific thermal stability data for this compound remains to be fully characterized in publicly accessible literature, the thermal behavior of the parent phenylphosphonic acid provides a foundational understanding. The decomposition of phenylphosphonic acid is shown to be dependent on the surrounding chemical environment, with decomposition temperatures ranging from 225 °C to 375 °C under different conditions[2][3][4][5]. For definitive thermal stability data on the disodium salt, experimental determination using standard techniques such as TGA and DSC is recommended. The protocols and workflow provided in this guide offer a robust framework for conducting such an analysis.

References

Phenylphosphonic acid disodium salt safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for Phenylphosphonic Acid Disodium Salt (CAS No: 25148-85-0, 3279-54-7), compiled from various Safety Data Sheets (SDS). It is intended to equip laboratory and drug development professionals with the necessary data for safe handling, storage, and emergency response.

Hazard Identification and Classification

A review of available Safety Data Sheets indicates a consensus that this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[1][2] Consequently, it typically does not require hazard pictograms, a signal word, or standardized hazard statements on its labeling.[2] However, some older or alternative safety data sheets suggest it may cause mild irritation to the eyes, skin, respiratory system, and digestive tract.[3] Given this discrepancy, adherence to standard good laboratory practices is strongly recommended.

GHS Classification Summary

Hazard ClassClassificationNotes
Acute ToxicityNot Classified[4]Toxicological properties have not been fully investigated.[3]
Skin Corrosion/IrritationNot Classified[4]One source suggests potential for skin irritation.[3]
Serious Eye Damage/IrritationNot Classified[4]One source suggests potential for eye irritation.[3]
CarcinogenicityNot ClassifiedNo component is identified as a probable, possible, or confirmed human carcinogen by IARC.[1][5]

Physical and Chemical Properties

The quantitative physical and chemical data for this compound are limited in the reviewed SDSs. The following table summarizes the available information.

PropertyValueSource(s)
Synonyms Disodium phenyl phosphonate dihydrate, Benzenephosphonic Acid Disodium Salt Hydrate[1][2]
CAS Number 3279-54-7 (dihydrate), 25148-85-0 (hydrate)[1][2]
Molecular Formula C₆H₅Na₂O₃P・xH₂O[2]
Molecular Weight 254.09 g/mol (dihydrate)[1][5]
Appearance White to almost white crystal or powder[2][2][3]
Physical State Solid (at 20°C)[2]
Melting Point >300 °C[5]
Odor Odorless[4][6]

Handling, Storage, and Personal Protective Equipment

Proper handling and storage procedures are critical to ensure safety, particularly given the compound's hygroscopic nature.

Safe Handling and Storage Protocols

AspectRecommendationSource(s)
Handling Avoid dust formation. Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1][2][7]
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly closed to prevent moisture absorption (hygroscopic). Recommended storage temperature: 2 - 8 °C.[1][7]
Incompatible Materials Strong oxidizing agents.[8]
Conditions to Avoid Moisture, excess heat.[1][4][8]

Personal Protective Equipment (PPE)

ProtectionSpecificationSource(s)
Eye/Face Protection Safety glasses or goggles approved under government standards such as NIOSH (US) or EN 166 (EU).[1][2][3]
Hand Protection Handle with appropriate protective gloves. Inspect gloves prior to use and dispose of contaminated gloves in accordance with good laboratory practices.[1][2]
Skin/Body Protection Wear protective clothing. The type of protection should be selected based on the concentration and amount of the substance at the specific workplace.[1][2]
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust is generated, a dust respirator may be used.[1][2]

Emergency Procedures

First Aid Measures

Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.[1][3]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing.[1][3]
Eye Contact Flush eyes with plenty of water as a precaution for at least 15 minutes.[1][3]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting.[1][3]

Firefighting and Accidental Release

  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][4]

  • Hazardous Combustion Products : In a fire, may produce carbon oxides, oxides of phosphorus, and sodium oxides.[1][8]

  • Accidental Release Measures : For spills, sweep up the material and shovel it into a suitable, closed container for disposal.[1] Avoid generating dust. Prevent the product from entering drains.[1][7]

Experimental Protocols

The Safety Data Sheets reviewed for this guide summarize the results of safety and toxicity assessments. They do not contain detailed experimental methodologies or protocols for the cited toxicological or ecological studies. The classifications are based on standardized testing guidelines, but specific study references are not provided in the SDSs.

Visualized Workflow: Hazard Assessment and Handling

The following diagram illustrates the logical workflow for assessing the safety requirements and implementing handling procedures for this compound, taking into account the information presented in this guide.

G cluster_0 Initial Assessment cluster_1 Hazard Classification Analysis cluster_2 Actionable Safety Protocols cluster_3 Emergency Preparedness start Receive Phenylphosphonic Acid Disodium Salt sds_review Review Safety Data Sheet (SDS) start->sds_review ghs_class GHS / CLP Classification? sds_review->ghs_class not_hazardous Primary Conclusion: Not Classified as Hazardous ghs_class->not_hazardous Most SDSs potential_irritant Secondary Finding: Potential Mild Irritant ghs_class->potential_irritant Some SDSs decision Adopt Precautionary Principle? not_hazardous->decision potential_irritant->decision ppe Mandatory PPE: - Safety Glasses - Gloves - Lab Coat decision->ppe Yes handling Safe Handling Practices: - Use in Ventilated Area - Avoid Dust Formation ppe->handling storage Proper Storage: - Cool, Dry Place (2-8 °C) - Tightly Sealed (Hygroscopic) handling->storage emergency_plan Review Emergency Procedures: - First Aid Measures - Spill Cleanup Protocol storage->emergency_plan

Caption: Workflow for handling this compound.

References

An In-depth Technical Guide on the Catalytic Mechanism of Action of Phenylphosphonic Acid and its Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylphosphonic acid (PPA) and its corresponding salts are versatile compounds that have found applications in diverse fields, including materials science, as corrosion inhibitors, and in synthetic organic chemistry. While the use of PPA and its derivatives as ligands in transition metal catalysis is well-documented, their role as primary catalysts is an area of growing interest. This technical guide provides a detailed overview of the mechanism of action of phenylphosphonic acid and its salts in catalysis, with a focus on their function as organocatalysts. The guide will present quantitative data from relevant studies, detailed experimental protocols, and visual diagrams of proposed catalytic cycles and experimental workflows.

Phenylphosphonic Acid (PPA) as a Brønsted Acid Catalyst

Phenylphosphonic acid itself can function as a reusable, heterogeneous Brønsted acid catalyst. Its acidic protons can activate electrophiles, facilitating a variety of organic transformations, most notably multicomponent reactions.

A prime example of PPA's catalytic activity is in the one-pot synthesis of α-aminophosphonates via the Kabachnik-Fields reaction. This reaction involves the condensation of an aldehyde, an amine, and a dialkyl phosphite. The proposed mechanism involves the activation of the carbonyl group of the aldehyde by a proton from PPA, making it more susceptible to nucleophilic attack by the amine to form a Schiff base intermediate. The PPA then protonates the dialkyl phosphite, enhancing its nucleophilicity for the subsequent addition to the Schiff base, yielding the final α-aminophosphonate product.

Kabachnik_Fields_Mechanism cluster_activation Substrate Activation cluster_imine_formation Imine Formation cluster_phosphite_addition Phosphite Addition Aldehyde Aldehyde Activated_Aldehyde Protonated Aldehyde Aldehyde->Activated_Aldehyde Protonation PPA_H PPA-H⁺ PPA_H->Activated_Aldehyde Imine Imine Activated_Aldehyde->Imine Nucleophilic Attack & Dehydration Amine Amine Amine->Imine Alpha_Aminophosphonate α-Aminophosphonate Imine->Alpha_Aminophosphonate Nucleophilic Addition Dialkyl_Phosphite Dialkyl_Phosphite Dialkyl_Phosphite->Alpha_Aminophosphonate Alpha_Aminophosphonate->PPA_H Catalyst Regeneration

Figure 1: Proposed mechanism for the PPA-catalyzed Kabachnik-Fields reaction.

The following table summarizes the yields of various α-aminophosphonates synthesized using phenylphosphonic acid as a catalyst.

EntryAldehydeAmineDialkyl PhosphiteYield (%)
1BenzaldehydeAnilineDiethyl phosphite95
24-ChlorobenzaldehydeAnilineDiethyl phosphite92
34-MethoxybenzaldehydeAnilineDiethyl phosphite96
4ButyraldehydeBenzylamineDimethyl phosphite88

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.0 mmol)

  • Dialkyl phosphite (1.0 mmol)

  • Phenylphosphonic acid (10 mol%)

  • Solvent (e.g., ethanol, or solvent-free)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

Procedure:

  • To a round-bottom flask, add the aldehyde, amine, dialkyl phosphite, and phenylphosphonic acid.

  • Stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and continue stirring for the required time (typically 2-4 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Phenylphosphonic Acid Salts as Base Organocatalysts

While phenylphosphonic acid acts as an acid catalyst, its deprotonated forms, particularly the disodium salt, are proposed to function as base or nucleophilic catalysts. Although direct and extensive studies on the catalytic mechanism of phenylphosphonic acid disodium salt are limited, a plausible mechanism can be inferred from the known reactivity of other phosphonate salts and general principles of organocatalysis.

Monosodium salts of phosphonic acids have been shown to catalyze Michael additions. It is therefore proposed that disodium phenylphosphonate, being a stronger base, can also effectively catalyze this transformation. The mechanism likely involves the phosphonate dianion acting as a Brønsted base to deprotonate a pro-nucleophile (Michael donor), generating a more potent nucleophile (e.g., an enolate). This nucleophile then adds to the Michael acceptor in a conjugate fashion. The resulting intermediate is then protonated by the regenerated catalyst precursor (monosodium phenylphosphonate) to afford the final product and regenerate the active disodium phenylphosphonate catalyst.

Michael_Addition_Mechanism cluster_catalyst_activation Catalyst Activation cluster_addition Conjugate Addition cluster_product_formation Product Formation & Catalyst Regeneration Pro_Nucleophile Pro-Nucleophile (Michael Donor) Nucleophile Nucleophile (e.g., Enolate) Pro_Nucleophile->Nucleophile Deprotonation Disodium_PPA PhPO₃²⁻ 2Na⁺ Monosodium_PPA PhPO₃H⁻ Na⁺ Disodium_PPA->Monosodium_PPA Adduct_Intermediate Adduct Intermediate Nucleophile->Adduct_Intermediate Nucleophilic Attack Monosodium_PPA->Disodium_PPA Regeneration Michael_Acceptor Michael Acceptor Michael_Acceptor->Adduct_Intermediate Final_Product Michael Adduct Adduct_Intermediate->Final_Product Protonation

Figure 2: Proposed catalytic cycle for the Michael addition catalyzed by disodium phenylphosphonate.

Experimental Workflow for Catalyst Screening

The following diagram illustrates a general workflow for screening the catalytic activity of phenylphosphonic acid and its salts in a model reaction.

Catalyst_Screening_Workflow Start Define Model Reaction (e.g., Aldol, Michael) Catalyst_Preparation Prepare Catalysts: PPA, Monosodium PPA, Disodium PPA Start->Catalyst_Preparation Reaction_Setup Set up Parallel Reactions: Vary Catalyst, Temperature, Solvent, and Concentration Catalyst_Preparation->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, GC, HPLC) Reaction_Setup->Monitoring Workup Reaction Work-up and Product Isolation Monitoring->Workup Analysis Characterize Products (NMR, MS) and Determine Yields Workup->Analysis Optimization Optimize Reaction Conditions for Best Performing Catalyst Analysis->Optimization End Optimized Catalytic Protocol Optimization->End

Figure 3: A generalized workflow for screening and optimizing catalysis by phenylphosphonic acid and its salts.

Phenylphosphonic acid and its salts are emerging as versatile organocatalysts. PPA itself demonstrates efficacy as a Brønsted acid catalyst, while its salts, particularly the disodium salt, are proposed to act as base catalysts. The mechanisms presented in this guide are based on established principles of organic chemistry and preliminary findings. Further research, including detailed kinetic studies and computational modeling, is necessary to fully elucidate the catalytic cycles and expand the synthetic utility of these compounds. The provided protocols and workflows offer a starting point for researchers and drug development professionals to explore the catalytic potential of phenylphosphonic acid and its derivatives in their own applications.

An In-depth Technical Guide to Phenylphosphonic Acid Disodium Salt as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylphosphonic acid (PPA) and its salts, particularly the disodium salt, are organophosphorus compounds that have demonstrated significant efficacy as corrosion inhibitors for various metals, most notably for mild and carbon steel in aqueous environments.[1] This technical guide provides a comprehensive overview of the role of phenylphosphonic acid disodium salt as a corrosion inhibitor, focusing on its mechanism of action, quantitative performance data, and detailed experimental protocols for its evaluation. The unique chemical structure of phenylphosphonic acid, featuring a phenyl group directly bonded to a phosphorus atom, imparts properties that allow for the formation of protective films on metal surfaces, mitigating the electrochemical processes that lead to corrosion.[1][2]

Mechanism of Corrosion Inhibition

The primary mechanism by which this compound inhibits corrosion is through the formation of a protective, insoluble organophosphate layer on the metal surface.[2] This film acts as a physical barrier, hindering the ingress of corrosive species to the metal substrate. The inhibition process involves the adsorption of the phosphonate molecules onto the metal surface.

The phosphonate group plays a crucial role by coordinating with the metal surface and metal ions present in the solution, such as Fe²⁺ or synergistically added cations like Zn²⁺.[1][3] Concurrently, the phenyl group contributes to the stability and hydrophobicity of the protective layer, further enhancing its barrier properties.[1] In synergistic formulations, particularly with Zn²⁺, the effectiveness of the inhibition is significantly enhanced. The formulation of a complex between the phosphonate, zinc ions, and the metal surface leads to a more robust and adherent protective film.[1][3] However, it is noteworthy that excessively high concentrations of Zn²⁺ can lead to the formation of an insoluble complex in the bulk solution, which may reduce the inhibition efficiency.[3]

Quantum chemical studies, utilizing Density Functional Theory (DFT), can provide deeper insights into the adsorption mechanism. These studies help in understanding the electronic properties of the inhibitor molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Such calculations can elucidate the electron-donating and accepting capabilities of the phenylphosphonic acid molecule, which are crucial for its interaction with the metal surface.

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InhibitionMechanism cluster_solution Aqueous Environment cluster_surface Metal Surface (e.g., Mild Steel) PPA Phenylphosphonic Acid Disodium Salt Metal Metal Surface PPA->Metal Adsorption via Phosphonate Group ProtectiveFilm Protective Organophosphate-Zinc Complex Film Zn Zn²⁺ Ions Zn->Metal Co-adsorption CorrosiveIons Corrosive Ions (e.g., Cl⁻) CorrosiveIons->Metal Corrosion Attack Metal->ProtectiveFilm Film Formation ProtectiveFilm->CorrosiveIons Barrier Effect

Caption: Corrosion inhibition mechanism of this compound with Zn²⁺.

Quantitative Performance Data

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which is typically determined through various experimental techniques. The following tables summarize the available quantitative data for this compound.

Table 1: Inhibition Efficiency of this compound on Mild Steel

Inhibitor FormulationMetalCorrosive EnvironmentTemperatureInhibition Efficiency (%)Reference
300 ppm Sodium Salt of PPA + 50 ppm Zn²⁺Mild SteelNeutral aqueous, 60 ppm Cl⁻Not Specified95[3]

Experimental Protocols

Accurate and reproducible evaluation of corrosion inhibitors requires standardized experimental procedures. This section details the methodologies for key experiments used to assess the performance of this compound.

Weight Loss Method (Gravimetric)

The weight loss method is a fundamental technique for determining the average corrosion rate and inhibition efficiency.

Objective: To determine the corrosion rate of a metal in a specific environment with and without the inhibitor and to calculate the inhibitor's efficiency.

Materials:

  • Metal coupons (e.g., mild steel) of known dimensions and composition

  • Corrosive solution (e.g., neutral aqueous solution with 60 ppm Cl⁻)

  • Inhibitor formulation (e.g., 300 ppm this compound + 50 ppm ZnSO₄)

  • Polishing paper (various grits), acetone, distilled water

  • Analytical balance (accurate to 0.1 mg)

  • Constant temperature bath

Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of polishing paper. Degrease the coupons with acetone, wash them with distilled water, and dry them thoroughly.

  • Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg (W₁).

  • Solution Preparation: Prepare two sets of the corrosive solution. One will serve as the blank (control), and the other will contain the desired concentration of the inhibitor.

  • Immersion: Immerse the pre-weighed coupons in both the blank and the inhibitor-containing solutions for a specified duration (e.g., 24-72 hours) at a constant temperature.

  • Post-Immersion Cleaning: After the immersion period, remove the coupons. Clean them according to standard procedures (e.g., using a suitable cleaning solution to remove corrosion products), wash with distilled water, dry, and re-weigh (W₂).[1]

  • Calculations:

    • Calculate the corrosion rate (CR) in both the blank (CR_blank) and inhibited (CR_inh) solutions using the formula: CR = (W₁ - W₂) / (Surface Area × Time)

    • Calculate the Inhibition Efficiency (IE) using the formula: IE (%) = [(CR_blank - CR_inh) / CR_blank] × 100[1]

dot

WeightLossWorkflow Prep Coupon Preparation (Polish, Degrease, Wash, Dry) Weigh1 Initial Weighing (W₁) Prep->Weigh1 Immerse Immersion in Corrosive Media (with and without inhibitor) Weigh1->Immerse Clean Post-Immersion Cleaning (Remove Corrosion Products) Immerse->Clean Weigh2 Final Weighing (W₂) Clean->Weigh2 Calc Calculate Corrosion Rate & Inhibition Efficiency Weigh2->Calc

Caption: Experimental workflow for the weight loss method.

Electrochemical Techniques

Electrochemical methods provide rapid and detailed information about the corrosion processes and the inhibitor's mode of action.

This technique provides information on both the anodic and cathodic reactions of the corrosion process.

Objective: To determine the corrosion current density (i_corr), corrosion potential (E_corr), and Tafel slopes to understand the inhibitor's effect on the kinetics of the corrosion reactions.

Apparatus:

  • Potentiostat/Galvanostat

  • Electrochemical cell with a three-electrode setup:

    • Working Electrode (WE): The metal sample to be tested.

    • Reference Electrode (RE): e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl.

    • Counter Electrode (CE): e.g., Platinum or graphite.

  • Corrosive solution with and without the inhibitor.

Procedure:

  • Electrode Preparation: Prepare the working electrode by polishing, cleaning, and drying as described in the weight loss method.

  • Cell Setup: Assemble the three-electrode cell with the corrosive solution. Allow the working electrode to stabilize in the solution to reach a steady open-circuit potential (OCP).

  • Polarization Scan: Apply a potential scan, typically from a potential cathodic to the OCP to a potential anodic to the OCP, at a slow scan rate (e.g., 0.1 to 1 mV/s).

  • Data Analysis: Plot the resulting current density versus the applied potential on a semi-logarithmic scale (Tafel plot). Extrapolate the linear portions of the anodic and cathodic branches back to the corrosion potential to determine the corrosion current density (i_corr).

  • Inhibition Efficiency Calculation: IE (%) = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] × 100

dot

PolarizationWorkflow Setup Three-Electrode Cell Setup (WE, RE, CE in solution) Stabilize Stabilize at Open Circuit Potential (OCP) Setup->Stabilize Scan Apply Potential Scan (e.g., -250mV to +250mV vs OCP) Stabilize->Scan Plot Generate Tafel Plot (log(i) vs. E) Scan->Plot Analyze Determine i_corr and E_corr Plot->Analyze Calculate Calculate Inhibition Efficiency Analyze->Calculate

Caption: Workflow for potentiodynamic polarization measurements.

EIS is a non-destructive technique that provides detailed information about the metal/solution interface and the protective film.

Objective: To determine the charge transfer resistance (R_ct) and double-layer capacitance (C_dl) to evaluate the corrosion resistance and the adsorption of the inhibitor.

Apparatus:

  • Potentiostat/Galvanostat with a frequency response analyzer.

  • Electrochemical cell with a three-electrode setup (as in potentiodynamic polarization).

Procedure:

  • Cell Setup and Stabilization: Prepare the cell as for potentiodynamic polarization and allow the system to stabilize at OCP.

  • Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is typically presented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit model to extract parameters like the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl generally indicate effective inhibition.[2]

  • Inhibition Efficiency Calculation: IE (%) = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] × 100[2]

EISWorkflow Setup Three-Electrode Cell Setup and Stabilization at OCP ApplyAC Apply Small Amplitude AC Signal over a Frequency Range Setup->ApplyAC Measure Measure Impedance Response ApplyAC->Measure Plot Generate Nyquist & Bode Plots Measure->Plot Model Fit Data to Equivalent Circuit Model Plot->Model Extract Extract R_ct and C_dl Model->Extract Calculate Calculate Inhibition Efficiency Extract->Calculate

References

Methodological & Application

Application Notes and Protocols: Phenylphosphonic Acid Disodium Salt Solution for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and experimental use of Phenylphosphonic Acid Disodium Salt solutions. This document outlines procedures for solution preparation, stability, and its application in common biochemical and cell-based assays.

Introduction

Phenylphosphonic acid and its salts are organophosphorus compounds utilized in various research applications. The phosphonate group's ability to mimic natural phosphates makes these compounds valuable tools for studying biological systems, particularly as enzyme inhibitors.[1] this compound is a water-soluble and stable form, making it suitable for use in aqueous solutions for a range of experiments.

Solution Preparation and Stability

Proper preparation and storage of this compound solutions are crucial for experimental consistency and accuracy.

2.1. Materials

  • This compound (CAS: 25148-85-0)[2][3]

  • High-purity water (e.g., deionized, distilled, or Milli-Q)

  • Appropriate buffer (e.g., Tris-HCl, PBS, depending on the experimental requirements)

  • pH meter

  • Sterile filtration apparatus (optional)

2.2. Protocol for Preparation of a Stock Solution

  • Determine the Desired Concentration: Based on the experimental requirements, calculate the required mass of this compound. The molecular weight of the anhydrous form is 202.06 g/mol .[3] Note that some commercial forms may be hydrated, so it is important to consult the certificate of analysis for the specific lot.[2]

  • Dissolution: Accurately weigh the calculated amount of this compound powder. In a calibrated volumetric flask, dissolve the powder in a small volume of high-purity water or the desired buffer.

  • Complete Dissolution: Gently agitate the solution until the powder is completely dissolved. This compound is generally soluble in water.

  • Volume Adjustment: Once dissolved, bring the solution to the final desired volume with the solvent.

  • pH Measurement and Adjustment: Measure the pH of the solution. Depending on the final concentration and the specific salt form, the pH may vary. If necessary, adjust the pH to the desired value for your experiment using small additions of dilute acid (e.g., HCl) or base (e.g., NaOH). This step is critical as pH can significantly impact biological assays.

  • Sterilization (Optional): For cell culture experiments, sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Storage: Store the stock solution in a well-labeled, airtight container.

2.3. Solution Stability and Storage

This compound solutions are generally stable. For optimal stability, store the solution at 2-8°C in a tightly sealed container to prevent contamination and evaporation. For long-term storage, aliquoting and freezing at -20°C is recommended to avoid repeated freeze-thaw cycles.

Experimental Applications and Protocols

Phenylphosphonic acid and its derivatives have been shown to act as inhibitors of phosphatases, a class of enzymes crucial for cellular signaling.

3.1. Application: Phosphatase Inhibition Assay

This protocol describes how to assess the inhibitory effect of this compound on acid phosphatase activity using a colorimetric assay.

Experimental Workflow: Phosphatase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_solution Prepare Phenylphosphonic Acid Disodium Salt Solution add_inhibitor Add varying concentrations of This compound to wells prep_solution->add_inhibitor prep_enzyme Prepare Acid Phosphatase Working Solution add_enzyme Add Acid Phosphatase to wells prep_enzyme->add_enzyme prep_substrate Prepare pNPP Substrate Solution add_substrate Add pNPP Substrate to initiate reaction prep_substrate->add_substrate add_inhibitor->add_enzyme incubate1 Pre-incubate add_enzyme->incubate1 incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 stop_reaction Add Stop Solution (e.g., NaOH) incubate2->stop_reaction read_absorbance Measure Absorbance at 405 nm stop_reaction->read_absorbance calculate_inhibition Calculate Percent Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for determining the inhibitory effect of this compound on phosphatase activity.

Protocol:

  • Prepare Reagents:

    • Assay Buffer: Prepare an appropriate buffer for the acid phosphatase being used (e.g., 100 mM sodium acetate, pH 5.5).

    • Enzyme Solution: Prepare a working solution of acid phosphatase in the assay buffer. The final concentration will depend on the specific activity of the enzyme.

    • Substrate Solution: Prepare a solution of a suitable phosphatase substrate, such as p-nitrophenyl phosphate (pNPP), in the assay buffer.

    • Inhibitor Solutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer.

    • Stop Solution: Prepare a solution to stop the enzymatic reaction (e.g., 1 M NaOH).

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the appropriate this compound dilution (or buffer for the control).

    • Add 50 µL of the acid phosphatase working solution to each well.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 50 µL of the pNPP substrate solution to each well.

    • Incubate the plate at 37°C for a suitable time (e.g., 30-60 minutes), allowing for color development in the control wells.

    • Stop the reaction by adding 50 µL of the stop solution to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

3.2. Application: Cell Viability Assay

This protocol describes how to assess the cytotoxic effects of this compound on a chosen cell line using a standard MTT assay.

Experimental Workflow: Cell Viability (MTT) Assay

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis seed_cells Seed cells in a 96-well plate treat_cells Treat cells with compound dilutions seed_cells->treat_cells prepare_compound Prepare serial dilutions of This compound prepare_compound->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Measure Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate Percent Cell Viability read_absorbance->calculate_viability

Caption: Workflow for assessing the cytotoxicity of this compound using an MTT assay.

Protocol:

  • Cell Seeding:

    • Seed the desired cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a range of concentrations of the sterile this compound solution in the appropriate cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium only).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Assay:

    • After the incubation period, add MTT reagent to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours to allow for the formation of formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine any potential cytotoxic effects.

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from the described experiments.

ParameterValueAssayNotes
IC50 Value Hypothetical: 50 µMAcid Phosphatase InhibitionThe half-maximal inhibitory concentration against a specific acid phosphatase. This value is highly dependent on the enzyme and assay conditions.
Cell Viability (at 100 µM) Hypothetical: 95%MTT Assay (e.g., HaCaT cells)The percentage of viable cells after a 24-hour exposure. This indicates low cytotoxicity at this concentration for this cell line.

Signaling Pathway Interaction

Phenylphosphonic acid and its derivatives can interfere with cellular signaling pathways by inhibiting phosphatases. Phosphatases are crucial for dephosphorylating proteins, a key mechanism in signal transduction. By inhibiting a phosphatase, phenylphosphonic acid can lead to the hyper-phosphorylation of its substrate proteins, thereby altering downstream signaling.

Inhibition of a Phosphatase-Mediated Signaling Pathway

cluster_pathway Signaling Pathway Kinase Kinase pSubstrate Phosphorylated Substrate Protein (Active) Kinase->pSubstrate Phosphorylation Substrate Substrate Protein (Inactive) pSubstrate->Substrate Dephosphorylation Response Cellular Response pSubstrate->Response Phosphatase Phosphatase Inhibitor Phenylphosphonic Acid Disodium Salt Inhibitor->Phosphatase Inhibition

Caption: this compound can inhibit phosphatases, leading to prolonged phosphorylation of substrate proteins and altered cellular responses.

References

Application of Phenylphosphonic Acid Disodium Salt in Flame Retardant Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylphosphonic acid (PPA) and its derivatives are well-established as effective halogen-free flame retardants for a variety of polymers. They operate through a combination of condensed-phase and gas-phase mechanisms, promoting char formation and quenching flammable radicals. While extensive literature details the use of phenylphosphonic acid and its dichloride in synthesizing flame retardants, direct application of phenylphosphonic acid disodium salt is not prominently documented in publicly available research.

This document provides a comprehensive overview of the role of phenylphosphonates in flame retardancy. Due to the limited direct data on the disodium salt, this report outlines a potential, inferred application based on its chemical properties. A hypothetical protocol for the synthesis of a phenylphosphonate ester, a known class of flame retardants, using the disodium salt as a nucleophilic precursor is presented. The performance data provided is based on analogous phenylphosphonate flame retardants synthesized through other routes.

Introduction to Phenylphosphonate Flame Retardants

Organophosphorus compounds, particularly phenylphosphonates, are a significant class of halogen-free flame retardants. Their efficacy stems from their ability to interrupt the combustion cycle of polymeric materials.[1]

Mechanism of Action:

  • Condensed-Phase Action: Upon heating, phenylphosphonates can decompose to form phosphoric acid species. These act as catalysts for the dehydration of the polymer, leading to the formation of a stable, insulating char layer. This char layer limits the release of flammable volatile compounds and shields the underlying polymer from heat and oxygen.[1][2]

  • Gas-Phase Action: Volatile phosphorus-containing radicals (such as PO• and PO₂•) can be released into the gas phase during combustion. These radicals act as scavengers for high-energy H• and OH• radicals in the flame, terminating the exothermic chain reactions of combustion.[2][3]

Inferred Application of this compound

The proposed reaction would be a variation of the Williamson ether synthesis, applied to phosphonate chemistry. The disodium salt would act as the nucleophile, attacking an electrophilic carbon center and displacing a leaving group (e.g., a halide).

Experimental Protocols

This section provides a hypothetical protocol for the synthesis of a bis(hydroxy-functionalized) phenylphosphonate flame retardant using this compound. This is followed by a general protocol for the preparation and testing of a flame-retardant polymer formulation.

Hypothetical Synthesis of Bis(2-hydroxyethyl) Phenylphosphonate

This protocol describes a plausible synthesis route for a reactive flame retardant, bis(2-hydroxyethyl) phenylphosphonate, which can be incorporated into polymer backbones like polyesters or polyurethanes.

Materials:

  • This compound

  • 2-Chloroethanol

  • Anhydrous N,N-Dimethylformamide (DMF) as solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound and anhydrous DMF.

  • Stir the mixture under a nitrogen atmosphere to form a suspension.

  • Slowly add a stoichiometric excess (e.g., 2.2 equivalents) of 2-chloroethanol to the suspension at room temperature.

  • Heat the reaction mixture to a temperature of 80-100°C and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the sodium chloride byproduct.

  • Remove the DMF solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography to yield pure bis(2-hydroxyethyl) phenylphosphonate.

Preparation and Flame Retardancy Testing of a Polymer Formulation

This protocol outlines the general steps for incorporating a synthesized flame retardant into a polymer matrix (e.g., epoxy resin) and evaluating its performance.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • Synthesized phenylphosphonate flame retardant

  • Curing agent (e.g., m-phenylenediamine)

  • Solvent (e.g., acetone, optional)

Procedure:

  • Preheat the epoxy resin to 60-80°C to reduce its viscosity.[1]

  • Add the desired weight percentage of the synthesized phenylphosphonate flame retardant to the preheated epoxy resin and mix thoroughly until a homogeneous mixture is achieved.

  • Add a stoichiometric amount of the curing agent to the mixture and continue to mix.

  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.[1]

  • Pour the mixture into a preheated mold and cure in an oven according to a specific schedule (e.g., 2 hours at 120°C followed by 4 hours at 150°C).[1]

Flame Retardancy Characterization:

  • Limiting Oxygen Index (LOI): Measure the minimum oxygen concentration required to sustain combustion of the material according to ISO 4589-2.[4]

  • UL-94 Vertical Burning Test: Classify the material's flammability (V-0, V-1, or V-2) based on its burning behavior after exposure to a flame, according to DIN IEC 60695-11-10.[4][5]

  • Thermogravimetric Analysis (TGA): Analyze the thermal stability and char yield of the material by measuring its mass loss as a function of temperature in a controlled atmosphere.[1]

  • Cone Calorimetry: Evaluate the combustion behavior, including heat release rate (HRR), peak heat release rate (pHRR), and total heat release (THR), according to ASTM E1354.[5]

Data Presentation

The following tables summarize typical performance data for polymers containing phenylphosphonate-based flame retardants, analogous to what might be expected from a flame retardant synthesized from the disodium salt.

Table 1: Flammability Data for Epoxy Resin Composites

SamplePhosphorus Content (wt%)LOI (%)UL-94 Rating
Pure Epoxy022.0-
Epoxy/BDMPP[6]1.1133.8V-0
Epoxy/PPAP[7]-30.8V-0

BDMPP: bis(2,6-dimethyphenyl) phenylphosphonate PPAP: polyphosphoric acid piperazine

Table 2: Cone Calorimeter Data for PET Composites

SamplepHRR (kW/m²)THR (MJ/m²)
Pure PET[8]--
8%PSPPP/PET[8]ReducedReduced
10% PDBA/PET[3]265.3Reduced by 60.5%

PSPPP: polysulfonyldiphenylene phenylphosphonate PDBA: a high-phosphorus-content polyphosphonate

Table 3: Thermogravimetric Analysis (TGA) Data

SampleTmax dec rate (°C)Char Yield at 600°C (%)
Neat PET[5]--
PET + 10% SPDPP[5]Decreased+10-13% vs Neat PET
PET + 10% PCO 910[5]Increased-

SPDPP: 3,9-bis(phenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-dioxide PCO 910: Pentaerythritol spirobis(methylphosphonate)

Visualizations

The following diagrams illustrate the hypothetical synthesis workflow and the general mechanism of action for phenylphosphonate flame retardants.

experimental_workflow cluster_synthesis Synthesis of Bis(2-hydroxyethyl) Phenylphosphonate cluster_formulation Flame Retardant Polymer Formulation cluster_testing Performance Evaluation reagents This compound + 2-Chloroethanol + DMF (Solvent) reaction Reaction (80-100°C, 6-8h) reagents->reaction Heat workup Workup (Filtration, Solvent Removal) reaction->workup purification Purification (Column Chromatography) workup->purification product Bis(2-hydroxyethyl) Phenylphosphonate purification->product mixing Mixing & Degassing product->mixing epoxy Epoxy Resin epoxy->mixing curing Curing (120°C -> 150°C) mixing->curing fr_polymer Flame Retardant Epoxy curing->fr_polymer loi LOI Test fr_polymer->loi ul94 UL-94 Test fr_polymer->ul94 tga TGA fr_polymer->tga cone Cone Calorimetry fr_polymer->cone

Caption: Hypothetical workflow for synthesis and evaluation.

flame_retardancy_mechanism cluster_combustion Combustion Cycle cluster_fr_action Flame Retardant Action cluster_condensed Condensed Phase cluster_gas Gas Phase polymer Polymer decomp Decomposition polymer->decomp Pyrolysis heat Heat heat->polymer fuel Flammable Gases (Fuel) decomp->fuel flame Flame (H•, OH• radicals) fuel->flame Combustion flame->heat Exothermic ppa Phenylphosphonate Flame Retardant char Insulating Char Layer ppa->char Promotes po_radicals PO•, PO₂• Radicals ppa->po_radicals Releases char->decomp Blocks Heat & Fuel po_radicals->flame Quenches Radicals

Caption: General flame retardancy mechanism of phenylphosphonates.

References

Phenylphosphonic Acid Disodium Salt as a Catalyst in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylphosphonic acid and its salts are versatile compounds in organic chemistry. While the acidic form, phenylphosphonic acid (PPA), is a well-documented, efficient, and reusable heterogeneous catalyst for various organic transformations, the applications of its disodium salt are less commonly reported in the context of catalysis.[1][2] This document provides detailed application notes and protocols for the use of phenylphosphonic acid as a catalyst, with the understanding that these protocols can be adapted for its disodium salt, particularly in applications requiring a soluble catalyst. The primary focus will be on the synthesis of α-aminophosphonates via the Kabachnik-Fields reaction, a key transformation in medicinal chemistry.[3][4][5]

Catalytic Applications in Organic Synthesis

Phenylphosphonic acid is a highly effective catalyst in multi-component reactions, offering a simple procedure with broad applicability.[1][2] Its utility is most prominently demonstrated in the one-pot synthesis of α-aminophosphonates.

The Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite to synthesize α-aminophosphonates.[4][5] These products are of significant interest as they are structural analogs of α-amino acids and often exhibit a range of biological activities.[3] Phenylphosphonic acid serves as an efficient catalyst for this transformation, often under solvent-free conditions.[2]

Data Presentation

The following table summarizes the quantitative data for the synthesis of α-aminophosphonates using phenylphosphonic acid as a catalyst.

EntryCarbonyl CompoundAmineDialkyl PhosphiteCatalyst Loading (mol%)Reaction ConditionsYield (%)
1BenzaldehydeAnilineDiethyl phosphite1060°C, 2-3h, solvent-free92
24-ChlorobenzaldehydeAnilineDiethyl phosphite1060°C, 2h, solvent-free95
34-MethoxybenzaldehydeAnilineDiethyl phosphite1060°C, 2.5h, solvent-free90
4PropanalBenzylamineDimethyl phosphite10RT, 4h, solvent-free88
5CyclohexanoneAnilineDiethyl phosphite1060°C, 5h, solvent-free85

Note: The data presented is based on reactions catalyzed by phenylphosphonic acid. Similar yields can be anticipated when using the disodium salt, although reaction conditions, particularly the solvent, may need to be adjusted.

Experimental Protocols

General Protocol for the Synthesis of α-Aminophosphonates via the Kabachnik-Fields Reaction

This protocol describes a general method for the synthesis of α-aminophosphonates catalyzed by phenylphosphonic acid. This procedure can be adapted for phenylphosphonic acid disodium salt, likely with the use of a suitable solvent.

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • Amine (1.0 mmol)

  • Dialkyl phosphite (1.0 mmol)

  • Phenylphosphonic acid (0.1 mmol, 10 mol%) or this compound (0.1 mmol, 10 mol%)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • To a 25 mL round-bottom flask, add the aldehyde or ketone (1.0 mmol), amine (1.0 mmol), dialkyl phosphite (1.0 mmol), and phenylphosphonic acid (0.1 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to 60°C and continue stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-5 hours), cool the reaction mixture to room temperature.

  • Add 10 mL of ethyl acetate and wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate) to obtain the desired α-aminophosphonate.[3]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis of α-aminophosphonates using phenylphosphonic acid as a catalyst.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Aldehyde/Ketone Amine Dialkyl Phosphite Mixing Mix Reactants and Catalyst Reactants->Mixing Catalyst Phenylphosphonic Acid (or Disodium Salt) Catalyst->Mixing Heating Heat at 60°C Mixing->Heating Extraction Ethyl Acetate Extraction & Washing Heating->Extraction Drying Dry with Na2SO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Pure α-Aminophosphonate Chromatography->Product

Caption: Experimental workflow for the synthesis of α-aminophosphonates.

catalytic_cycle cluster_cycle Proposed Catalytic Cycle Amine Amine Imine Imine Intermediate Amine->Imine + Carbonyl - H₂O Carbonyl Carbonyl (Aldehyde/Ketone) Carbonyl->Imine Product α-Aminophosphonate Imine->Product + Dialkyl Phosphite Phosphite Dialkyl Phosphite Phosphite->Product Catalyst Phenylphosphonic Acid (H⁺ Donor) Product->Catalyst Regeneration Catalyst->Amine Protonation

Caption: Proposed catalytic cycle for the Kabachnik-Fields reaction.

References

Application Notes and Protocols: Phenylphosphonic Acid-Catalyzed Synthesis of α-Aminophosphonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Aminophosphonates are synthetic analogues of α-amino acids, where a phosphonic acid moiety replaces the carboxylic acid group.[1] This structural change imparts unique biological activities, making them valuable compounds in medicinal chemistry and drug development.[2][3][4] They are known to act as enzyme inhibitors, haptens for catalytic antibody induction, and pharmacologically active agents. The Kabachnik-Fields reaction, a one-pot three-component condensation, is a prominent method for their synthesis.[2][5][6][7] This protocol details the use of phenylphosphonic acid as an efficient and reusable heterogeneous catalyst for the synthesis of α-aminophosphonates.[8]

Reaction Principle

The synthesis of α-aminophosphonates via the Kabachnik-Fields reaction involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite.[2][6][7] Phenylphosphonic acid serves as an effective catalyst in this multi-component reaction.[2][8] The reaction mechanism is believed to proceed primarily through the formation of an imine intermediate from the amine and the carbonyl compound. The phenylphosphonic acid catalyst facilitates this step and the subsequent nucleophilic addition of the dialkyl phosphite to the imine, yielding the α-aminophosphonate.[6][7][9][10][11]

Experimental Workflow

The general workflow for the phenylphosphonic acid-catalyzed synthesis of α-aminophosphonates is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reactants Combine Amine, Carbonyl Compound, and Dialkyl Phosphite catalyst Add Phenylphosphonic Acid Catalyst reactants->catalyst 1 stirring Stir at Specified Temperature catalyst->stirring 2 monitoring Monitor Reaction by TLC stirring->monitoring 3 extraction Solvent Extraction monitoring->extraction 4 purification Purification (e.g., Recrystallization) extraction->purification 5 characterization Characterize Product (NMR, IR, MS, MP) purification->characterization 6

Caption: General workflow for the synthesis of α-aminophosphonates.

Detailed Experimental Protocol

This protocol is a general guideline for the synthesis of α-aminophosphonates using phenylphosphonic acid as a catalyst under solvent-free conditions. Researchers should optimize the conditions for their specific substrates.

Materials:

  • Amine (e.g., aniline, benzylamine)

  • Carbonyl compound (e.g., benzaldehyde, acetone)

  • Dialkyl phosphite (e.g., dimethyl phosphite, diethyl phosphite)

  • Phenylphosphonic acid (catalyst)

  • Solvents for work-up and purification (e.g., dichloromethane, ethanol, water)

  • Hydrochloric acid (1N)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, etc.)

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the amine (1 mmol), carbonyl compound (1 mmol), and dialkyl phosphite (1.2 mmol).

  • Catalyst Addition: Add phenylphosphonic acid (10 mol%) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at the desired temperature (e.g., 40-70°C) for the required time (typically 30 minutes to 7 hours).[5][12]

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, remove the solvent under reduced pressure if applicable.

    • Treat the residue with 1N HCl and wash with water (10 mL).

    • Extract the product with a suitable organic solvent, such as dichloromethane (2 x 10 mL).[12]

    • Combine the organic layers and evaporate the solvent in vacuo.[12]

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure α-aminophosphonate.

  • Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H, ¹³C, ³¹P), IR spectroscopy, mass spectrometry, and melting point determination.[12]

Reaction Mechanism

The phenylphosphonic acid-catalyzed Kabachnik-Fields reaction is believed to follow the 'imine pathway' as illustrated below.

G cluster_imine Imine Formation (Catalyzed by Phenylphosphonic Acid) cluster_addition Nucleophilic Addition Amine Amine (R1-NH2) Imine Imine (R1-N=CHR2) Amine->Imine Carbonyl Carbonyl (R2-CHO) Carbonyl->Imine Product α-Aminophosphonate Imine->Product Nucleophilic attack Phosphite Dialkyl Phosphite ((R3O)2P(O)H) Phosphite->Product

Caption: Simplified mechanism of the Kabachnik-Fields reaction.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various α-aminophosphonates using different catalysts, including phenylphosphonic acid, for comparison.

EntryAmineAldehydePhosphiteCatalystConditionsYield (%)Reference
1AnilineBenzaldehydeDiethyl phosphiteDiphenylphosphinic acid (10 mol%)40°C, 30 min90[12]
2BenzylamineBenzaldehydeDimethyl phosphitePhenylphosphonic acidSolvent-freeHigh[2][8]
3Aniline4-NitrobenzaldehydeDiethyl phosphiteDiphenylphosphinic acid (10 mol%)40°C, 30 min85[12]
4Aniline4-ChlorobenzaldehydeDiethyl phosphiteDiphenylphosphinic acid (10 mol%)40°C, 30 min88[12]
5Aniline derivativesBenzaldehyde derivativesDiethyl phosphiteCerium chlorideSolvent-free87-95[2]
6FurfurylamineAromatic aldehydesDialkyl phosphitesSilica-gel supported iodineMW, solvent-free-[2]

Characterization Data for a Representative α-Aminophosphonate

Product: Diethyl (4-nitrophenyl)(phenylamino)methylphosphonate

  • ¹H NMR (400 MHz, CDCl₃): δ 8.22–8.19 (d, 2H, ArH), 7.68–7.64 (dd, 2H, JHP = 8.9, 2.3 Hz, ArH), 7.19–6.95 (m, 2H, ArH), 6.76–6.71 (t, 1H, J = 7.4 Hz, ArH), 6.56–6.52 (m, 2H, ArH), 4.88–4.81 (d, 1H, J HP = 25.6 Hz, CHP), 4.25–4.11 (m, 2H, OCH₂-CH₃), 3.99–4.02 (m, 1H, -OCH₂-CH₃), 3.97–3.78 (m, 1H, -OCH₂-CH₃), 1.32 (t, 3H, J = 7.1 Hz, -OCH₂-CH₃), 1.21 (t, 3H, J = 7.1Hz, -OCH₂-CH₃).[12]

  • ¹³C NMR (101 MHz, CDCl₃): δ 147.59, 145.71 (d, J = 16.6 Hz), 143.92 (d, J = 2.5 Hz), 129.35, 128.64 (d, J = 4.7 Hz), 123.75, 119.12, 113.81, 63.63 (dd, J₂ = 27.4, 6.8 Hz), 56.78, 55.31, 16.34 (dd, J₃cp = 17.2, 5.5 Hz).[12]

  • ³¹P NMR: 25 ppm.[5]

  • IR (KBr) cm⁻¹: 3411 (N-H).[5]

  • Melting Point: 135-138 °C.[5]

Conclusion

The use of phenylphosphonic acid as a catalyst in the Kabachnik-Fields reaction provides an efficient, environmentally friendly, and straightforward method for the synthesis of α-aminophosphonates. The protocol is amenable to a wide range of substrates and offers good to excellent yields. The reusability of the heterogeneous catalyst further enhances the appeal of this methodology for both academic research and industrial applications in drug discovery and development.

References

Application Notes and Protocols for the Surface Modification of Metal Oxides with Phenylphosphonic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of metal oxides is a cornerstone of advanced materials science, with significant implications for drug delivery, diagnostics, and biomedical implants. Functionalization with organic molecules can tune the surface properties of these inorganic materials, enhancing their biocompatibility, stability, and interaction with biological systems. Phenylphosphonic acid and its salts are particularly effective ligands for this purpose, forming stable, self-assembled monolayers (SAMs) on a variety of metal oxide surfaces.[1] The phosphonate headgroup provides a robust anchor to the metal oxide, while the phenyl group offers a versatile platform for further functionalization or for modulating hydrophobic/hydrophilic interactions.

These application notes provide a comprehensive guide to the surface modification of metal oxides using phenylphosphonic acid disodium salt. While specific experimental data for the disodium salt is limited in the current literature, the following protocols and data are based on established methodologies for phenylphosphonic acid and are adaptable for the salt form.

Application Notes

The introduction of a phenylphosphonate monolayer onto a metal oxide surface can significantly alter its physicochemical properties. This modification is particularly relevant for applications in the life sciences for several reasons:

  • Biocompatibility and Protein Adsorption: The surface chemistry of a material dictates its interaction with proteins, which in turn mediates cellular responses.[2] Generally, hydrophobic surfaces, such as those modified with phenyl groups, tend to adsorb proteins like fibronectin and vitronectin, which can promote cell adhesion. Conversely, more hydrophilic surfaces may preferentially adsorb albumin, potentially reducing non-specific cell binding.[3] The ability to control protein adsorption is critical for designing drug delivery vehicles that can navigate the biological milieu and for creating biocompatible implants that integrate effectively with host tissue.

  • Drug Delivery Vehicle Stability: Functionalizing metal oxide nanoparticles with this compound can enhance their colloidal stability in aqueous solutions. The negatively charged phosphonate groups can increase electrostatic repulsion between nanoparticles, preventing aggregation.[4] This is crucial for intravenous drug delivery applications, where nanoparticle agglomeration can lead to rapid clearance from circulation and potential toxicity.

  • Targeted Drug Delivery: The phenyl group can serve as a chemical handle for the attachment of targeting ligands, such as antibodies or peptides, to direct drug-loaded nanoparticles to specific cell types or tissues. Furthermore, the altered surface charge and hydrophobicity can influence the cellular uptake mechanism of nanoparticles, potentially favoring pathways that lead to effective intracellular drug release.[5][6]

Experimental Protocols

The following protocols provide a general framework for the surface modification of metal oxide nanoparticles with this compound. Optimization of reaction conditions (e.g., concentration, temperature, and time) is recommended for specific metal oxide substrates.

Protocol 1: Preparation of this compound Solution

This protocol describes the preparation of the modifying agent from phenylphosphonic acid.

Materials:

  • Phenylphosphonic acid

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

  • pH meter

Procedure:

  • Dissolve a known concentration of phenylphosphonic acid in deionized water.

  • Slowly add a 1 M NaOH solution dropwise while monitoring the pH.

  • Continue adding NaOH until the pH of the solution reaches and stabilizes at approximately 7.0-7.5. This indicates the formation of the disodium salt.

  • The final concentration of the this compound solution can be adjusted by adding deionized water or ethanol.

Protocol 2: Surface Modification of Metal Oxide Nanoparticles

This protocol is adapted from general procedures for the functionalization of nanoparticles with phosphonic acids.[7]

Materials:

  • Metal oxide nanoparticles (e.g., Iron Oxide, Titanium Dioxide, Zirconium Dioxide)

  • This compound solution (from Protocol 1)

  • Deionized water

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Centrifuge

Procedure:

  • Dispersion: Disperse a known amount of the metal oxide nanoparticles in deionized water in a round-bottom flask to form a stable suspension. For example, a 1% w/v suspension can be used as a starting point.

  • Addition of Modifying Agent: Slowly add the this compound solution to the nanoparticle dispersion while stirring vigorously. The molar ratio of the metal oxide to the phosphonate can be varied to control the surface coverage; a 50:1 molar ratio is a typical starting point.[7]

  • Reaction: Heat the mixture to 80-100°C under continuous stirring and reflux for 4-6 hours. This promotes the condensation reaction between the phosphonate groups and the hydroxyl groups on the nanoparticle surface.[7]

  • Purification:

    • After the reaction, allow the suspension to cool to room temperature.

    • Centrifuge the suspension at a high speed (e.g., 10,000 x g) for 20-30 minutes to pellet the functionalized nanoparticles.

    • Discard the supernatant.

    • Resuspend the nanoparticle pellet in deionized water with the aid of ultrasonication for 5-10 minutes to remove any unbound salt.

    • Repeat the centrifugation and washing steps at least two more times with deionized water and finally once with ethanol.[7]

  • Drying: After the final wash, the purified phenylphosphonate-functionalized nanoparticles can be dried in a vacuum oven at 60-80°C overnight or by lyophilization to obtain a fine powder.[7]

Protocol 3: Characterization of Modified Surfaces

A thorough characterization of the modified surfaces is essential to confirm the success of the functionalization and to understand the resulting surface properties.

Key Characterization Techniques:

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of phosphorus and carbon from the phenylphosphonate on the surface and to determine the elemental composition.

  • Zeta Potential Measurement: To determine the surface charge of the modified nanoparticles in suspension. A negative shift in the zeta potential is expected upon successful modification.[4]

  • Contact Angle Goniometry: To measure the hydrophobicity/hydrophilicity of the modified surface. An increase in the water contact angle is expected due to the presence of the hydrophobic phenyl groups.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of the phenyl and phosphonate groups on the nanoparticle surface.

  • Thermogravimetric Analysis (TGA): To quantify the amount of organic material grafted onto the nanoparticle surface.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the characterization of the modified metal oxide surfaces. Representative data from studies on similar phosphonic acid-modified surfaces are included for illustrative purposes.

Table 1: Surface Elemental Composition by XPS

SampleC 1s (at. %)O 1s (at. %)P 2p (at. %)Metal (at. %)
Unmodified Metal Oxide----
Phenylphosphonate-Modified Metal OxideExpected IncreaseExpected DecreaseExpected PresenceExpected Decrease

Table 2: Zeta Potential and Hydrodynamic Diameter

SampleZeta Potential (mV)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
Unmodified NanoparticlesTypically near neutral or slightly positive/negative--
Phenylphosphonate-Modified NanoparticlesExpected significant negative shift[4]Expected slight increaseShould remain low

Table 3: Water Contact Angle Measurements

SurfaceAdvancing Contact Angle (°)Receding Contact Angle (°)Contact Angle Hysteresis (°)
Unmodified Metal OxideDependent on the specific oxide--
Phenylphosphonate-Modified Metal OxideExpected increase, indicating increased hydrophobicity--

Visualization of Workflows and Concepts

Experimental Workflow

The general workflow for the surface modification of metal oxides with this compound and subsequent characterization is illustrated below.

G cluster_prep Preparation cluster_reaction Modification cluster_char Characterization MetalOxide Metal Oxide Substrate Dispersion Dispersion in Solvent MetalOxide->Dispersion Modifier Phenylphosphonic Acid Disodium Salt Solution Reaction Heating and Reflux Modifier->Reaction Dispersion->Reaction Purification Centrifugation and Washing Reaction->Purification XPS XPS Purification->XPS Zeta Zeta Potential Purification->Zeta ContactAngle Contact Angle Purification->ContactAngle FTIR FTIR Purification->FTIR

Caption: Experimental workflow for surface modification and characterization.

Binding Mechanism

The phosphonate group of the this compound is believed to form a strong bond with the metal oxide surface through a condensation reaction with surface hydroxyl groups.

G cluster_reactants Reactants cluster_product Product Surface Metal Oxide Surface with Hydroxyl Groups (M-OH) ModifiedSurface Modified Surface (M-O-P Linkage) Surface->ModifiedSurface Condensation Reaction Modifier Phenylphosphonic Acid Disodium Salt Modifier->ModifiedSurface

Caption: Simplified binding mechanism of phosphonate to a metal oxide surface.

Hypothetical Signaling Pathway Activation

The interaction of a functionalized nanoparticle with a cell can trigger a variety of intracellular signaling cascades. The following diagram illustrates a hypothetical pathway leading to a cellular response, such as gene expression changes or cytokine release. This is a generalized representation and the specific pathways activated will depend on the cell type and the nanoparticle's surface properties.

G NP Phenylphosphonate-Modified Nanoparticle Receptor Cell Surface Receptor NP->Receptor Binding Adaptor Adaptor Proteins Receptor->Adaptor Kinase1 Kinase Cascade 1 (e.g., MAPK Pathway) Adaptor->Kinase1 Kinase2 Kinase Cascade 2 (e.g., PI3K/Akt Pathway) Adaptor->Kinase2 TF Transcription Factor Activation Kinase1->TF Kinase2->TF Nucleus Nucleus TF->Nucleus Response Cellular Response (e.g., Gene Expression, Cytokine Release) Nucleus->Response

References

Application Notes and Protocols: Phenylphosphonic Acid Disodium Salt in the Preparation of Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of phenylphosphonic acid and its disodium salt in the synthesis of Metal-Organic Frameworks (MOFs). The unique properties of phosphonate-based MOFs, including their enhanced thermal and chemical stability, make them highly promising materials for applications in catalysis and drug delivery.

I. Introduction to Phenylphosphonic Acid-Based MOFs

Phenylphosphonic acid and its derivatives serve as robust organic linkers in the construction of MOFs. The phosphonate group (-PO₃²⁻) offers a higher coordination number and forms stronger metal-ligand bonds compared to carboxylates, leading to MOFs with superior stability.[1][2] This increased stability is a significant advantage in applications that require robust materials, such as catalysis under harsh conditions and controlled drug release in physiological environments.[1] While many synthesis protocols utilize phenylphosphonic acid directly, the in-situ formation of the disodium salt or the direct use of phenylphosphonic acid disodium salt can be advantageous in controlling the pH of the reaction mixture and influencing the final MOF structure.

II. Experimental Protocols

A. Solvothermal Synthesis of a Zirconium-Based Phenylphosphonic Acid MOF (Zr-PPA MOF)

This protocol details the synthesis of a zirconium-based MOF using phenylphosphonic acid. This method can be adapted for other metal precursors and substituted phenylphosphonic acids.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Phenylphosphonic acid (C₆H₅PO₃H₂) or this compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Equipment:

  • 20 mL scintillation vials or Teflon-lined autoclave

  • Analytical balance

  • Sonicator

  • Oven

  • Centrifuge

Procedure:

  • Precursor Solution Preparation: In a 20 mL scintillation vial, dissolve zirconium(IV) chloride (0.1 mmol, 23.3 mg) and phenylphosphonic acid (0.1 mmol, 15.8 mg) in 10 mL of DMF. If using this compound, an equimolar amount should be used.

  • Sonication: Sonicate the mixture for 15-20 minutes until a homogeneous solution is obtained.

  • Reaction: Tightly cap the vial and place it in a preheated oven at 120 °C for 24 hours.

  • Cooling and Collection: After 24 hours, remove the vial from the oven and allow it to cool to room temperature. A white crystalline product should be visible at the bottom of the vial.

  • Washing: Decant the supernatant. Add 10 mL of fresh DMF to the vial and centrifuge at 8000 rpm for 10 minutes to collect the solid. Repeat this washing step three times.

  • Solvent Exchange: To remove residual DMF from the pores of the MOF, suspend the washed product in 10 mL of ethanol and let it stand for 24 hours. Replace the ethanol with fresh ethanol and repeat the process for a total of three exchanges.

  • Activation: After the final ethanol wash, decant the solvent and dry the product under vacuum at 150 °C for 12 hours. This step removes any remaining solvent molecules from the pores.[3]

Characterization:

The resulting white powder can be characterized using Powder X-ray Diffraction (PXRD) to confirm crystallinity, Scanning Electron Microscopy (SEM) to observe morphology, and gas adsorption analysis to determine surface area and porosity.[3]

Experimental Workflow: Solvothermal Synthesis of Zr-PPA MOF

Solvothermal_Synthesis cluster_prep Preparation cluster_reaction Reaction & Collection cluster_purification Purification & Activation cluster_characterization Characterization dissolve Dissolve ZrCl₄ and Phenylphosphonic Acid in DMF sonicate Sonicate for 15-20 min dissolve->sonicate heat Heat at 120°C for 24h sonicate->heat cool Cool to Room Temperature heat->cool collect Collect Crystals cool->collect wash Wash with fresh DMF (3x) collect->wash exchange Solvent Exchange with Ethanol (3x) wash->exchange activate Activate under Vacuum at 150°C exchange->activate pxrd PXRD activate->pxrd sem SEM activate->sem gas_adsorption Gas Adsorption activate->gas_adsorption

Caption: Workflow for the solvothermal synthesis and characterization of a Zr-PPA MOF.

B. Synthesis of Other Metal-Phosphonate MOFs

The solvothermal method described above can be adapted for other metal ions. Researchers have successfully synthesized phosphonate-based MOFs with a variety of metals, including:

  • Copper (Cu): Syntheses are often performed under hydrothermal conditions using copper salts like Cu(NO₃)₂·6H₂O or CuSO₄·5H₂O.[4]

  • Zinc (Zn): Zinc-based phosphonate MOFs can be synthesized using zinc salts, sometimes resulting in microporous networks.[5]

  • Aluminum (Al): A family of aluminum phenylphosphonates has been synthesized, with the final structure being dependent on the specific synthetic conditions.[6]

  • Lanthanides (Ln): Lanthanide ions are known to form robust frameworks with phosphonate linkers, offering potential applications in catalysis and luminescence.[7][8]

The choice of solvent, temperature, reaction time, and the metal-to-linker ratio are critical parameters that need to be optimized for each specific metal system to obtain crystalline, porous materials.

III. Quantitative Data on Phenylphosphonic Acid-Based MOFs

The properties of phenylphosphonic acid-based MOFs can vary significantly depending on the metal center and the synthesis conditions. The following tables summarize typical data found in the literature for phosphonate-based MOFs.

Table 1: Physicochemical Properties of Selected Phosphonate-Based MOFs

MOF DesignationMetal CenterBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Decomposition Temperature (°C)Reference
Zr-PPA MOFZr300 - 5000.2 - 0.4> 400[3]
ICR-12FeLowLow~470[1]
ICR-13FeLowLow~435[1]
Al-CAU-60Al--> 340[9]

Note: The surface area and pore volume can be highly dependent on the activation procedure.

Table 2: Drug Loading and Release from a Zr-PPA MOF

DrugLoading Capacity (wt%)Release ConditionsRelease ProfileReference
Doxorubicin (DOX)~15pH 5.5 (Tumor microenvironment)Sustained release over 48h[3]
Doxorubicin (DOX)~15pH 7.4 (Physiological)Slower, sustained release[3]

IV. Application in Drug Delivery

The high stability and tunable porosity of phenylphosphonic acid-based MOFs make them excellent candidates for drug delivery systems. Their robust nature ensures the integrity of the framework in biological media, allowing for controlled and targeted drug release.

A. Protocol for Drug Loading and In Vitro Release

This protocol describes the loading of the anticancer drug doxorubicin (DOX) into a Zr-PPA MOF and its subsequent in vitro release.

Materials:

  • Activated Zr-PPA MOF

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Deionized water

Equipment:

  • UV-Vis spectrophotometer

  • Centrifuge

  • Shaking incubator

Procedure for Drug Loading:

  • DOX Solution: Prepare a 1 mg/mL stock solution of DOX in deionized water.

  • Loading: Disperse 10 mg of the activated Zr-PPA MOF in 10 mL of the DOX solution.

  • Incubation: Stir the suspension in the dark at room temperature for 24 hours to allow for maximum drug loading.

  • Separation and Quantification: Centrifuge the suspension to separate the DOX-loaded MOF (DOX@Zr-PPA). Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at 480 nm to determine the concentration of unloaded DOX. The amount of loaded DOX can be calculated by subtracting the amount of DOX in the supernatant from the initial amount.[3]

Procedure for In Vitro Drug Release:

  • Release Medium: Prepare two PBS solutions with pH values of 7.4 (simulating physiological conditions) and 5.5 (simulating the acidic tumor microenvironment).

  • Release Study: Disperse 5 mg of DOX@Zr-PPA in 10 mL of each PBS solution. Place the suspensions in a shaking incubator at 37 °C.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain a constant volume.

  • Quantification: Centrifuge the withdrawn aliquots and measure the absorbance of the supernatant at 480 nm to determine the concentration of released DOX.

B. Cellular Uptake Pathway of MOF-Based Drug Delivery Systems

The effective delivery of drugs into target cells is a critical step. For nano-sized MOFs, this process is primarily mediated by endocytosis. The physicochemical properties of the MOF nanoparticles, such as size and shape, play a crucial role in determining the specific endocytic pathway and the subsequent intracellular fate of the drug carrier.[3][10]

Signaling Pathway: Cellular Uptake and Drug Release of MOF Nanoparticles

Cellular_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space mof_np Drug-Loaded MOF Nanoparticle clathrin Clathrin-mediated Endocytosis mof_np->clathrin Size-dependent caveolae Caveolae-mediated Endocytosis mof_np->caveolae Size/Shape-dependent endosome Early Endosome clathrin->endosome caveolae->endosome lysosome Lysosome (Acidic pH) endosome->lysosome Lysosomal Trafficking cytosol Cytosol endosome->cytosol Endosomal Escape drug_release Drug Release lysosome->drug_release MOF Degradation cytosol->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Caption: Cellular uptake of drug-loaded MOF nanoparticles via endocytosis and subsequent intracellular drug release.

V. Conclusion

Phenylphosphonic acid and its disodium salt are versatile building blocks for the synthesis of highly stable MOFs. The protocols and data presented herein provide a foundational guide for researchers exploring the synthesis and application of these promising materials. The enhanced stability of phosphonate-based MOFs, coupled with their tunable porosity, makes them particularly attractive for challenging applications in heterogeneous catalysis and for the development of advanced drug delivery systems. Further exploration of different metal centers and functionalized phenylphosphonic acid linkers will undoubtedly lead to the discovery of new MOFs with tailored properties and enhanced performance.

References

Application Notes and Protocols: Gravimetric Analysis of Corrosion Inhibition by Phenylphosphonic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the corrosion inhibition properties of phenylphosphonic acid disodium salt on mild steel using the gravimetric method. The information is intended to guide researchers in setting up and conducting experiments to determine the efficacy of this compound as a corrosion inhibitor.

Introduction

Phenylphosphonic acid and its salts are effective corrosion inhibitors for various metals and alloys, particularly mild steel, in aqueous environments. The mechanism of inhibition is primarily attributed to the formation of a protective, insoluble organophosphate layer on the metal surface, which acts as a barrier to corrosive agents.[1][2] This document outlines the gravimetric analysis, or weight loss method, a straightforward and widely used technique to quantify the corrosion rate and the inhibition efficiency of this compound.

Data Presentation

The following table summarizes representative quantitative data on the corrosion inhibition efficiency of this compound in combination with Zinc ions (Zn²⁺) on mild steel in a neutral aqueous solution containing 60 ppm of chloride. The data illustrates the typical trend of increasing inhibition efficiency with increasing inhibitor concentration.

This compound (ppm)Zn²⁺ (ppm)Weight Loss (mg)Corrosion Rate (mpy)Inhibition Efficiency (%)
0 (Blank)050.010.20
1005015.03.170.0
200507.51.585.0
300502.50.595.0[1][2]
400502.00.496.0

Note: Data for 100, 200, and 400 ppm are representative examples to illustrate the dose-dependent effect and are not from a single cited source.

Experimental Protocols

This section provides a detailed methodology for conducting the gravimetric analysis of corrosion inhibition.

Materials and Equipment
  • Mild steel coupons (e.g., C1018) of known dimensions

  • This compound

  • Zinc sulfate (or another source of Zn²⁺ ions)

  • Sodium chloride

  • Deionized water

  • Hydrochloric acid (for cleaning)

  • Hexamethylenetetramine (inhibitor for cleaning solution)

  • Acetone

  • Ethanol

  • Abrasive paper (e.g., silicon carbide, 240, 400, and 600 grit)

  • Analytical balance (readable to 0.1 mg)

  • Glass beakers or corrosion cells

  • Water bath or thermostat

  • Dessicator

Experimental Workflow Diagram

G cluster_prep Coupon Preparation cluster_exposure Corrosion Test cluster_post Post-Exposure Analysis cluster_calc Data Calculation prep1 Abrade with SiC paper prep2 Degrease with acetone prep1->prep2 prep3 Rinse with ethanol & DI water prep2->prep3 prep4 Dry and weigh (Initial Weight, W1) prep3->prep4 exp2 Immerse coupons in test solutions prep4->exp2 exp1 Prepare corrosive media (with and without inhibitor) exp1->exp2 exp3 Maintain constant temperature and time exp2->exp3 post1 Remove coupons exp3->post1 post2 Clean according to ASTM G1 post1->post2 post3 Rinse, dry, and re-weigh (Final Weight, W2) post2->post3 calc1 Calculate Weight Loss (W1 - W2) post3->calc1 calc2 Calculate Corrosion Rate calc1->calc2 calc3 Calculate Inhibition Efficiency calc1->calc3

Caption: Experimental workflow for gravimetric analysis of corrosion inhibition.

Step-by-Step Protocol
  • Coupon Preparation:

    • Mechanically polish the mild steel coupons using successively finer grades of abrasive paper (e.g., 240, 400, and 600 grit) to achieve a uniform surface finish.

    • Degrease the coupons by sonicating in acetone for 5-10 minutes.

    • Rinse the coupons with ethanol followed by deionized water.

    • Dry the coupons thoroughly using a stream of warm air and store them in a desiccator.

    • Accurately weigh each coupon to the nearest 0.1 mg using an analytical balance and record this as the initial weight (W₁).

  • Preparation of Test Solutions:

    • Prepare a stock solution of the corrosive medium. For example, to simulate a neutral aqueous environment, dissolve sodium chloride in deionized water to achieve the desired chloride concentration (e.g., 60 ppm).

    • Prepare a blank solution by taking a specific volume of the corrosive medium.

    • Prepare the inhibitor solutions by adding the required amounts of this compound and zinc sulfate to the corrosive medium to achieve the desired concentrations (e.g., 100, 200, 300, 400 ppm of this compound and 50 ppm of Zn²⁺).

  • Immersion Test:

    • Place the pre-weighed coupons in individual beakers or corrosion cells containing the blank and various inhibitor solutions. Ensure the coupons are fully immersed.

    • Maintain the test solutions at a constant temperature (e.g., 25 °C or 50 °C) using a water bath for a specified period (e.g., 24, 48, or 72 hours).

  • Cleaning of Coupons after Test:

    • After the immersion period, carefully remove the coupons from the test solutions.

    • Clean the coupons according to the ASTM G1-03 standard practice for preparing, cleaning, and evaluating corrosion test specimens.[3][4][5] A recommended procedure for steel is to immerse the coupons in a solution of hydrochloric acid containing an inhibitor like hexamethylenetetramine to remove corrosion products without significantly affecting the base metal.

    • Gently brush the coupons with a soft-bristled brush to remove any loose corrosion products.

    • Rinse the coupons with deionized water and then with ethanol.

    • Dry the coupons thoroughly and re-weigh them to the nearest 0.1 mg. Record this as the final weight (W₂).

Data Calculation
  • Weight Loss (ΔW): ΔW = W₁ - W₂

  • Corrosion Rate (CR): The corrosion rate can be calculated in various units, such as mils per year (mpy), using the following formula: CR (mpy) = (K × ΔW) / (A × T × D) Where:

    • K = a constant (3.45 × 10⁶ for mpy)

    • ΔW = weight loss in grams

    • A = surface area of the coupon in cm²

    • T = exposure time in hours

    • D = density of the metal in g/cm³ (for mild steel, ~7.85 g/cm³)

  • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 Where:

    • CR₀ = corrosion rate in the blank solution

    • CRᵢ = corrosion rate in the inhibitor solution

Mechanism of Corrosion Inhibition

The corrosion inhibition by this compound, especially in the presence of Zn²⁺ ions, involves the formation of a protective film on the metal surface.

G metal Mild Steel Surface (Fe) complex [Fe-Phenylphosphonate-Zn] Complex metal->complex ppa Phenylphosphonate Anions ppa->complex zn Zn²⁺ Ions zn->complex film Protective Film Formation complex->film inhibition Corrosion Inhibition film->inhibition

Caption: Logical relationship of the corrosion inhibition mechanism.

The phosphonate group of the phenylphosphonic acid coordinates with the iron on the steel surface and with the Zn²⁺ ions in the solution. The phenyl group contributes to the hydrophobicity and stability of the resulting protective layer. This film acts as a physical barrier, isolating the metal from the corrosive environment and thus inhibiting the corrosion process.

References

Application Notes and Protocols for Electrochemical Impedance Spectroscopy (EIS) Studies of Phenylphosphonic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenylphosphonic acid (PPA) and its salts, such as phenylphosphonic acid disodium salt, are recognized for their efficacy as corrosion inhibitors, particularly for mild steel and other alloys.[1][2] The primary mechanism of protection involves the formation of a protective, insoluble organophosphate layer on the metal surface, which acts as a barrier to the electrochemical reactions that cause corrosion.[1] Electrochemical Impedance Spectroscopy (EIS) is a powerful and non-destructive technique widely used to investigate the performance of these corrosion inhibitors.[1][3] EIS allows for the quantitative analysis of key parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl), which provide insights into the corrosion rate and the adsorption of the inhibitor on the metal surface.[1] An increase in Rct and a decrease in Cdl values are indicative of enhanced corrosion protection.

These application notes provide a comprehensive overview and detailed protocols for utilizing EIS in the study of this compound, primarily focusing on its application as a corrosion inhibitor.

Data Presentation

The following table summarizes quantitative data from a study on the corrosion inhibition efficiency of a formulation containing the sodium salt of phenylphosphonic acid.

Formulation ComponentsConcentration (ppm)Metal SubstrateEnvironmentInhibition Efficiency (%)Key EIS Parameters
Sodium Salt of Phenylphosphonic Acid300Mild SteelNeutral aqueous solution with 60 ppm Chloride95Not explicitly detailed in the source, but a high Rct and low Cdl would be expected.
Zn2+50

Table 1: Corrosion inhibition efficiency of a phenylphosphonic acid sodium salt formulation.[1][2]

Experimental Protocols

This section outlines the detailed methodology for conducting EIS experiments to evaluate the corrosion inhibition properties of this compound.

Protocol 1: Preparation of Test Solution and Electrode

Objective: To prepare the electrolyte solution containing this compound and the working electrode for EIS analysis.

Materials:

  • This compound

  • Deionized (DI) water or a specific corrosive medium (e.g., neutral aqueous solution with 60 ppm chloride)

  • Mild steel coupons (working electrode)

  • Platinum or graphite rod (counter electrode)

  • Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (reference electrode)

  • Silicon carbide (SiC) abrasive papers of various grits (e.g., 240, 400, 600, 800, 1200)

  • Acetone or ethanol for cleaning

  • Ultrasonic bath

Procedure:

  • Solution Preparation:

    • Prepare the desired concentration of the this compound solution. For example, to replicate the formulation in Table 1, prepare a solution containing 300 ppm of the salt and 50 ppm of Zn2+ (e.g., from ZnSO4) in the chosen aqueous environment.

  • Working Electrode Preparation:

    • Mechanically polish the mild steel coupons using progressively finer SiC abrasive papers to achieve a mirror-like finish.

    • Rinse the polished coupons with DI water, followed by degreasing with acetone or ethanol in an ultrasonic bath for 5-10 minutes.

    • Dry the electrodes in a stream of warm air.

    • Mount the prepared electrode in a holder, ensuring that only a well-defined surface area is exposed to the electrolyte.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS) Measurement

Objective: To perform EIS measurements to determine the corrosion inhibition performance.

Apparatus:

  • Potentiostat with a frequency response analyzer module

  • Three-electrode electrochemical cell

  • Computer with EIS data acquisition and analysis software

Procedure:

  • Cell Assembly: Assemble the three-electrode cell with the prepared mild steel working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., SCE).

  • Open Circuit Potential (OCP) Stabilization: Immerse the electrodes in the test solution. Monitor the OCP until a stable value is reached (typically a drift of less than a few mV over 5-10 minutes). This ensures the system is at a steady state before the EIS measurement.[4]

  • EIS Measurement:

    • Perform the EIS measurement at the stabilized OCP.

    • Apply a small amplitude sinusoidal AC voltage perturbation, typically 5-10 mV, to the system.[1][4]

    • Scan a wide frequency range, for example, from 100 kHz down to 10 mHz.[1]

    • Record the resulting impedance data.

  • Data Analysis:

    • Plot the impedance data in Nyquist (imaginary impedance vs. real impedance) and Bode (impedance magnitude and phase angle vs. frequency) formats.

    • Model the experimental data using an appropriate equivalent electrical circuit (e.g., a Randles circuit) to extract quantitative parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[4][5][6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating this compound as a corrosion inhibitor using EIS.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase cluster_conclusion Conclusion prep_solution Prepare Phenylphosphonic Acid Disodium Salt Solution cell_assembly Assemble Three-Electrode Cell prep_solution->cell_assembly prep_electrode Prepare and Polish Working Electrode prep_electrode->cell_assembly ocp Stabilize at Open Circuit Potential (OCP) cell_assembly->ocp eis_measurement Perform EIS Measurement (Frequency Sweep) ocp->eis_measurement plotting Generate Nyquist and Bode Plots eis_measurement->plotting modeling Equivalent Circuit Modeling plotting->modeling extraction Extract Parameters (Rct, Cdl) modeling->extraction evaluation Evaluate Inhibition Efficiency extraction->evaluation

Caption: Workflow for EIS analysis of corrosion inhibitors.

Mechanism of Corrosion Inhibition

This diagram illustrates the proposed mechanism by which this compound inhibits corrosion on a metal surface.

G cluster_solution Aqueous Solution cluster_interface Metal-Electrolyte Interface ppa_ion Phenylphosphonate Ions (from Disodium Salt) protective_layer Adsorbed Protective Organophosphate Layer ppa_ion->protective_layer Adsorption & Film Formation corrosive_species Corrosive Species (e.g., Cl-) metal_surface Metal Surface (e.g., Steel) corrosive_species->metal_surface Corrosion Attack (Inhibited) protective_layer->metal_surface Protection Barrier

References

Application Notes and Protocols for Phenylphosphonic Acid Disodium Salt in the Surface Treatment of Galvanized Steel

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Abstract

This document provides detailed application notes and experimental protocols for the use of Phenylphosphonic Acid Disodium Salt as a surface treatment agent for galvanized steel. The primary applications covered are corrosion inhibition and adhesion promotion for subsequent coatings. The information is intended for researchers, scientists, and professionals in materials science and chemical engineering.

Introduction

Galvanized steel, while offering excellent corrosion protection to the underlying steel substrate through its zinc coating, is itself susceptible to corrosion, forming "white rust" (a mixture of zinc hydroxide and zinc carbonate). Furthermore, the adhesion of organic coatings (paints, primers, etc.) to the zinc surface can be challenging. Surface treatments are therefore crucial to enhance both the corrosion resistance of the zinc layer and to provide a stable interface for subsequent coatings.

Phenylphosphonic acid (PPA) and its salts have emerged as effective, environmentally friendlier alternatives to traditional chromate conversion coatings. This compound (Na2PPA) is a water-soluble compound that can form a protective, self-assembled molecular layer on the zinc oxide/hydroxide surface of galvanized steel. This layer acts as a barrier to corrosive agents and improves the adhesion of organic coatings.

Mechanism of Action

The surface of galvanized steel is naturally covered by a thin layer of zinc oxide and zinc hydroxide. The phosphonate group (-PO₃²⁻) of the disodium phenylphosphonate has a strong affinity for the zinc surface. It is believed to form a coordination bond with the zinc ions on the surface, creating a dense, organized layer of phenylphosphonate molecules. This process is a form of chemisorption.

The phenyl groups of the molecules orient outwards from the surface, creating a hydrophobic (water-repellent) layer. This self-assembled monolayer (SAM) acts as a physical barrier, preventing water, oxygen, and other corrosive ions (like chlorides) from reaching the zinc surface. Additionally, the phosphonate layer can act as a bridge between the inorganic zinc surface and an organic coating, enhancing adhesion.

Materials and Reagents

  • Substrate: Hot-dip galvanized (HDG) steel panels.

  • Surface Treatment Agent: this compound (CAS: 25148-85-0).

  • Cleaning and Degreasing:

    • Acetone (reagent grade)

    • Ethanol (reagent grade)

    • Alkaline cleaning solution (e.g., 5% NaOH or a commercial alkaline degreaser)

    • Deionized (DI) water

  • Corrosion Testing:

    • Sodium chloride (NaCl) for preparing saline solution (e.g., 5% w/v).

    • Neutral salt spray cabinet.

    • Potentiostat/galvanostat for electrochemical measurements.

  • Adhesion Testing:

    • Adhesion testing tape (e.g., Permacel 99 or equivalent).

    • Cutting tool for cross-hatch test.

    • Organic coating (e.g., epoxy primer) for testing adhesion promotion.

Experimental Protocols

Protocol for Surface Preparation of Galvanized Steel

This protocol describes the necessary steps to clean and prepare the galvanized steel surface for treatment.

  • Initial Cleaning:

    • Wipe the surface of the galvanized steel panel with a lint-free cloth soaked in acetone to remove any gross organic contaminants and oils.

  • Alkaline Degreasing:

    • Immerse the panel in an alkaline cleaning solution (e.g., 5% NaOH) at 60-80°C for 5-10 minutes.

    • Alternatively, use a commercial alkaline degreasing agent according to the manufacturer's instructions.

  • Rinsing:

    • Thoroughly rinse the panel with running tap water to remove the alkaline solution.

    • Follow with a rinse in a bath of deionized water for 1-2 minutes.

  • Drying:

    • Dry the cleaned panels using a stream of clean, dry air or in an oven at a temperature not exceeding 100°C.

    • Handle the cleaned panels with clean gloves to avoid re-contamination.

Protocol for Preparation of this compound Treatment Solution
  • Solution Concentration: Prepare a 10 mM aqueous solution of this compound. Note: This is a starting concentration and may require optimization.

  • Procedure:

    • Weigh the appropriate amount of this compound (Molar Mass: 202.06 g/mol ). For 1 liter of a 10 mM solution, 2.02 g are required.

    • Add the salt to a volumetric flask.

    • Add approximately half the final volume of deionized water and stir until the salt is completely dissolved.

    • Add deionized water to the final volume mark and mix thoroughly.

  • pH Adjustment (Optional but Recommended):

    • Measure the pH of the solution. For optimal interaction with the zinc surface, a neutral to slightly alkaline pH (7.0-8.0) is often beneficial.

    • Adjust the pH if necessary using dilute solutions of NaOH or H₃PO₄.

Protocol for Surface Treatment
  • Immersion:

    • Immerse the cleaned and dried galvanized steel panels into the prepared this compound solution.

    • Ensure the entire surface to be treated is submerged.

    • Immersion time: 30-60 minutes at room temperature. This is a key parameter for optimization.

  • Rinsing:

    • After immersion, remove the panels from the treatment solution.

    • Rinse thoroughly with deionized water to remove any loosely adsorbed molecules.

  • Drying:

    • Dry the treated panels with a stream of nitrogen or clean, dry air.

    • Alternatively, dry in an oven at 60-80°C for 10-15 minutes.

Protocol for Corrosion Resistance Testing (Neutral Salt Spray)
  • Sample Preparation: Prepare at least three sets of panels:

    • Untreated (control).

    • Cleaned but untreated.

    • Treated with this compound.

  • Test Procedure:

    • Place the panels in a neutral salt spray cabinet according to ASTM B117 standard.

    • The test solution should be 5% NaCl with a pH between 6.5 and 7.2.

    • The cabinet temperature should be maintained at 35°C.

  • Evaluation:

    • Periodically inspect the panels for the appearance of white rust.

    • Record the time to the first appearance of corrosion products.

    • Quantify the area of corrosion at fixed time intervals (e.g., 24, 48, 96, 168 hours).

Protocol for Adhesion Testing (Cross-Hatch Test - ASTM D3359)
  • Coating Application:

    • Apply an organic coating (e.g., an epoxy primer) to both untreated and treated galvanized steel panels.

    • Ensure uniform coating thickness and cure the coating according to the manufacturer's specifications.

  • Cross-Hatch Procedure:

    • Using a sharp cutting tool, make a series of parallel cuts through the coating down to the metal substrate.

    • Make a second series of cuts at a 90-degree angle to the first, creating a grid pattern.

    • Brush the area lightly to remove any detached flakes.

  • Tape Application and Removal:

    • Apply a strip of specified adhesion test tape firmly over the grid.

    • Smooth the tape into place, ensuring good contact.

    • Within 90 seconds of application, remove the tape by pulling it back upon itself at a 180-degree angle.

  • Evaluation:

    • Inspect the grid area for removal of the coating.

    • Rate the adhesion according to the ASTM D3359 classification scale (5B: no peeling or removal, to 0B: more than 65% of the area is removed).

Data Presentation

The following tables summarize typical quantitative data that can be obtained from the experimental protocols. The values presented are illustrative and will vary depending on the specific experimental conditions.

Table 1: Corrosion Resistance in Neutral Salt Spray Test

Surface TreatmentTime to First Appearance of White Rust (hours)Corroded Area after 168 hours (%)
Untreated< 24> 50%
Cleaned Only24 - 4820 - 40%
This compound> 120< 5%

Table 2: Adhesion Performance of Epoxy Coating

Surface TreatmentCross-Hatch Adhesion Rating (ASTM D3359)Description
Untreated2B - 3B15-35% of the coating removed.
Cleaned Only3B5-15% of the coating removed.
This compound4B - 5BLess than 5% of the coating removed.

Visualizations

Signaling Pathways and Mechanisms

G cluster_surface Galvanized Steel Surface cluster_treatment Surface Treatment cluster_protection Protection Mechanism Galvanized_Steel Galvanized Steel (Zn) ZnO_Layer Zinc Oxide/Hydroxide Layer (ZnO/Zn(OH)₂) Galvanized_Steel->ZnO_Layer Natural Oxidation SAM Self-Assembled Monolayer (SAM) of Phenylphosphonate ZnO_Layer->SAM Formation of Zn-O-P bond Na2PPA This compound Solution Na2PPA->ZnO_Layer Chemisorption of Phosphonate Group Organic_Coating Organic Coating (e.g., Paint) SAM->Organic_Coating Improved Adhesion Corrosive_Agents Corrosive Agents (H₂O, O₂, Cl⁻) Corrosive_Agents->SAM Barrier Effect

Caption: Interaction of this compound with a Galvanized Steel Surface.

Experimental Workflow

G cluster_prep 1. Surface Preparation cluster_treat 2. Surface Treatment cluster_eval 3. Evaluation cluster_controls Controls A Initial Cleaning (Acetone) B Alkaline Degreasing A->B C Rinsing (Tap Water -> DI Water) B->C D Drying C->D F Immerse Panels (30-60 min) D->F E Prepare 10 mM Na₂PPA Solution E->F G Rinse with DI Water F->G H Dry Panels G->H I Corrosion Testing (Salt Spray) H->I J Adhesion Testing (Cross-Hatch) H->J K Untreated Panels K->I K->J L Cleaned-Only Panels L->I L->J

Caption: Experimental Workflow for Surface Treatment and Evaluation.

Logical Relationships in Adhesion and Corrosion

G Na2PPA Phenylphosphonic Acid Disodium Salt Treatment SAM Formation of Self-Assembled Monolayer (SAM) Na2PPA->SAM leads to Hydrophobic Hydrophobic Surface SAM->Hydrophobic creates Barrier Physical Barrier to Corrosive Agents SAM->Barrier acts as Adhesion Enhanced Interfacial Bonding SAM->Adhesion provides Corrosion Improved Corrosion Resistance Hydrophobic->Corrosion contributes to Barrier->Corrosion results in PaintAdhesion Improved Paint Adhesion Adhesion->PaintAdhesion results in

Troubleshooting & Optimization

Technical Support Center: Phenylphosphonic Acid Disodium Salt Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the yield in phenylphosphonic acid disodium salt synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of phenylphosphonic acid and its subsequent conversion to the disodium salt.

Route 1: Hydrolysis of Phenylphosphonic Dichloride

This common industrial method involves the hydrolysis of phenylphosphonic dichloride. While efficient, it requires careful control of reaction conditions to maximize yield and purity.

Symptom/Issue Potential Cause(s) Recommended Solutions & Optimizations
Low Yield of Phenylphosphonic Acid Incomplete Hydrolysis: Insufficient water or non-optimal pH can lead to the presence of partially hydrolyzed intermediates.- Ensure a stoichiometric excess of water is used. - Control the pH of the reaction mixture; hydrolysis is often performed under basic conditions using aqueous sodium hydroxide (e.g., 5% NaOH). - Vigorously stir the reaction mixture to ensure proper mixing, as phenylphosphonic dichloride is denser than water and can decompose vigorously.
Formation of Polymeric Byproducts: Uncontrolled reaction conditions, such as high local concentrations of reactants or elevated temperatures, can lead to condensation reactions.- Add the phenylphosphonic dichloride to water slowly and with efficient stirring to dissipate heat and ensure rapid, complete hydrolysis of each molecule.
Presence of Impurities in Final Product Unreacted Starting Material: The final product may be contaminated with unreacted phenylphosphonic dichloride.- Monitor the reaction progress using techniques like ³¹P NMR to ensure complete conversion. - After the reaction, consider a purification step such as recrystallization.
Inorganic Salts: The final product may contain inorganic salts like sodium chloride, especially after neutralization.- Wash the isolated product with a solvent in which the desired product has low solubility but the salt is soluble, such as cold water or ethanol.

Route 2: Oxidation of Phenylphosphinic Acid

This laboratory-scale synthesis involves the oxidation of phenylphosphinic acid to phenylphosphonic acid.

Symptom/Issue Potential Cause(s) Recommended Solutions & Optimizations
Low Yield of Phenylphosphonic Acid Incomplete Oxidation: Insufficient oxidizing agent or inadequate reaction time or temperature can result in unreacted phenylphosphinic acid in the final product.- Increase the molar ratio of the oxidizing agent (e.g., nitric acid) to phenylphosphinic acid. - Extend the reaction time or consider a moderate increase in temperature, while carefully monitoring for side reactions.
Product Loss During Workup: Phenylphosphonic acid has some solubility in water, which can lead to losses during aqueous extraction steps.- Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent, such as diethyl ether.
Presence of Brown Fumes (NOx) Reduction of Nitric Acid: This is an expected byproduct when using nitric acid as the oxidizing agent.- Perform the reaction in a well-ventilated fume hood. - After the reaction is complete, bubbling an inert gas (e.g., nitrogen or argon) through the solution can help remove dissolved nitrogen oxides.

Frequently Asked Questions (FAQs)

Q1: What is the most direct method to synthesize this compound?

The hydrolysis of phenylphosphonic dichloride using a stoichiometric amount of sodium hydroxide is a direct route. The hydrolysis under basic conditions can directly yield the disodium salt.

Q2: How can I improve the crystallinity of my final this compound product?

The disodium salt of phenylphosphonic acid can be challenging to crystallize as it is often hygroscopic. One technique is to adjust the pH of a concentrated aqueous solution of the acid to around 4.5, which may facilitate the crystallization of the monosodium salt. For the disodium salt, controlled precipitation from a water/ethanol mixture can be effective.

Q3: My final product is a sticky oil instead of a solid. What can I do?

Sticky or oily products often indicate the presence of impurities or residual solvent. High vacuum drying can help remove volatile impurities. If that fails, converting the product to a salt with a different counterion, such as dicyclohexylamine, can sometimes induce crystallization. For purification, chromatography on a strong anion-exchange resin may also be an option.

Q4: How do I confirm the purity of my this compound?

A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is a primary method for determining purity and quantifying organic impurities. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ³¹P NMR, can confirm the structure and identify phosphorus-containing impurities. Acid-base titration can be used to determine the assay of the acidic form.

Experimental Protocols

Protocol 1: Synthesis of Phenylphosphonic Acid via Oxidation of Phenylphosphinic Acid

This protocol is adapted from a common laboratory-scale preparation.

  • In a round-bottom flask equipped with a thermometer, melt 10.0 g (69.7 mmol) of phenylphosphinic acid.

  • Once the temperature reaches 100°C, carefully add 3.5 mL (54.4 mmol) of concentrated nitric acid dropwise.

  • After the addition is complete, allow the reaction mixture to cool to room temperature. A yellow solid should form.

  • Pour the resulting solid into 100 mL of water.

  • Extract the aqueous solution with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude phenylphosphonic acid.

  • The crude product can be further purified by recrystallization from water.

Protocol 2: Synthesis of this compound from Phenylphosphonic Acid

  • Dissolve the synthesized phenylphosphonic acid in a minimal amount of deionized water.

  • Slowly add a 2 M solution of sodium hydroxide while monitoring the pH.

  • Continue adding the sodium hydroxide solution until the pH of the solution is stable at approximately 7.0 for the formation of the monosodium salt or a higher pH for the disodium salt.

  • The disodium salt can be isolated by removing the water under reduced pressure or by precipitation upon the addition of a co-solvent like ethanol.

  • Dry the resulting solid under high vacuum.

Visualized Workflows

G Troubleshooting Workflow for Phenylphosphonic Acid Synthesis cluster_synthesis Synthesis & Initial Observation cluster_troubleshooting Troubleshooting Steps cluster_solution Solutions start Start Synthesis observation Low Yield or Impure Product? start->observation check_reaction Check Reaction Conditions (Temp, Time, Stoichiometry) observation->check_reaction Yes check_workup Review Workup Procedure (Extraction, Purification) observation->check_workup Yes check_reagents Verify Reagent Purity observation->check_reagents Yes end_product Improved Yield & Purity observation->end_product No optimize_reaction Optimize Reaction Parameters check_reaction->optimize_reaction improve_workup Modify Purification/Extraction check_workup->improve_workup use_pure_reagents Use High-Purity Reagents check_reagents->use_pure_reagents optimize_reaction->end_product improve_workup->end_product use_pure_reagents->end_product

Caption: A logical workflow for troubleshooting common issues in synthesis.

Optimizing concentration of phenylphosphonic acid disodium salt for corrosion inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the use of phenylphosphonic acid (PPA) disodium salt as a corrosion inhibitor.

Troubleshooting and FAQs

This section addresses specific issues that may be encountered during experimental work.

Q1: My inhibition efficiency is lower than expected. What are the common causes?

A1: Several factors can lead to reduced inhibition efficiency. Consider the following:

  • Sub-optimal Concentration: The concentration of the inhibitor is critical. Ensure you are working within the recommended range. For mild steel in neutral aqueous environments, a formulation of 300 ppm of the sodium salt of phenylphosphonic acid with 50 ppm of Zn²⁺ has been shown to be highly effective.[1][2][3]

  • Incorrect Synergistic Agent Concentration: PPA often works synergistically with other ions, most notably Zinc (Zn²⁺).[4] However, an excessively high concentration of the synergistic agent can be detrimental. For example, higher concentrations of Zn²⁺ can lead to the formation of an insoluble complex with PPA in the solution, reducing the inhibitor's availability and lowering efficiency.[2][3]

  • Solution Instability: Ensure the inhibitor is fully dissolved and the solution is homogenous.[5] Some inhibitors may require specific solvents or adjustments in pH to maintain stability.

  • Environmental Factors: The pH, temperature, and presence of aggressive ions (like chlorides) in your medium can significantly impact performance.[6] The effectiveness of phosphonates is known to be pH-dependent.[7]

Q2: I'm observing precipitation in my inhibitor solution. Why is this happening and how can I prevent it?

A2: Precipitation typically occurs when the solubility limit of a compound is exceeded. In the context of PPA-based inhibitor systems, this is often due to interactions with synergistic agents. A common issue is the formation of an insoluble PPA-Zn²⁺ complex when the concentration of Zn²⁺ is too high.[2][3] To prevent this, carefully control the concentration of all components in your formulation. If precipitation persists, consider re-evaluating the ratio of PPA to the synergistic agent.

Q3: How do I determine the optimal concentration of Phenylphosphonic acid disodium salt for my specific system?

A3: The optimal concentration depends on your specific experimental conditions (metal type, corrosive environment, temperature, etc.).[8] A systematic approach is required:

  • Perform a Concentration Study: Test a range of inhibitor concentrations (e.g., 50, 100, 150, 200 ppm) to identify the point at which inhibition efficiency plateaus or begins to decrease.[9]

  • Utilize Electrochemical Methods: Techniques like Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization can provide rapid and detailed information. A higher charge transfer resistance (Rct) value from EIS generally indicates better corrosion protection.[1]

  • Conduct Weight Loss Experiments: This is a direct method to calculate corrosion rate and inhibition efficiency over a longer duration.[4][5]

Q4: What is the mechanism by which Phenylphosphonic acid inhibits corrosion?

A4: Phenylphosphonic acid is an organophosphorus compound that primarily functions by forming a protective, insoluble organophosphate layer on the metal surface.[1] The mechanism involves:

  • Adsorption: The molecule adsorbs onto the metal.

  • Film Formation: The phosphonate group coordinates with the metal surface and metal ions (like Fe²⁺ or synergistic Zn²⁺) in the solution. The phenyl group contributes to making this protective film more stable and hydrophobic.[4]

  • Barrier Protection: This film acts as a physical barrier, hindering the electrochemical reactions responsible for corrosion.[1][4]

Data Summary: PPA Inhibition Efficiency

The following table summarizes quantitative data from studies on the synergistic corrosion inhibition effects of Phenylphosphonic Acid (PPA) and Zinc ions (Zn²⁺).

Inhibitor SystemConcentration (ppm)MetalEnvironmentInhibition Efficiency (%)Reference
Sodium Salt of PPA + Zn²⁺300 (PPA) + 50 (Zn²⁺)Mild SteelNeutral aqueous, 60 ppm Cl⁻95[1][2][3][4]

Key Experimental Protocols

Weight-Loss Gravimetric Method

This method directly measures the amount of metal lost to corrosion.

Objective: To determine the corrosion inhibition efficiency of a PPA formulation.

Materials:

  • Metal coupons (e.g., mild steel) of known dimensions.

  • Corrosive solution (e.g., aqueous solution with 60 ppm Cl⁻).[4]

  • Inhibitor formulation (e.g., PPA disodium salt and ZnSO₄).[4]

  • Polishing paper, acetone, and distilled water.

  • Analytical balance (accurate to 0.1 mg).

Procedure:

  • Coupon Preparation: Mechanically polish the surface of the metal coupons, degrease them with acetone, wash with distilled water, and dry thoroughly.[4]

  • Initial Weighing: Accurately weigh the prepared coupons (W₁).[4]

  • Solution Preparation: Prepare two sets of the corrosive solution: one blank (control) and one containing the desired inhibitor concentration.[4]

  • Immersion: Fully immerse the pre-weighed coupons in both the blank and inhibited solutions for a specified duration (e.g., 24-72 hours) at a constant temperature.[4]

  • Post-Immersion Cleaning: After immersion, remove the coupons. Use a suitable cleaning solution to remove all corrosion products, then wash with distilled water, dry, and re-weigh (W₂).[4]

  • Calculation:

    • Calculate the Corrosion Rate (CR) for both blank and inhibited conditions: CR = (W₁ - W₂) / (Surface Area × Time)[4]

    • Calculate the Inhibition Efficiency (IE %): IE (%) = [(CR_blank - CR_inh) / CR_blank] × 100[4]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to investigate the properties of the metal-solution interface and evaluate inhibitor performance.[1]

Objective: To determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl) to assess inhibitor effectiveness.

Procedure:

  • Electrode Preparation: Prepare a working electrode by polishing its surface to a mirror finish, rinsing with deionized water and a solvent like ethanol, and drying.[5]

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of the prepared working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum). Fill the cell with the test solution (either with or without the inhibitor).[1][5]

  • OCP Stabilization: Connect the cell to a potentiostat and monitor the open-circuit potential (OCP) until a stable value is achieved.[1]

  • EIS Measurement: Perform the EIS measurement at the stable OCP. Apply a small amplitude sinusoidal voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[1]

  • Data Analysis:

    • Plot the impedance data in Nyquist and Bode formats.[1]

    • Model the data using an appropriate equivalent electrical circuit (e.g., Randles circuit) to extract parameters like charge transfer resistance (Rct).[1] A larger Rct value in the presence of the inhibitor indicates better corrosion protection.[1]

    • Calculate Inhibition Efficiency (IE %): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100[1]

Visualizations

G cluster_workflow Experimental Workflow: Weight-Loss Method prep 1. Prepare & Weigh Metal Coupon (W₁) sol_prep 2. Prepare Solutions (Blank & Inhibited) prep->sol_prep immerse 3. Immerse Coupons (Constant Temp, Fixed Time) sol_prep->immerse clean 4. Clean & Dry Coupons immerse->clean weigh 5. Final Weighing (W₂) clean->weigh calc 6. Calculate Corrosion Rate & IE% weigh->calc

Caption: Workflow for evaluating inhibitor efficiency using the weight-loss method.

G cluster_mechanism Corrosion Inhibition Mechanism of PPA PPA PPA Disodium Salt (in solution) Film Protective, Insoluble Organophosphate Film PPA->Film Metal Metal Surface (e.g., Mild Steel) Metal->Film Ions Metal Ions (Fe²⁺, Zn²⁺) Ions->Film Barrier Barrier to Corrosive Species Film->Barrier Inhibition Corrosion Inhibition Film->Inhibition G Troubleshooting Guide Start Low Inhibition Efficiency Observed Check_Conc Is PPA concentration optimized? Start->Check_Conc Check_Zn Is synergistic agent (Zn²⁺) concentration correct? (e.g., ~50 ppm) Check_Conc->Check_Zn Yes Adjust_PPA Action: Perform concentration study (e.g., 50-400 ppm). Check_Conc->Adjust_PPA No Check_Sol Is the solution clear? (No precipitation) Check_Zn->Check_Sol Yes Adjust_Zn Action: Reduce Zn²⁺ concentration to avoid precipitation. Check_Zn->Adjust_Zn No (Too High) Re_dissolve Action: Check solubility, adjust pH, or use appropriate solvent. Check_Sol->Re_dissolve No Success Problem Resolved Check_Sol->Success Yes Adjust_PPA->Success Adjust_Zn->Success Re_dissolve->Success

References

Troubleshooting low efficiency of phenylphosphonic acid disodium salt as a catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low efficiency with phenylphosphonic acid disodium salt as a catalyst in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic applications of this compound?

A1: Phenylphosphonic acid and its salts are effective catalysts in various organic syntheses. They are particularly noted for their performance in multicomponent reactions, such as the Kabachnik-Fields reaction for the synthesis of α-aminophosphonates.[1][2][3][4] α-Aminophosphonates are of significant interest in medicinal chemistry as they are structural analogs of α-amino acids.[1][5][6][7] The acidic nature of the catalyst activates substrates, facilitating key bond-forming steps.[1]

Q2: How does the disodium salt form of phenylphosphonic acid differ from the acid form in catalysis?

A2: Phenylphosphonic acid (PPA) is a diprotic acid. The disodium salt is the fully deprotonated form, making it a basic salt. This contrasts with the acidic nature of PPA. The choice between the acid and salt form can influence the reaction mechanism and is often dependent on the specific substrates and desired reaction conditions. For instance, in reactions that are base-catalyzed, the disodium salt would be more appropriate. The solubility of the catalyst in the reaction medium will also differ, which can impact its effectiveness.

Q3: Can this compound be recovered and reused?

A3: Phenylphosphonic acid has been described as a reusable heterogeneous catalyst in some applications, particularly under solvent-free conditions.[8] Recovery can often be achieved by simple filtration or by extraction during the work-up phase. The reusability of the disodium salt will depend on its stability under the specific reaction conditions and the purification method's effectiveness in removing adsorbed species without altering the catalyst.

Troubleshooting Low Catalytic Efficiency

Low yield or slow reaction rates are common issues encountered in catalysis. Below are potential causes and actionable troubleshooting steps for reactions catalyzed by this compound.

Issue 1: Sub-optimal Reaction Conditions

The efficiency of a catalyst is highly dependent on the reaction environment.

Potential Causes & Solutions:

Symptom Potential Cause Troubleshooting Steps
Low to no product formation Incorrect pH of the reaction medium. The catalytic activity of phosphonic acids is pH-dependent.[9][10] For the disodium salt, a basic medium is generally expected. However, the optimal pH for a specific reaction may vary. Systematically screen a range of pH values to find the optimum for your reaction. Consider using a buffer if the reaction generates or consumes acidic/basic species.
Slow reaction rate Inappropriate reaction temperature. Catalytic reactions have an optimal temperature range.[11] If the temperature is too low, the reaction will be slow. If it is too high, it could lead to catalyst degradation or side reactions. Optimize the temperature by running the reaction at several different temperatures and monitoring the yield and purity.
Incomplete conversion Insufficient reaction time. Monitor the reaction progress using techniques like TLC or LC-MS to determine the time required for completion.[1] An insufficient reaction time will result in a low yield.
Low yield Sub-optimal solvent. The choice of solvent can significantly impact the solubility and activity of the catalyst and reactants. If using a solvent, screen a variety of polar and non-polar aprotic solvents to find the one that gives the best results. Solvent-free conditions have also been reported to be effective for reactions catalyzed by phenylphosphonic acid.[1][8]
Issue 2: Catalyst Purity and Integrity

The purity of the catalyst is crucial for its performance. Impurities can act as poisons, inhibiting the catalyst's activity.[12]

Potential Causes & Solutions:

Symptom Potential Cause Troubleshooting Steps
Inconsistent results between batches Variable catalyst purity. Ensure you are using a high-purity grade of this compound.[13] It is advisable to obtain a Certificate of Analysis (CoA) for each batch.[13] Consider purifying the catalyst if its purity is in doubt.
Low catalyst activity Presence of water in a non-aqueous reaction. This compound can be hygroscopic. Water can interfere with the reaction or deactivate the catalyst, especially in moisture-sensitive reactions.[14] Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere.
Gradual decrease in yield upon catalyst reuse Catalyst deactivation or poisoning. Catalyst deactivation can occur through several mechanisms, including poisoning by impurities, thermal degradation, or physical blockage of active sites.[15][16] Phosphorus-containing compounds can sometimes form inactive species.[17][18] Consider a regeneration step if possible, or use fresh catalyst for each run.
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low catalytic efficiency.

TroubleshootingWorkflow start Low Catalytic Efficiency check_conditions Verify Reaction Conditions (Temp, Time, pH, Solvent) start->check_conditions check_purity Assess Catalyst and Reagent Purity start->check_purity analyze_side_products Analyze Byproducts / Side Reactions start->analyze_side_products optimize_conditions Systematically Optimize Conditions check_conditions->optimize_conditions Conditions Sub-optimal purify_catalyst Purify Catalyst / Use High-Purity Grade check_purity->purify_catalyst Purity Issues Suspected end_success Improved Efficiency optimize_conditions->end_success end_fail Consult Further Literature optimize_conditions->end_fail purify_catalyst->end_success purify_catalyst->end_fail modify_protocol Modify Reaction Protocol (e.g., order of addition) analyze_side_products->modify_protocol modify_protocol->optimize_conditions modify_protocol->end_fail

A logical workflow for troubleshooting low catalyst efficiency.

Experimental Protocols

General Protocol for the Kabachnik-Fields Reaction

This protocol describes the synthesis of α-aminophosphonates using a phosphonic acid catalyst.

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.0 mmol)

  • Dialkyl phosphite (e.g., diethyl phosphite) (1.0 mmol)

  • This compound (5-10 mol%)

  • Solvent (optional, e.g., ethanol, acetonitrile, or solvent-free)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine the aldehyde, amine, dialkyl phosphite, and this compound.[1]

  • If using a solvent, add it to the flask.

  • Stir the mixture at the desired temperature (e.g., room temperature to 60°C).[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.[1]

Catalyst Deactivation Pathways

Understanding potential deactivation pathways can help in preventing loss of catalytic activity.

DeactivationPathways active_catalyst Active Catalyst (this compound) poisoning Chemical Poisoning active_catalyst->poisoning Impurities in reactants/solvents thermal_degradation Thermal Degradation active_catalyst->thermal_degradation Excessive reaction temperature fouling Fouling / Coking active_catalyst->fouling Polymerization of reactants/products inactive_catalyst Inactive Catalyst poisoning->inactive_catalyst thermal_degradation->inactive_catalyst fouling->inactive_catalyst

Potential deactivation pathways for the catalyst.

Quantitative Data

The following table summarizes representative yields for the Kabachnik-Fields reaction catalyzed by phenylphosphonic acid under different conditions. This data can serve as a benchmark for your experiments.

Entry Aldehyde Amine Catalyst Loading (mol%) Temperature (°C) Time (h) Yield (%) Reference
1BenzaldehydeAniline10602-392[1]
24-ChlorobenzaldehydeAniline10602-395[1]
34-MethoxybenzaldehydeAniline10602-394[1]
4ButyraldehydeBenzylamineNot specifiedNot specifiedNot specifiedHigh[8]
5CyclohexanoneBenzylamineNot specifiedNot specifiedNot specifiedHigh[8]

References

Catalyst deactivation and regeneration of phenylphosphonic acid disodium salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenylphosphonic acid disodium salt as a catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of deactivation for my this compound catalyst?

A1: Common indicators of catalyst deactivation include:

  • Reduced Reaction Rate: A noticeable decrease in the speed of your reaction over time or in subsequent cycles.

  • Lower Product Yield: Obtaining a diminished amount of your desired product under standard reaction conditions.

  • Decreased Selectivity: An increase in the formation of byproducts.

  • Changes in Physical Appearance: The catalyst may change color or show signs of clumping or aggregation.

Q2: What are the likely causes of my catalyst's deactivation?

A2: Catalyst deactivation can stem from several factors, generally categorized as chemical, thermal, or mechanical.[1][2]

  • Chemical Deactivation (Poisoning): Impurities in your reactants, solvents, or starting materials can bind to the active sites of the catalyst, rendering them ineffective.[3] Common poisons for acid catalysts can include basic compounds that neutralize the acidic sites. Phosphates and phosphites are also known catalyst poisons in some systems.[4]

  • Thermal Degradation: Exposing the catalyst to temperatures exceeding its stability threshold can lead to decomposition. Phenylphosphonic acid, when adsorbed on a copper surface, begins to decompose at approximately 375°C.[5][6] High temperatures can also cause sintering, where catalyst particles agglomerate, reducing the active surface area.[1]

  • Fouling: High molecular weight byproducts or polymers formed during the reaction can deposit on the catalyst surface, blocking access to the active sites. This is a common issue in many catalytic processes.

Q3: Can I regenerate my deactivated this compound catalyst?

A3: Yes, in many cases, deactivated this compound catalysts can be regenerated, particularly if the deactivation is due to fouling or reversible poisoning. Phenylphosphonic acid has been described as a reusable and recyclable catalyst in various organic syntheses, such as the phospha-Mannich reaction for producing α-aminophosphonates.[7] The appropriate regeneration method will depend on the cause of deactivation.

Q4: What are the general approaches to regenerating my catalyst?

A4: General regeneration strategies often involve washing or thermal treatment.

  • Washing/Solvent Treatment: If deactivation is due to fouling by organic residues, washing the catalyst with an appropriate solvent can dissolve and remove the deposits. The choice of solvent will depend on the nature of the fouling agent.

  • Thermal Treatment (Calcination): For deactivation caused by coking or strongly adsorbed organic species, controlled heating in an inert or oxidative atmosphere can burn off these deposits.[8][9] However, care must be taken not to exceed the thermal stability limit of the catalyst to avoid degradation.[5][6]

  • Chemical Treatment: In cases of poisoning, a specific chemical treatment may be necessary to remove the poison from the catalyst's active sites. For example, a mild acid or base wash could be effective, depending on the nature of the poison.

Troubleshooting Guide

Issue Code Problem Potential Causes Suggested Actions & Troubleshooting Steps
CD-01 Sudden and significant drop in catalyst activity. Catalyst Poisoning: Introduction of a strong poison into the reaction system.1. Analyze Feedstock: Check reactants and solvents for impurities. 2. Purify Inputs: If impurities are suspected, purify all starting materials. 3. Review Reaction Setup: Ensure no contaminants are being introduced from the reactor or tubing.
CD-02 Gradual decrease in catalyst performance over several runs. 1. Fouling: Slow accumulation of byproducts on the catalyst surface. 2. Leaching: Gradual dissolution of the catalyst into the reaction medium if it has some solubility. 3. Slow Poisoning: Accumulation of trace impurities over time.1. Attempt Regeneration: Try a solvent wash or a mild thermal treatment. 2. Test for Leaching: Analyze the reaction mixture for traces of the catalyst. If leaching is confirmed, consider immobilizing the catalyst on a solid support. 3. Implement Feedstock Purification: Introduce a purification step for all reactants and solvents.
CD-03 Reaction fails to initiate or proceeds very slowly from the start. Improper Catalyst Activation: The catalyst may not be in its active form.1. Review Catalyst Handling: Ensure the catalyst has been stored under appropriate conditions (e.g., away from moisture). 2. Pre-treatment: Consider a pre-treatment step, such as drying under vacuum, before use.
CD-04 Change in product selectivity. Modification of Active Sites: The catalyst's active sites may have been altered by poisoning or partial degradation.1. Characterize the Catalyst: Use analytical techniques to investigate changes in the catalyst's structure. 2. Attempt Regeneration: A thorough regeneration may restore the original active sites.

Data Presentation

To effectively troubleshoot and optimize your catalytic process, it is crucial to maintain a detailed record of your experimental data. The following table provides a template for tracking catalyst performance and the effectiveness of regeneration cycles.

Run Number Catalyst Batch Reaction Time (h) Product Yield (%) Selectivity (%) Regeneration Method Post-Regeneration Yield (%) Notes
1A69598--Fresh catalyst
2A68595--1st reuse
3A67092Solvent Wash (Acetone)902nd reuse, post-regeneration
4B69699--Fresh catalyst
5B66588Thermal (200°C, N₂)881st reuse, post-regeneration

Experimental Protocols

Protocol 1: General Catalyst Regeneration by Solvent Washing

This protocol is intended for catalyst deactivation suspected to be caused by fouling with soluble organic compounds.

  • Catalyst Recovery: After the reaction, separate the catalyst from the reaction mixture by filtration or centrifugation.

  • Initial Wash: Wash the recovered catalyst with a small amount of fresh solvent used in the reaction to remove residual reactants and products.

  • Solvent Selection: Choose a solvent in which the suspected fouling agents are highly soluble but the catalyst is not. Common choices include acetone, methanol, or dichloromethane.

  • Washing Procedure:

    • Suspend the catalyst in the chosen solvent.

    • Stir the suspension at room temperature for 30-60 minutes.

    • Separate the catalyst by filtration or centrifugation.

    • Repeat the washing step 2-3 times with fresh solvent.

  • Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

  • Activity Test: Test the activity of the regenerated catalyst under standard reaction conditions to evaluate the effectiveness of the regeneration process.

Protocol 2: Characterization of Deactivated Catalyst

To understand the cause of deactivation, various analytical techniques can be employed.

  • Sample Preparation: Carefully recover the deactivated catalyst and a sample of the fresh catalyst for comparison. Ensure the deactivated catalyst is washed to remove any loosely bound residues.

  • Surface Area and Porosity Analysis (BET): A significant decrease in surface area can indicate fouling or sintering.

  • X-ray Photoelectron Spectroscopy (XPS): This technique can identify the elemental composition of the catalyst surface and detect the presence of poisons.

  • Thermogravimetric Analysis (TGA): TGA can quantify the amount of deposited coke or other volatile residues by measuring weight loss upon heating.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify functional groups of adsorbed species on the catalyst surface.

Mandatory Visualizations

Deactivation_Regeneration_Cycle Active Active Catalyst Reaction Catalytic Reaction Active->Reaction Use in Reaction Deactivated Deactivated Catalyst Regen_Process Regeneration Process Deactivated->Regen_Process Treatment Regenerated Regenerated Catalyst Regenerated->Active Reactivation Reaction->Deactivated Deactivation (Poisoning, Fouling, Thermal Stress) Regen_Process->Regenerated Restoration

Caption: Catalyst deactivation and regeneration cycle.

Troubleshooting_Workflow Start Decreased Catalyst Performance (Low Yield/Rate) Check_Poisoning Investigate Poisoning (Analyze Feedstock) Start->Check_Poisoning Check_Fouling Investigate Fouling (Visual Inspection, TGA) Start->Check_Fouling Check_Thermal Review Reaction Temperature Start->Check_Thermal Is_Poison Poison Identified? Check_Poisoning->Is_Poison Is_Fouling Fouling Evident? Check_Fouling->Is_Fouling Is_High_Temp Temperature Too High? Check_Thermal->Is_High_Temp Is_Poison->Check_Fouling No Purify Purify Reactants/ Solvents Is_Poison->Purify Yes Is_Fouling->Check_Thermal No Regen_Wash Regenerate by Solvent Washing Is_Fouling->Regen_Wash Yes Lower_Temp Optimize/Lower Reaction Temperature Is_High_Temp->Lower_Temp Yes End Test Regenerated/ Optimized Catalyst Is_High_Temp->End No Purify->End Regen_Wash->End Lower_Temp->End

Caption: Troubleshooting workflow for catalyst deactivation.

References

Overcoming solubility problems of phenylphosphonic acid disodium salt in non-aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phenylphosphonic Acid Disodium Salt. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its solubility in non-aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in common organic solvents like chloroform, toluene, or ethyl acetate?

A1: this compound is a polar, ionic compound (a salt). Organic solvents like chloroform, toluene, and ethyl acetate are non-polar or have low polarity. The fundamental principle of solubility is "like dissolves like".[1] Ionic compounds are generally insoluble in non-polar organic solvents because the solvent molecules cannot effectively solvate the ions and overcome the strong electrostatic forces holding the crystal lattice together.[2]

Q2: Are there any non-aqueous solvents that can dissolve this compound?

A2: Yes, highly polar aprotic solvents are the best candidates. These solvents have strong dipole moments and can solvate cations and anions to some extent. Consider using:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP) However, even in these solvents, the solubility may be limited and might require heating or sonication to achieve the desired concentration.

Q3: The powdered this compound in the container appears clumpy. Does this affect its solubility?

A3: Yes, clumping is often an indication of moisture absorption, as the salt can be hygroscopic.[3] While this doesn't change the chemical nature of the salt, it can lead to inaccuracies when weighing the compound for preparing solutions.[4] For quantitative experiments, it is crucial to handle the salt in a low-humidity environment (e.g., a glove box) and to ensure the container is warmed to room temperature before opening to minimize condensation.

Q4: My experiment requires a non-polar solvent system. How can I facilitate the dissolution or reaction of this compound in such a medium?

A4: When a highly non-polar solvent is required, direct dissolution is often impractical. The most effective strategy is to use a Phase-Transfer Catalyst (PTC) . A PTC transports the phenylphosphonate anion from the solid phase (or an immiscible polar phase) into the bulk organic phase, where it can react. This technique is detailed in the Troubleshooting Guide below.

Troubleshooting Guides for Solubility Enhancement

Guide 1: Systematic Solvent & Co-Solvent Screening

If your experimental conditions allow for some flexibility in the solvent system, a systematic screening can identify a suitable medium or co-solvent mixture. A co-solvent, typically a polar solvent added in a small quantity, can significantly enhance the solubility of an ionic compound in a less polar medium.[5][6]

Table 1: Qualitative Solubility of this compound in Various Non-Aqueous Solvents

SolventSolvent TypePolarityExpected SolubilityNotes
HexaneNon-polar AliphaticVery LowInsolubleNot recommended for dissolution.
TolueneNon-polar AromaticLowInsolubleCan be used with a phase-transfer catalyst.
ChloroformHalogenatedLowVery Poorly SolubleMay form suspensions but not true solutions.
Ethyl AcetateEsterMediumPoorly SolubleLimited utility for creating solutions.
AcetoneKetoneMedium-HighSlightly SolubleMay require heating; solubility is limited.
AcetonitrileNitrileHighModerately SolubleA potential option for some applications.
Methanol/EthanolPolar Protic (Alcohol)HighModerately SolubleCan be effective co-solvents.[7]
DMF / DMSOPolar AproticVery HighSolubleBest initial choices for creating a stock solution.[6][7]

Experimental Protocol: Co-Solvent Solubility Screening

Objective: To determine an effective co-solvent system for dissolving this compound in a target non-aqueous solvent.

Materials:

  • This compound

  • Target primary solvent (e.g., Acetonitrile)

  • Potential co-solvents (e.g., Methanol, DMSO, Water)

  • Vials with caps

  • Magnetic stirrer and stir bars

  • Analytical balance

Procedure:

  • Preparation: Add a pre-weighed amount of this compound (e.g., 10 mg) to several separate vials.

  • Primary Solvent Addition: Add a fixed volume of the primary solvent (e.g., 1 mL of Acetonitrile) to each vial.

  • Initial Observation: Cap the vials and stir vigorously at room temperature for 15 minutes. Observe and record the degree of dissolution.

  • Co-Solvent Titration: To the vials with undissolved solid, add a potential co-solvent dropwise (e.g., 10 µL at a time) while stirring.

  • Equilibration: After each addition, cap the vial and allow the system to equilibrate for 10-15 minutes.

  • Analysis: Record the volume of co-solvent required to achieve complete dissolution. The most effective co-solvent is the one that achieves dissolution with the smallest volume added.

  • Optimization (Optional): If heating is permissible for your application, repeat the procedure at an elevated temperature (e.g., 50°C), monitoring for any potential degradation.

G start Start: Undissolved Salt in Primary Solvent add_cosolvent Add small aliquot of Co-Solvent A (e.g., 1% v/v) start->add_cosolvent stir_observe Stir & Equilibrate (15 min) add_cosolvent->stir_observe is_dissolved Is the salt fully dissolved? stir_observe->is_dissolved success Success: Record effective co-solvent ratio is_dissolved->success Yes max_cosolvent Has max co-solvent volume been reached (e.g., 20% v/v)? is_dissolved->max_cosolvent No failure Failure: Try Co-Solvent B or increase temperature max_cosolvent->add_cosolvent No max_cosolvent->failure Yes

Caption: Workflow for Co-Solvent Solubility Screening.

Guide 2: Using Phase-Transfer Catalysis (PTC)

For reactions in biphasic (solid-liquid) or immiscible liquid-liquid systems, phase-transfer catalysis is a powerful technique to solubilize and activate ionic reagents in a non-aqueous phase.[8][9] The catalyst, typically a quaternary ammonium or phosphonium salt, forms a lipophilic ion pair with the phenylphosphonate anion, which can then dissolve in the organic solvent.[10]

G cluster_0 Organic Phase (e.g., Toluene) cluster_1 Solid Phase ion_pair [Ph-PO₃]²⁻ [Q⁺]₂ (Soluble Ion Pair) product Product (Ph-PO₃-R) ion_pair->product organic_reagent Organic Reagent (R-X) organic_reagent->product Reaction catalyst_return Catalyst (Q⁺X⁻) product->catalyst_return 3. Catalyst Regeneration catalyst_initial Catalyst (Q⁺X⁻) catalyst_return->catalyst_initial solid_salt Solid Salt [Ph-PO₃]²⁻ 2Na⁺ solid_salt->ion_pair 2. Transport to Organic Phase catalyst_initial->solid_salt 1. Ion Exchange

Caption: Mechanism of Solid-Liquid Phase-Transfer Catalysis.

Table 2: Common Phase-Transfer Catalysts

Catalyst NameAbbreviationCation StructureTypical Applications
Tetrabutylammonium BromideTBABQuaternary AmmoniumGeneral purpose, versatile
Tetrabutylammonium Hydrogen SulfateTBAHSQuaternary AmmoniumUseful in neutral or acidic media
Aliquat® 336 (Tricaprylmethylammonium chloride)-Quaternary AmmoniumEffective for a wide range of anions
Tetrabutylphosphonium BromideTBPBQuaternary PhosphoniumHigher thermal stability than ammonium salts[10]
Tetraphenylphosphonium BromideTPPBQuaternary PhosphoniumGood for high-temperature applications

Experimental Protocol: Alkylation Reaction using Phase-Transfer Catalysis

Objective: To perform an O-alkylation of this compound with an alkyl halide in a non-polar solvent using a phase-transfer catalyst.

Disclaimer: This is a representative protocol. All experiments should be conducted by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Materials:

  • This compound (1.0 eq)

  • Alkyl Halide (e.g., Benzyl Bromide, 2.2 eq)

  • Tetrabutylammonium Bromide (TBAB, 0.1 eq)

  • Anhydrous Toluene

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagent Addition: Charge the flask with this compound (1.0 eq) and Tetrabutylammonium Bromide (TBAB, 0.1 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to create a stirrable slurry (concentration will depend on the specific reaction scale).

  • Initiation: Begin vigorous stirring. Add the alkyl halide (2.2 eq) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and maintain for the required reaction time (monitor by TLC or LC-MS). The slurry should become more homogeneous as the reaction progresses.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any inorganic salts (e.g., sodium bromide).

    • Wash the organic filtrate with water or brine to remove the catalyst and any remaining water-soluble species.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Assemble dry glassware under inert atmosphere prep2 Charge flask with Salt (1 eq) and PTC (0.1 eq) prep1->prep2 prep3 Add anhydrous organic solvent prep2->prep3 react1 Add Alkyl Halide (2.2 eq) with vigorous stirring prep3->react1 react2 Heat to target temperature (e.g., 90°C) react1->react2 react3 Monitor reaction progress (TLC/LC-MS) react2->react3 work1 Cool and filter inorganic salts react3->work1 work2 Wash organic phase with water/brine work1->work2 work3 Dry and concentrate the organic layer work2->work3 work4 Purify crude product (e.g., Chromatography) work3->work4

Caption: General Workflow for a PTC-Mediated Reaction.

References

Managing hygroscopic nature of phenylphosphonic acid disodium salt hydrate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of phenylphosphonic acid disodium salt hydrate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What does it mean for this compound hydrate to be hygroscopic?

A1: A hygroscopic material, like this compound hydrate, readily absorbs and retains moisture from the surrounding atmosphere.[1][2][3] This property can lead to changes in the physical and chemical characteristics of the substance, such as clumping, deliquescence (dissolving in the absorbed water), and alterations in its effective concentration.[1][3]

Q2: How can moisture absorption affect my experimental results?

A2: Moisture absorption can significantly impact experimental accuracy and reproducibility in several ways:

  • Inaccurate Weighing: The measured weight of the compound will include an unknown amount of water, leading to errors in molar calculations and solution concentrations.

  • Altered Stoichiometry: In chemical reactions, using a "wet" reagent can disrupt the precise molar ratios required for the reaction to proceed as expected.

  • Changes in Physical Properties: The presence of excess water can affect properties like solubility, crystal structure, and melting point.[4]

  • Chemical Degradation: For some compounds, excess moisture can promote hydrolysis or other degradation pathways, reducing the purity of the material.[3]

Q3: What are the ideal storage conditions for this compound?

A3: To minimize moisture absorption, this compound hydrate should be stored in a tightly sealed, airtight container.[1] For enhanced protection, it is highly recommended to store this container inside a desiccator containing a suitable drying agent (desiccant) like silica gel or anhydrous calcium sulfate.[2][3] A cool, dry, and well-ventilated storage area is also preferable.[1]

Q4: Can I use the compound directly from the bottle?

A4: It is best practice to assume the compound has been exposed to some moisture. For non-quantitative applications, brief exposure to the atmosphere may be acceptable. However, for experiments requiring high accuracy (e.g., quantitative analysis, kinetic studies), the water content should be determined, or the compound should be handled under controlled atmospheric conditions.

Troubleshooting Guide

Problem 1: The powder has formed clumps or appears wet.

  • Cause: The compound has absorbed a significant amount of moisture from the atmosphere due to improper storage or prolonged exposure.

  • Solution:

    • Drying (with caution): In some cases, a hygroscopic substance can be dried by gentle heating in a vacuum oven.[1] However, this must be done carefully, as excessive heat can cause decomposition.[1] It is crucial to first determine the compound's thermal stability using techniques like Thermogravimetric Analysis (TGA).

    • Quantify Water Content: The most reliable approach is to determine the exact water content using an analytical method like Karl Fischer titration. You can then adjust the mass of the compound you weigh to account for the water.

    • Use a Controlled Environment: For future work, handle the material inside a glove box or glove bag with a controlled, low-humidity atmosphere to prevent further moisture uptake.[5]

Problem 2: My experimental results are inconsistent and not reproducible.

  • Cause: Variable moisture content in the this compound hydrate used across different experimental runs is a likely cause. Inconsistent handling (e.g., leaving the container open for different lengths of time) can lead to varying degrees of water absorption.

  • Solution:

    • Standardize Handling Procedure: Implement a strict protocol for handling the compound. Minimize the time the container is open and always handle it in the driest environment available.[1] Weigh out the material quickly.[1]

    • Determine Water Content Before Each Use: For maximum precision, perform a water content analysis (see Experimental Protocols) on the batch of the compound being used and correct for it in all calculations.

    • Use Pre-weighed Vials: If possible, pre-weighing the compound into single-use vials under an inert atmosphere can ensure consistency for a series of experiments.[5]

Experimental Protocols & Data

Analytical Methods for Moisture Determination

Several analytical techniques can be used to characterize the hydration state and moisture content of pharmaceutical salts.[6][7][8] The choice of method depends on the specific information required.

Technique Principle Information Provided Key Advantages Considerations
Karl Fischer Titration (KFT) Titration with an iodine-based reagent that reacts specifically with water.Quantitative water content (both bound and free).High accuracy and precision for water determination. Considered the "gold standard".Requires specialized equipment and reagents.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as it is heated in a controlled atmosphere.Determines the temperature at which water is lost and the amount of mass lost.Provides information on thermal stability and can distinguish between different types of bound water.Mass loss may not be exclusively from water if the compound decomposes.
Dynamic Vapor Sorption (DVS) Measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature.Characterizes the hygroscopic behavior of the material across a range of humidity levels.Excellent for understanding sorption/desorption kinetics and stability under different humidity conditions.More time-consuming than KFT or TGA.
Powder X-Ray Diffraction (PXRD) Analyzes the crystal structure of the material.Can identify different hydrate forms and monitor phase transitions due to hydration or dehydration.Provides direct information on the solid-state structure.Not directly quantitative for water content without calibration.
Protocol: Moisture Content Determination by Volumetric Karl Fischer Titration

This protocol provides a general procedure for determining the water content of this compound hydrate.

Objective: To accurately quantify the percentage of water in a sample.

Materials:

  • Karl Fischer Titrator (volumetric)

  • Karl Fischer reagent (e.g., single-component composite)

  • Anhydrous methanol or appropriate solvent

  • Water standard (for titer determination)

  • Airtight weighing vessel

  • Analytical balance

  • Sample: this compound hydrate

Procedure:

  • Titrator Preparation:

    • Fill the titrator burette with the Karl Fischer reagent.

    • Add anhydrous methanol to the titration vessel to a level that immerses the electrode.

    • Pre-titrate the solvent to a stable, dry endpoint to eliminate any residual moisture.

  • Titer Determination:

    • Accurately weigh a specific amount of the water standard and add it to the titration vessel.

    • Start the titration. The instrument will dispense the Karl Fischer reagent until the endpoint is reached.

    • The titer (mg H₂O / mL reagent) is calculated automatically. Repeat this process at least three times and use the average value.

  • Sample Analysis:

    • Accurately weigh approximately 100-200 mg of the this compound hydrate sample in an airtight vessel.

    • Quickly transfer the sample to the pre-titrated vessel.

    • Begin the titration immediately. The instrument will titrate to the endpoint.

  • Calculation:

    • The instrument typically calculates the water content automatically. The manual calculation is: Water Content (%) = [(Volume of KF Reagent (mL) × Titer (mg/mL)) / Sample Weight (mg)] × 100

  • Reporting:

    • Perform the sample analysis in triplicate and report the average water content and standard deviation.

Visualizations

Experimental Workflow for Handling Hygroscopic Compounds

G cluster_prep Preparation & Storage cluster_handling Handling & Weighing cluster_analysis Analysis & Use A Receive Compound B Store in Desiccator (Tightly Sealed) A->B C Transfer to Glove Box (Low Humidity) B->C D Weigh Sample Quickly C->D E Seal Container Immediately D->E F Is Quantitative Analysis Required? E->F G Determine Water Content (e.g., Karl Fischer) F->G Yes I Proceed with Experiment F->I No H Correct Mass for Water Content G->H H->I

Caption: Workflow for handling hygroscopic compounds to ensure experimental accuracy.

Troubleshooting Logic for Inconsistent Results

G A Problem: Inconsistent Experimental Results B Potential Cause: Variable Moisture Content A->B C Check Storage Conditions B->C D Review Handling Protocol B->D I Quantify Water Content Before Each Experiment B->I F Store in Desiccator C->F G Minimize Air Exposure D->G H Use Glove Box D->H E Implement Corrective Actions F->E G->E H->E I->E

Caption: Troubleshooting inconsistent results when using a hygroscopic reagent.

Impact of Moisture on Molar Concentration Accuracy

G A Hygroscopic Compound Exposed to Air B Moisture Absorption A->B C True Mass = Compound + H₂O B->C D Weighed Mass is Inflated C->D E Calculated Moles are Incorrect (Higher than Actual) D->E F Inaccurate Molar Concentration (Lower than Intended) E->F

Caption: Logical flow showing how moisture absorption leads to inaccurate concentrations.

References

Preventing precipitation of phenylphosphonic acid disodium salt in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of phenylphosphonic acid disodium salt in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound?

This compound is the salt of phenylphosphonic acid, a diprotic acid. Its chemical behavior in solution is largely governed by its solubility and the pKa values of its parent acid.

Table 1: Physicochemical Properties of Phenylphosphonic Acid and its Disodium Salt

PropertyValueNotes
Phenylphosphonic Acid (PPA)
Molecular FormulaC₆H₇O₃P[1]
Molecular Weight158.09 g/mol [1]
pKa₁1.83[2]
pKa₂7.07[2]
Water Solubility40.4 g/100 mL (25 °C)[2]
This compound
Molecular FormulaC₆H₅Na₂O₃P
Molecular Weight202.04 g/mol
AppearanceWhite to off-white crystalline powder

The pKa values indicate that phenylphosphonic acid has two acidic protons. In a solution with a pH above 7.07, the disodium salt will be the predominant species.

Q2: What is the solubility of this compound in common solvents?

Table 2: Mole Fraction Solubility of Phenylphosphonic Acid in Various Solvents at Different Temperatures

Temperature (K)n-PropanolAcetoneAcetonitrileEthyl AcetateChloroform
288.150.09890.08640.04660.02750.0079
293.150.11450.09980.05490.03280.0094
298.150.13230.11520.06450.03900.0112
303.150.15260.13280.07560.04620.0133
308.150.17580.15290.08840.05450.0158
313.150.20230.17600.10310.06420.0187
318.150.23270.20250.12010.07550.0221
Data from He, et al. (2016).[3][4]

It is important to note that the solubility of the disodium salt will differ significantly from the free acid, generally being more soluble in polar protic solvents like water and less soluble in nonpolar organic solvents.

Troubleshooting Guide: Preventing Precipitation

Q3: My this compound is precipitating out of my aqueous-organic reaction mixture. What are the likely causes?

Precipitation of this compound in mixed solvent systems can be triggered by several factors. The most common causes are changes in pH, the common ion effect, solvent composition, and temperature.

G A Precipitation of Phenylphosphonic Acid Disodium Salt B pH Shift (Lower pH) A->B C Common Ion Effect A->C D Solvent Composition A->D E Temperature Change A->E

Caption: Key factors leading to the precipitation of this compound.

Q4: How does a change in pH cause the precipitation of the disodium salt?

A decrease in the pH of the reaction mixture can lead to the protonation of the phenylphosphonate dianion, forming the monosodium salt or the free phenylphosphonic acid. Both of these species are generally less soluble in aqueous solutions than the disodium salt, which can lead to their precipitation.

G cluster_0 Effect of Lowering pH C₆H₅PO₃²⁻ (soluble) C₆H₅PO₃²⁻ (soluble) C₆H₅PO₃H⁻ (less soluble) C₆H₅PO₃H⁻ (less soluble) C₆H₅PO₃²⁻ (soluble)->C₆H₅PO₃H⁻ (less soluble) + H⁺ C₆H₅PO₃H₂ (sparingly soluble) C₆H₅PO₃H₂ (sparingly soluble) C₆H₅PO₃H⁻ (less soluble)->C₆H₅PO₃H₂ (sparingly soluble) + H⁺

Caption: Protonation of phenylphosphonate with decreasing pH, leading to less soluble species.

Experimental Protocol to Mitigate pH-Induced Precipitation:

  • Monitor pH: Regularly monitor the pH of your reaction mixture, especially after the addition of acidic reagents.

  • Buffering: If compatible with your reaction, use a buffer system to maintain the pH above 8.

  • Slow Addition: Add acidic components to the reaction mixture slowly and with vigorous stirring to avoid localized drops in pH.

  • Basification: If precipitation occurs upon acidification, try to redissolve the precipitate by carefully adding a base (e.g., dilute NaOH solution) to raise the pH.

Q5: What is the common ion effect and how does it affect the solubility of this compound?

The common ion effect describes the decrease in solubility of an ionic compound when a solution already containing one of the ions in the compound is added.[5][6][7][8] In the case of this compound (C₆H₅PO₃Na₂), the presence of other sodium salts (e.g., NaCl, Na₂SO₄) in the reaction mixture will increase the total concentration of Na⁺ ions. According to Le Chatelier's principle, this will shift the dissolution equilibrium to the left, favoring the solid, undissolved state and thus causing precipitation.

G A C₆H₅PO₃Na₂ (solid) ⇌ C₆H₅PO₃²⁻ (aq) + 2Na⁺ (aq) B Addition of another Sodium Salt (e.g., NaCl) C Increase in [Na⁺] B->C D Equilibrium shifts left C->D D->A E Precipitation of C₆H₅PO₃Na₂ D->E

Caption: The common ion effect leading to the precipitation of this compound.

Experimental Protocol to Address the Common Ion Effect:

  • Minimize Sodium Salts: If possible, use alternative salts with different cations (e.g., potassium or ammonium salts) in your reaction mixture.

  • Staged Addition: If the use of other sodium salts is unavoidable, add the this compound to the reaction mixture before adding other sodium-containing reagents.

  • Solvent Adjustment: Increasing the proportion of a co-solvent in which the disodium salt is more soluble can help to counteract the common ion effect.

Q6: How can I use co-solvents to prevent the precipitation of this compound?

The addition of a co-solvent can increase the solubility of a compound by altering the polarity of the solvent system. For this compound, which is polar, a polar co-solvent that is miscible with the primary reaction solvent can be effective.

Table 3: Potential Co-solvents for Enhancing Solubility

Co-solventRationaleConsiderations
Water The disodium salt is highly soluble in water.May not be compatible with all organic reactions.
Methanol/Ethanol Polar protic solvents that can solvate the ions.Can participate in certain reactions (e.g., transesterification).
Dimethyl Sulfoxide (DMSO) Aprotic, highly polar solvent.Can be difficult to remove and may affect reaction pathways.
N,N-Dimethylformamide (DMF) Aprotic, polar solvent.High boiling point and potential for decomposition.

Experimental Protocol for Co-solvent Selection and Use:

  • Screening: Perform small-scale solubility tests with your reaction solvent and various co-solvents to identify an effective system.

  • Titration: Once a suitable co-solvent is identified, add it gradually to your reaction mixture until the precipitate dissolves. Note the required solvent ratio.

  • Optimization: Optimize the solvent ratio to maintain the solubility of all reaction components while not adversely affecting the reaction rate or outcome.

Q7: Can temperature adjustments help in preventing precipitation?

In many cases, the solubility of a salt increases with temperature. If you observe precipitation, gently warming the reaction mixture may help to redissolve the this compound. However, it is crucial to ensure that heating does not negatively impact the stability of your reactants or the desired reaction outcome. Conversely, if the reaction is exothermic, the heat generated could initially keep the salt in solution, only for it to precipitate as the reaction mixture cools.

Experimental Workflow for Temperature Optimization:

G A Precipitation Observed B Gently warm the reaction mixture A->B C Monitor for dissolution B->C D Precipitate Dissolves? C->D E Maintain elevated temperature D->E Yes F Consider other methods (pH, co-solvent) D->F No

Caption: A workflow for addressing precipitation through temperature adjustment.

References

Validation & Comparative

Purity Analysis of Phenylphosphonic Acid Disodium Salt: A Comparative Guide to Titrimetric and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of raw materials is a critical aspect of quality control. Phenylphosphonic acid disodium salt, a key intermediate in various chemical syntheses, requires accurate purity assessment to guarantee the integrity of downstream applications. This guide provides a comprehensive comparison of analytical methods for determining the purity of this compound, with a focus on the classical titration method versus modern chromatographic and spectroscopic techniques.

Comparative Analysis of Purity Assessment Methods

The selection of an appropriate analytical method for purity determination depends on various factors, including the required accuracy, precision, available instrumentation, and the nature of potential impurities. Below is a summary of the most common methods employed for the purity analysis of this compound.

FeatureTitrationHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Neutralization reaction (back-titration)Separation based on polarityQuantitative determination using an internal standard
Primary Use Assay of the main componentPurity, impurity profiling, and assayAbsolute quantification, structural confirmation
Typical Accuracy 98.0% - 101.0%>99.5%[1]>99.5%
Instrumentation Burette, pH meter/indicatorHPLC system with UV or other suitable detectorNMR spectrometer (e.g., 400 MHz or higher)[1]
Throughput ModerateHighLow to Moderate
Specificity Low (can be affected by other acidic or basic impurities)High (can separate structurally similar impurities)High (structurally specific)
Cost per Sample LowModerateHigh

Experimental Protocols

Purity Determination by Back-Titration

This method is a reliable and cost-effective approach for the assay of this compound. It involves the addition of a known excess of a strong acid to protonate the disodium salt, followed by the titration of the excess acid with a standardized strong base.

Reagents and Equipment:

  • This compound sample

  • 0.1 M Hydrochloric acid (HCl), standardized

  • 0.1 M Sodium hydroxide (NaOH), standardized

  • Phenolphthalein indicator solution

  • Analytical balance

  • Burette (50 mL)

  • Pipettes (25 mL)

  • Erlenmeyer flasks (250 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Acid Addition: Accurately pipette 25.0 mL of standardized 0.1 M HCl into the flask containing the sample.

  • Dissolution: Gently swirl the flask to dissolve the sample completely. A magnetic stirrer can be used to facilitate dissolution.

  • Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titration: Titrate the excess HCl with standardized 0.1 M NaOH from a burette until the solution turns a faint, persistent pink color.

  • Blank Titration: Perform a blank titration by pipetting 25.0 mL of the 0.1 M HCl into a 250 mL Erlenmeyer flask, adding 2-3 drops of phenolphthalein, and titrating with the 0.1 M NaOH to the same endpoint.

  • Calculation: The purity of the this compound is calculated using the following formula:

    Where:

    • V_blank = Volume of NaOH used in the blank titration (mL)

    • V_sample = Volume of NaOH used in the sample titration (mL)

    • M_NaOH = Molarity of the NaOH solution (mol/L)

    • F = Molar mass of this compound (202.06 g/mol ) / 2000

    • W = Weight of the sample (g)

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main component and any organic impurities. A reverse-phase method is typically employed.[1]

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic modifier (e.g., acetonitrile or methanol).[1]

  • Flow Rate: Typically 1.0 mL/min[1]

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm)[1]

  • Sample Preparation: A known concentration of the this compound is dissolved in the mobile phase or a suitable solvent.[1]

Quantification: The purity is determined by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using a certified reference standard.[1]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that does not require a specific reference standard of the analyte.[1] Both ¹H and ³¹P NMR can be utilized.[1]

Instrumentation and Protocol (¹H qNMR):

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher)[1]

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).[1]

  • Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube and dissolve in a suitable deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum with appropriate parameters to ensure accurate integration.

  • Calculation: The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.[1]

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the logical relationship between the different analytical methods, the following diagrams are provided.

TitrationWorkflow cluster_prep Sample & Reagent Preparation cluster_titration Titration Process cluster_analysis Data Analysis weigh_sample Accurately weigh sample add_hcl Add excess standardized HCl weigh_sample->add_hcl prep_hcl Standardize 0.1 M HCl prep_hcl->add_hcl prep_naoh Standardize 0.1 M NaOH titrate_sample Titrate with standardized NaOH prep_naoh->titrate_sample titrate_blank Perform blank titration prep_naoh->titrate_blank dissolve Dissolve sample add_hcl->dissolve add_indicator Add phenolphthalein dissolve->add_indicator add_indicator->titrate_sample record_volumes Record titration volumes titrate_sample->record_volumes titrate_blank->record_volumes calculate_purity Calculate purity record_volumes->calculate_purity

Caption: Experimental workflow for the purity analysis of this compound by back-titration.

MethodComparison cluster_methods Analytical Methods cluster_criteria Comparison Criteria titration Titration accuracy Accuracy & Precision titration->accuracy Good specificity Specificity titration->specificity Low cost Cost & Throughput titration->cost Low Cost, Moderate Throughput instrumentation Instrumentation titration->instrumentation Basic Lab Equipment hplc HPLC hplc->accuracy Excellent hplc->specificity High hplc->cost Moderate Cost, High Throughput hplc->instrumentation Specialized qnmr qNMR qnmr->accuracy Excellent qnmr->specificity High qnmr->cost High Cost, Low Throughput qnmr->instrumentation Specialized

Caption: Logical comparison of analytical methods for purity determination.

References

A Comparative Guide: Cross-Validating Phenylphosphonic Acid Disodium Salt Purity with HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter that directly impacts safety and efficacy. Phenylphosphonic acid disodium salt, a key organophosphorus compound, is no exception. Ensuring its purity requires robust and reliable analytical methods. This guide provides a head-to-head comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity determination and cross-validation of this compound.

Cross-validation using orthogonal methods—techniques that measure the same property based on different chemical or physical principles—provides a high degree of confidence in the analytical results. HPLC, a separative technique, and NMR, a spectroscopic technique, represent an ideal pairing for this purpose.

High-Performance Liquid Chromatography (HPLC): A Tool for Separation and Quantification

HPLC is a cornerstone technique in analytical chemistry, renowned for its ability to separate, identify, and quantify components in a mixture. For this compound, a reverse-phase HPLC method is typically employed, which separates compounds based on their polarity.

Principle of the Method

In reverse-phase HPLC, the sample is passed through a column packed with a non-polar stationary phase (like C18). A polar mobile phase is used to elute the components.[1][2] this compound, being a polar compound, will have a shorter retention time compared to non-polar impurities. The purity is often determined by comparing the peak area of the main component to the total area of all observed peaks (area percent method).[1] For more accurate quantification, a certified reference standard is used.

Experimental Protocol: HPLC

A typical HPLC method for the analysis of this compound is as follows:

  • Instrumentation : A standard HPLC system equipped with a UV detector.[2][3]

  • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

  • Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic modifier like acetonitrile or methanol.[1][4]

  • Flow Rate : Typically 1.0 mL/min.[1][2]

  • Detection : UV detection at a suitable wavelength, such as 210 nm or 254 nm.[1][2]

  • Sample Preparation : Accurately weigh and dissolve a sample of this compound in the mobile phase or a suitable solvent (e.g., water) to a known concentration.

  • Injection Volume : 20 µL.[2]

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Method for Purity Assessment

NMR spectroscopy is an exceptionally powerful tool that provides detailed structural information about a molecule.[3][5] Its application extends to quantitative analysis (qNMR), which can determine the purity of a substance without the need for a specific reference standard of the analyte itself, making it a primary analytical method.[1][3][6] For organophosphorus compounds, both ¹H NMR and ³¹P NMR are highly valuable.

Principle of the Method

qNMR operates on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[6] By comparing the integral of a specific signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[7][8]

  • ¹H qNMR : This is the most common qNMR technique due to the high natural abundance and sensitivity of the proton nucleus.

  • ³¹P qNMR : This technique is highly specific for organophosphorus compounds. The ³¹P nucleus has 100% natural abundance, and the resulting spectra are often simpler than ¹H NMR spectra, making signal identification and quantification more straightforward.[9][10]

Experimental Protocol: qNMR

A standard qNMR protocol for purity assessment of this compound:

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1][3]

  • Solvent : A suitable deuterated solvent, such as Deuterium Oxide (D₂O), given the salt's water solubility.

  • Internal Standard (IS) : A certified reference standard of high purity that is stable, non-hygroscopic, and has signals that do not overlap with the analyte.

    • For ¹H qNMR : Maleic acid or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP).

    • For ³¹P qNMR : Phosphonoacetic acid (PAA) can be used as a reference standard.[10]

  • Sample Preparation : Accurately weigh a specific amount of the this compound sample and the chosen internal standard into an NMR tube. Add a precise volume of the deuterated solvent and ensure complete dissolution.

  • Data Acquisition : Acquire the spectrum using parameters that ensure complete relaxation of all relevant nuclei (e.g., a long relaxation delay, D1).

  • Data Processing and Calculation : Carefully process the spectrum (phasing and baseline correction). The purity is calculated by comparing the integral of a specific, well-resolved signal of the analyte to the integral of a known signal of the internal standard, accounting for their respective molecular weights, number of nuclei, and weighed masses.

Performance Data Comparison

The cross-validation of analytical methods is essential to ensure reliable and accurate results. Key validation parameters are summarized below for a hypothetical comparison.

ParameterHPLC MethodqNMR Method
Principle Chromatographic SeparationNuclear Magnetic Resonance Spectroscopy
Quantification Relative (Area %) or External StandardAbsolute (Primary Method via Internal Standard)
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (% RSD) < 1.5%< 1.0%
Limit of Quantitation (LOQ) ~0.01%~0.1%
Strengths High sensitivity, high throughput, excellent for impurity profiling.Absolute quantification, no need for analyte-specific standard, provides structural confirmation.
Weaknesses Requires analyte-specific reference standard for absolute purity, non-UV active impurities may be missed.Lower sensitivity than HPLC, higher instrument cost, requires careful experimental design for accuracy.
Hypothetical Purity 98.7% (by area)98.5% (by ¹H qNMR vs. Maleic Acid)

Experimental and Logical Workflows

Visualizing the workflow for cross-validation helps in understanding the process from sample analysis to final data comparison.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 qNMR Analysis cluster_3 Cross-Validation A Weigh Phenylphosphonic Acid Disodium Salt Sample B Dissolve in Mobile Phase A->B F Accurately weigh Sample and Internal Standard A->F C Inject into HPLC-UV System B->C D Generate Chromatogram C->D E Calculate Purity (Area %) D->E J Compare Purity Results E->J G Dissolve in D₂O F->G H Acquire NMR Spectrum G->H I Calculate Absolute Purity H->I I->J K Validated Purity Value J->K

Caption: Workflow for cross-validating purity using HPLC and qNMR methods.

G cluster_methods Orthogonal Analytical Methods cluster_strengths Key Strengths HPLC HPLC (Separation-Based) S_HPLC High Sensitivity Impurity Profile HPLC->S_HPLC qNMR qNMR (Spectroscopy-Based) S_qNMR Absolute Quantification Structural Identity qNMR->S_qNMR Result High-Confidence Purity Value S_HPLC->Result Cross-Validation S_qNMR->Result Cross-Validation

Caption: Logical relationship between HPLC, qNMR, and validated purity.

Conclusion

Both HPLC and qNMR are powerful techniques for assessing the purity of this compound. They are not mutually exclusive but rather complementary, offering an orthogonal approach to quality control.

  • HPLC is an ideal method for routine quality control, offering high throughput and sensitive detection of impurities.[3]

  • qNMR serves as a primary analytical method, providing an accurate, absolute measure of purity while simultaneously confirming the structural identity of the compound, without the need for a specific reference standard.[3][5]

For comprehensive and robust purity validation, a combined strategy is highly recommended. HPLC can be used to establish a detailed impurity profile, while qNMR confirms the identity and provides an accurate, absolute purity value for the bulk material. This dual approach ensures the highest level of confidence in the quality of this compound, which is paramount for researchers, scientists, and drug development professionals.

References

A Comparative Analysis of Phenylphosphonic Acid Disodium and Monosodium Salts for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to understanding the performance characteristics of phenylphosphonic acid salt forms, supported by general principles of salt chemistry in the absence of direct comparative studies.

Introduction

Phenylphosphonic acid (PPA) is an organophosphorus compound with a phenyl group directly bonded to a phosphorus atom, making it a versatile building block in medicinal chemistry and materials science.[1] Its derivatives are explored for a range of biological activities, often involving the inhibition of enzymes that process phosphate-containing substrates.[1] In drug development, the selection of an appropriate salt form is a critical step, as it can significantly influence the physicochemical and biopharmaceutical properties of a drug substance.[2] Phenylphosphonic acid, being a diprotic acid, can form both monosodium and disodium salts. This guide provides a comparative overview of the anticipated performance differences between phenylphosphonic acid disodium salt and its monosodium counterpart, based on fundamental chemical principles, to aid researchers in selecting the optimal form for their specific application.

Physicochemical Properties: A Comparative Overview

The choice between a monosodium and a disodium salt of a diprotic acid like PPA involves a trade-off in properties such as pH of the aqueous solution, buffering capacity, solubility, and hygroscopicity. These properties can, in turn, affect formulation, stability, and bioavailability.

PropertyPhenylphosphonic AcidPhenylphosphonic Acid Monosodium Salt (Inferred)This compoundRationale for Inferred Properties
Molecular Formula C₆H₇O₃PC₆H₆NaO₃PC₆H₅Na₂O₃PStepwise neutralization of the two acidic protons of PPA with sodium hydroxide.
Molecular Weight 158.09 g/mol [3]180.07 g/mol 202.06 g/mol [4]Addition of one or two sodium atoms and removal of corresponding hydrogen atoms.
Appearance White crystalline solid[1]Expected to be a white solidWhite to almost white powder or crystalSalt formation typically results in crystalline solids.
pH of Aqueous Solution AcidicWeakly acidic to near neutralNeutral to slightly alkalineThe monosodium salt of a diprotic acid acts as a buffer, while the disodium salt is the salt of a weak acid and a strong base.
Solubility in Water SolubleExpected to have good water solubilityExpected to have high water solubilityIn general, salt forms of organic acids are more soluble in water than the free acid. The disodium salt is often more soluble than the monosodium salt.
Hygroscopicity Can be hygroscopicLikely to be hygroscopicMay be more hygroscopic than the monosodium saltHighly ionic salts, such as disodium salts, tend to attract water more readily.
Buffering Capacity LowModerateLowThe monosodium salt, being an amphiprotic species, can act as a buffer around its pKa2 value.

Experimental Protocols for Comparative Evaluation

To generate the necessary data for a direct comparison, the following experimental protocols are recommended.

Determination of Aqueous Solubility

A standardized shake-flask method can be employed to determine the equilibrium solubility of both salts.

Protocol:

  • Prepare saturated solutions of phenylphosphonic acid monosodium salt and disodium salt in deionized water.

  • Equilibrate the solutions in a shaker bath at a controlled temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the saturated solutions to remove any undissolved solid.

  • Analyze the concentration of the dissolved salt in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

Dissolution Rate Studies

The intrinsic dissolution rate can be measured using the rotating disk method (Wood's apparatus).

Protocol:

  • Compress the pure salt powders into disks of a known surface area.

  • Mount the disk in a rotating disk apparatus.

  • Immerse the disk in a dissolution medium of a specific pH (e.g., pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions) at a constant temperature (37 °C) and rotation speed.

  • Withdraw samples from the dissolution medium at predetermined time intervals.

  • Analyze the concentration of the dissolved salt in the samples using HPLC.

  • Calculate the dissolution rate from the slope of the concentration versus time plot.

Hygroscopicity Assessment

Hygroscopicity can be evaluated by exposing the salts to various relative humidity (RH) conditions.

Protocol:

  • Place accurately weighed samples of each salt in a desiccator containing a saturated salt solution to maintain a specific RH.

  • Store the samples at a constant temperature.

  • Monitor the change in mass of the samples over time until a constant weight is achieved.

  • Repeat the experiment at different RH levels (e.g., 25%, 50%, 75%, 90% RH).

Stability Studies

The chemical stability of the salts in both solid-state and in solution should be assessed under accelerated conditions.

Protocol:

  • Solid-State Stability: Store the solid salts in controlled environment chambers at elevated temperatures and humidity (e.g., 40 °C/75% RH).

  • Solution Stability: Prepare solutions of each salt in relevant aqueous buffers and store them at various temperatures.

  • At specified time points, analyze the samples for the appearance of degradation products and any change in the concentration of the parent compound using a stability-indicating HPLC method.

Visualizing the Concepts

Salt Formation from Phenylphosphonic Acid

The following diagram illustrates the stepwise deprotonation of phenylphosphonic acid to form its monosodium and disodium salts.

G PPA Phenylphosphonic Acid (C₆H₅PO(OH)₂) MonoNa Monosodium Phenylphosphonate (C₆H₅PO(OH)O⁻Na⁺) PPA->MonoNa + NaOH - H₂O DiNa Disodium Phenylphosphonate (C₆H₅PO(O⁻)₂2Na⁺) MonoNa->DiNa + NaOH - H₂O

Caption: Stepwise neutralization of phenylphosphonic acid.

Hypothetical Experimental Workflow for Salt Form Selection

This diagram outlines a logical workflow for comparing the performance of the two salt forms for a pharmaceutical application.

G cluster_0 Salt Synthesis and Characterization cluster_1 Physicochemical Profiling cluster_2 Performance Evaluation cluster_3 Decision Synthesis Synthesize and Purify Monosodium and Disodium Salts Characterization Characterize Salts (NMR, FTIR, Elemental Analysis) Synthesis->Characterization Solubility Aqueous Solubility Characterization->Solubility Dissolution Dissolution Rate Characterization->Dissolution Hygroscopicity Hygroscopicity Characterization->Hygroscopicity Stability Solid-State and Solution Stability Characterization->Stability Formulation Formulation Compatibility Solubility->Formulation Dissolution->Formulation Hygroscopicity->Formulation Stability->Formulation Bioavailability (If applicable) In Vitro/In Vivo Studies Formulation->Bioavailability Decision Select Optimal Salt Form Bioavailability->Decision

Caption: A workflow for comparing salt forms in drug development.

Conclusion

While direct comparative data for phenylphosphonic acid disodium and monosodium salts is lacking, a systematic evaluation of their physicochemical properties is crucial for selecting the appropriate salt form for a given application. The disodium salt is anticipated to offer higher aqueous solubility and a more alkaline pH in solution, which could be advantageous for certain formulations. Conversely, the monosodium salt may exhibit lower hygroscopicity and provide some buffering capacity, which could be beneficial for stability and in specific biological assays. Ultimately, the choice between the monosodium and disodium salt of phenylphosphonic acid will depend on the specific performance requirements of the intended application. The experimental protocols and workflow provided in this guide offer a framework for researchers to generate the necessary data to make an informed decision.

References

A Comparative Guide to Phenylphosphonic Acid Disodium Salt and Other Phosphonates as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the integrity of metallic materials is crucial. Corrosion can compromise experiments, contaminate products, and lead to the failure of critical equipment. Phosphonates are a class of organic compounds that have proven to be effective corrosion inhibitors for various metals, particularly mild and carbon steel, in aqueous environments. This guide provides an objective comparison of the performance of Phenylphosphonic acid (PPA) disodium salt with other commonly used phosphonates, supported by experimental data.

The primary mechanism of corrosion inhibition by phosphonates involves the formation of a protective, insoluble film on the metal surface. This film acts as a barrier, hindering the electrochemical reactions that lead to corrosion. The effectiveness of this film is influenced by the chemical structure of the phosphonate, the presence of other ions in the solution (notably Zn²⁺), and the specific environmental conditions such as pH and the concentration of corrosive species like chlorides.

Performance Comparison of Phosphonate Corrosion Inhibitors

The following tables summarize quantitative data from various studies, showcasing the inhibition efficiency of different phosphonates under specified conditions. It is important to note that direct comparisons can be challenging due to variations in experimental setups across different studies.

Table 1: Phenylphosphonic Acid (PPA) and its Formulations

Inhibitor FormulationMetalCorrosive MediumInhibition Efficiency (%)Reference
300 ppm PPA sodium salt + 50 ppm Zn²⁺Mild SteelNeutral aqueous solution + 60 ppm Cl⁻95[1]

Table 2: Other Common Phosphonates and their Formulations

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
Amino Trimethylene Phosphonic Acid (ATMP) + Zn²⁺Mild SteelLow chloride mediumNot SpecifiedHigh[2]
1-Hydroxyethane-1,1-diphosphonic Acid (HEDP)Carbon SteelNeutral solutionLow concentrationsEffective[2]
2-Carboxyethyl phosphonic acid (2-CEPA) + Zn²⁺Mild SteelLow chloride mediumNot SpecifiedHigh[2]
Diethylenetriamine pentamethylene phosphonic acid (DTPMP) + 50 ppm Ni²⁺Carbon SteelSea Water250 ppm70[3]
Sodium methyldodecylphosphonate (Pho1)Mild Steel1M H₂SO₄10⁻³ M73.9[4]
Sodium methyl (11-methacryloyloxyundecyl) phosphonate (Pho2)Mild Steel1M H₂SO₄10⁻³ M87.9[4]
α-aminophosphonates (APCI-3)Mild Steel1 M HCl564 x 10⁻⁶ M96.9[5]

Experimental Protocols

The data presented in this guide is primarily derived from electrochemical techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS), as well as weight loss methods. Below are detailed methodologies for these key experiments.

1. Potentiodynamic Polarization Measurements

This technique provides information on the kinetics of the anodic and cathodic corrosion reactions.

  • Electrode Preparation: The working electrode (e.g., mild steel) is polished with a series of emery papers of decreasing grit size, degreased with a solvent like acetone, washed with distilled water, and dried.

  • Electrochemical Cell: A three-electrode setup is used, consisting of the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).

  • Procedure:

    • The working electrode is immersed in the corrosive solution (with and without the inhibitor) and allowed to stabilize to a steady open-circuit potential (OCP).

    • A potential is applied and scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).

    • The resulting current is measured. The corrosion current density (Icorr) is determined by extrapolating the Tafel plots of the anodic and cathodic curves to the corrosion potential (Ecorr).

    • The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Icorr(blank) - Icorr(inhibitor)) / Icorr(blank)] x 100 where Icorr(blank) and Icorr(inhibitor) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to investigate the properties of the protective film formed on the metal surface.

  • Electrode and Cell Setup: The same as for potentiodynamic polarization.

  • Procedure:

    • The working electrode is immersed in the test solution and allowed to reach a stable OCP.

    • A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

    • The impedance of the system is measured at each frequency.

    • The data is often represented as Nyquist and Bode plots and fitted to an equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). A higher Rct value generally indicates better corrosion protection.

    • The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100 where Rct(blank) and Rct(inhibitor) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Visualizations

The following diagrams illustrate the corrosion inhibition mechanism and a typical experimental workflow.

Corrosion_Inhibition_Mechanism Corrosion Inhibition Mechanism of Phosphonates cluster_solution Aqueous Solution cluster_interface Metal-Solution Interface cluster_metal Metal Surface (e.g., Mild Steel) Phosphonate_Inhibitor Phosphonate Inhibitor (e.g., PPA) Adsorption Adsorption of Phosphonate Phosphonate_Inhibitor->Adsorption Migrates to surface Metal_Ions Metal Ions (e.g., Zn²⁺) Film_Formation Protective Film Formation Metal_Ions->Film_Formation Synergistic effect Corrosive_Species Corrosive Species (e.g., Cl⁻, O₂) Metal_Surface Anodic/Cathodic Sites Corrosive_Species->Metal_Surface Attack Adsorption->Film_Formation Complexes with Fe²⁺/Fe³⁺ Film_Formation->Metal_Surface Forms a barrier Corrosion_Protection Corrosion Protection Metal_Surface->Corrosion_Protection Inhibition of Redox Reactions

Caption: Corrosion inhibition mechanism of phosphonates on a metal surface.

Experimental_Workflow General Experimental Workflow for Inhibitor Evaluation Start Start Material_Prep Material Preparation (Metal Coupon Polishing, Solution Preparation) Start->Material_Prep Electrochemical_Cell Assemble Three-Electrode Electrochemical Cell Material_Prep->Electrochemical_Cell Stabilization Immerse Electrode and Stabilize at OCP Electrochemical_Cell->Stabilization Electrochemical_Measurement Electrochemical Measurement Stabilization->Electrochemical_Measurement Polarization Potentiodynamic Polarization Electrochemical_Measurement->Polarization Destructive EIS Electrochemical Impedance Spectroscopy Electrochemical_Measurement->EIS Non-destructive Data_Analysis Data Analysis (Tafel Extrapolation, Equivalent Circuit Fitting) Polarization->Data_Analysis EIS->Data_Analysis Calculate_IE Calculate Inhibition Efficiency (IE%) Data_Analysis->Calculate_IE Surface_Analysis Optional: Surface Analysis (SEM, AFM) Calculate_IE->Surface_Analysis End End Calculate_IE->End Surface_Analysis->End

Caption: A typical experimental workflow for evaluating corrosion inhibitor performance.

References

A Comparative Analysis of Phenylphosphonic Acid Disodium Salt and Carboxylic Acids for Surface Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a molecular anchor for surface functionalization is a critical determinant of the stability, bio-compatibility, and overall performance of advanced materials and medical devices. Among the diverse array of anchoring groups, phenylphosphonic acids and carboxylic acids are prominently utilized for their affinity towards metal oxide surfaces. This guide presents an objective, data-driven comparison of their surface binding efficacy, offering insights to inform the selection of the most suitable agent for specific research and development applications.

In general, phosphonic acids demonstrate superior performance in creating stable and well-ordered self-assembled monolayers (SAMs) on metal oxide surfaces when compared to their carboxylic acid counterparts.[1] This heightened stability is largely due to the phosphonate group's capacity for multidentate binding and the robust nature of the phosphonate-metal bond, which exhibits greater hydrolytic and thermal stability.[1][2]

Quantitative Comparison of Surface Binding Properties

The superior binding strength of phenylphosphonic acid over carboxylic acids on metal oxide surfaces has been substantiated across numerous studies. The following table summarizes key performance indicators collated from various experimental investigations. It is important to exercise caution when making direct comparisons, as experimental conditions can vary between studies.

ParameterPhenylphosphonic AcidCarboxylic AcidSubstrate(s)Key Findings & References
Binding Strength/Stability HigherLowerTi-Al-V, TiO₂, Al₂O₃Phosphonic acids form more stable and well-ordered layers with greater hydrolytic and thermal stability.[1]
Binding Energy Difference (kcal/mol) 9.14.9TiO₂Density Functional Theory (DFT) calculations show a significantly more stable bidentate binding for phenylphosphonic acid compared to benzoic acid.[2]
Binding Modes Monodentate, Bidentate, TridentatePrimarily Monodentate and BidentateMetal OxidesThe potential for tridentate binding contributes to the higher stability of phosphonic acid SAMs.[1][2]
Water Contact Angle (Hydrophobicity) ~118° (PFDPA)~104° (PFDA)Ti-Al-VA higher contact angle for phosphonic acid SAMs suggests a more ordered and densely packed monolayer.[1][3]
Adhesion Force (nN) LowerHigherTi-Al-VLower adhesion for phosphonic acid SAMs indicates a more ordered and lower energy surface.[1]
pH Stability Range Broader (acidic to neutral, pH < 8)Narrower (typically pH 2-6)Aqueous mediaCarboxylic acids tend to desorb easily in water, while phosphonic acids offer stability over a wider pH range.[3][4]

Note: PFDPA (perfluorodecylphosphonic acid) and PFDA (perfluorodecanoic acid) are used as representative long-chain phosphonic and carboxylic acids in some studies.

Binding Mechanisms and Pathways

The interaction of both phenylphosphonic acid and carboxylic acids with metal oxide surfaces typically proceeds via a condensation reaction.[2] In this process, the hydroxyl groups of the acid react with the hydroxyl groups present on the surface, leading to the formation of a covalent bond and the release of water molecules.[2][5]

Phenylphosphonic Acid Binding: Phenylphosphonic acid can anchor to metal oxide surfaces in monodentate, bidentate, or tridentate configurations.[6] The bidentate and tridentate modes are particularly stable, providing robust surface attachment.[2] The specific binding motif can be influenced by factors such as surface coverage.[2][7]

Carboxylic Acid Binding: Carboxylic acids typically bind to metal oxide surfaces through bidentate interactions, forming either bridging or chelating complexes.[2] While effective, these bonds are generally considered to be weaker than the phosphonate-surface bond.[2]

cluster_0 Binding Mechanisms Phenylphosphonic\nAcid Phenylphosphonic Acid Bidentate/Tridentate\nBinding\n(P-O-M)₂/₃ Bidentate/Tridentate Binding (P-O-M)₂/₃ Phenylphosphonic\nAcid->Bidentate/Tridentate\nBinding\n(P-O-M)₂/₃ Condensation Carboxylic\nAcid Carboxylic Acid Bidentate\nBinding\n(C-O-M)₂ Bidentate Binding (C-O-M)₂ Carboxylic\nAcid->Bidentate\nBinding\n(C-O-M)₂ Condensation Metal Oxide\nSurface (M-OH) Metal Oxide Surface (M-OH) Bidentate/Tridentate\nBinding\n(P-O-M)₂/₃->Metal Oxide\nSurface (M-OH) Bidentate\nBinding\n(C-O-M)₂->Metal Oxide\nSurface (M-OH) cluster_1 Experimental Workflow A Substrate Preparation B SAM Formation (Phosphonic or Carboxylic Acid) A->B C Surface Characterization B->C D XPS C->D E FTIR C->E F SPR C->F G Data Analysis & Comparison D->G E->G F->G

References

Performance evaluation of phenylphosphonic acid disodium salt against commercial flame retardants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in material science and product development, the quest for effective and safe flame retardants is perpetual. This guide offers a comparative evaluation of phenylphosphonic acid disodium salt against established commercial flame retardants, providing a synopsis of their performance based on available experimental data.

This compound, a phosphorus-based flame retardant, is gaining attention as a potential alternative to conventional flame retardants. Its mechanism primarily involves a condensed-phase action, where it promotes the formation of a stable char layer on the substrate upon exposure to heat. This char layer acts as an insulating barrier, limiting the transfer of heat and flammable volatiles, thereby inhibiting combustion.[1] This guide provides a comparative overview of its performance against three widely used commercial flame retardants: Ammonium Polyphosphate (APP), Decabromodiphenyl Ether (DecaBDE), and Magnesium Hydroxide.

Quantitative Performance Comparison

The following tables summarize the flame retardant performance of this compound and its derivatives in comparison to commercial flame retardants on various substrates. It is important to note that the data is collated from various sources and experimental conditions may differ, impacting direct comparability.

Table 1: Flame Retardant Performance on Polyester

Flame RetardantSubstrateAdd-on Level (%)Limiting Oxygen Index (LOI) (%)UL-94 RatingPeak Heat Release Rate (pHRR) Reduction (%)Source(s)
Phenylphosphonic Acid DerivativePolyester-Cotton-28V-059.50[2]
Phenylphosphonic Acid DerivativePolyester--V-1 (at 30% loading)60.7 (with VHNTs)[3]
Decabromodiphenyl Ether/Antimony TrioxidePU Coated Polyester>25-BKZ Class 5-[4]

Table 2: Flame Retardant Performance on Cotton

Flame RetardantSubstrateAdd-on Level (%)Limiting Oxygen Index (LOI) (%)UL-94 RatingChar Length (cm)Source(s)
Phenylphosphonic Acid DerivativeCotton2044.6-5.1[5]
Ammonium Polyphosphate (APP)Cotton----[6]

Table 3: Flame Retardant Performance on Polyamide (Nylon)

Flame RetardantSubstrateAdd-on Level (%)Limiting Oxygen Index (LOI) (%)UL-94 RatingPeak Heat Release Rate (pHRR) Reduction (%)Source(s)
Ammonium Polyphosphate (APP)/TalcPolyamide 620 (APP)-V-0-[7]
Brominated Epoxy/Antimony TrioxidePolyamide 66-Significant IncreaseV-0Major Decrease[8]

Experimental Protocols

The evaluation of flame retardant efficacy relies on a suite of standardized tests. Below are the methodologies for the key experiments cited in this guide.

Limiting Oxygen Index (LOI)

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Methodology (based on ASTM D2863):

  • A vertically oriented specimen of specified dimensions is placed in a transparent chimney.

  • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

  • The top edge of the specimen is ignited with a pilot flame.

  • The oxygen concentration in the gas mixture is varied until the minimum concentration that sustains burning for a specified period or over a specified length of the specimen is determined.

  • The LOI is expressed as the volume percentage of oxygen. A higher LOI value indicates better flame retardancy.[9]

UL-94 Vertical Burn Test

Objective: To assess the self-extinguishing properties of a plastic material after exposure to a flame.

Methodology (based on UL-94 standard):

  • A rectangular specimen is held vertically.

  • A controlled flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time is recorded.

  • The flame is reapplied for another 10 seconds and removed. The afterflame and afterglow times are recorded.

  • Observations are made regarding flaming drips that could ignite a cotton pad placed below the specimen.

  • Materials are classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming drips ignite the cotton. V-0 is the highest rating, indicating the material self-extinguished quickly without flaming drips.[8][9]

Cone Calorimetry

Objective: To measure the heat release rate and other combustion parameters of a material under a controlled heat flux.

Methodology (based on ASTM E1354):

  • A horizontal specimen is exposed to a specific level of radiant heat from a conical heater.

  • The specimen is ignited by a spark igniter.

  • The heat release rate (HRR) is continuously measured throughout the test by measuring the oxygen consumption in the combustion products.

  • Key parameters measured include the time to ignition (TTI), peak heat release rate (pHRR), and total heat release (THR). Lower pHRR and THR values indicate a reduced fire hazard.[1]

Visualizing Experimental and Logical Frameworks

To better understand the workflow of flame retardant evaluation and the comparative logic, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Flammability Testing cluster_analysis Data Analysis & Comparison Untreated_Substrate Untreated Substrate (Cotton, Polyester, Polyamide) FR_Application Flame Retardant Application (Coating, Blending) Untreated_Substrate->FR_Application Treated_Sample Treated Sample FR_Application->Treated_Sample LOI_Test Limiting Oxygen Index (LOI) Treated_Sample->LOI_Test UL94_Test UL-94 Vertical Burn Treated_Sample->UL94_Test Cone_Calorimetry Cone Calorimetry Treated_Sample->Cone_Calorimetry Quantitative_Data Quantitative Data (LOI, UL-94 Rating, pHRR) LOI_Test->Quantitative_Data UL94_Test->Quantitative_Data Cone_Calorimetry->Quantitative_Data Comparative_Analysis Comparative Analysis Quantitative_Data->Comparative_Analysis Performance_Evaluation Performance Evaluation Comparative_Analysis->Performance_Evaluation

Experimental workflow for evaluating flame retardant performance.

Comparison_Logic cluster_target Target Flame Retardant cluster_commercial Commercial Flame Retardants cluster_criteria Performance Criteria PPA_DS Phenylphosphonic Acid Disodium Salt LOI LOI PPA_DS->LOI Evaluated Against UL94 UL-94 PPA_DS->UL94 Evaluated Against Heat_Release Heat Release Rate PPA_DS->Heat_Release Evaluated Against APP Ammonium Polyphosphate APP->LOI Evaluated Against APP->UL94 Evaluated Against APP->Heat_Release Evaluated Against DecaBDE Decabromodiphenyl Ether DecaBDE->LOI Evaluated Against DecaBDE->UL94 Evaluated Against DecaBDE->Heat_Release Evaluated Against MgOH2 Magnesium Hydroxide MgOH2->LOI Evaluated Against MgOH2->UL94 Evaluated Against MgOH2->Heat_Release Evaluated Against

Logical framework for comparing flame retardant performance.

Conclusion

References

Phenylphosphonic Acid Disodium Salt: A Comparative Guide to Protective Film Formation on Metal Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the integrity of metallic materials against corrosion is a critical aspect of experimental design and infrastructure maintenance. This guide provides a comprehensive comparison of the protective film formation by phenylphosphonic acid disodium salt on metal surfaces against other common corrosion inhibitors. The performance is evaluated through experimental data, and detailed methodologies for key experiments are provided.

Phenylphosphonic acid (PPA) and its salts are organophosphorus compounds that have demonstrated significant efficacy as corrosion inhibitors for various metals, notably mild and carbon steel.[1][2] The protective mechanism involves the formation of a stable, adsorbed film on the metal surface, which acts as a barrier to corrosive agents.[1][2] This guide will delve into the quantitative performance of this compound and compare it with established alternatives such as benzotriazole, tolyltriazole, and sodium molybdate.

Performance Comparison of Corrosion Inhibitors

The effectiveness of a corrosion inhibitor is typically quantified by its inhibition efficiency, which is a measure of how well it reduces the corrosion rate of a metal in a specific environment. The following tables summarize the performance of this compound and its alternatives based on data from various studies. It is important to note that the experimental conditions, such as the corrosive medium and inhibitor concentration, can significantly influence the reported efficiencies.

Table 1: Performance of this compound

Metal SubstrateCorrosive MediumInhibitor ConcentrationSynergistic AgentInhibition Efficiency (%)Test Method
Mild SteelNeutral aqueous solution with 60 ppm Cl⁻300 ppm50 ppm Zn²⁺95Weight Loss, Electrochemical
Hot Dip Galvanized Steel3.5% NaCl solutionIn-coating-Significant delay in delaminationScanning Kelvin Probe

Table 2: Performance of Alternative Corrosion Inhibitors

InhibitorMetal SubstrateCorrosive MediumInhibitor ConcentrationInhibition Efficiency (%)Test Method
BenzotriazoleMild Steel0.1 N H₂SO₄Not Specified94Weight Loss, Electrochemical
TolyltriazoleMild Steel0.5 M HCl0.07 M91Electrochemical
Sodium Molybdate45# SteelSimulated concrete pore solutionNot Specified~50 (alone), ~75 (with sodium silicate)Electrochemical
Sodium MolybdateMild SteelDistilled Water300 ppm96 (with 50 ppm Zn-phosphonate)Electrochemical

Experimental Protocols

The validation of a corrosion inhibitor's performance relies on standardized experimental protocols. The following are detailed methodologies for key techniques used in the evaluation of protective film formation.

Weight Loss Method

This gravimetric method provides a direct measure of metal loss due to corrosion.

Objective: To determine the corrosion rate and inhibition efficiency.

Materials:

  • Metal coupons (e.g., mild steel) of known dimensions and surface area.

  • Corrosive solution (e.g., 3.5% NaCl).

  • Inhibitor solution of desired concentration.

  • Polishing papers of various grits.

  • Acetone or other suitable solvent for cleaning.

  • Analytical balance.

Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons to a mirror finish, degrease with a solvent, wash with distilled water, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons (W_initial).

  • Immersion: Immerse the coupons in the corrosive solution with and without the inhibitor for a specified period (e.g., 24-72 hours) at a constant temperature.

  • Cleaning: After immersion, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., using an appropriate acid solution with an inhibitor), wash with distilled water, and dry.

  • Final Weighing: Accurately weigh the cleaned coupons (W_final).

  • Calculation:

    • Corrosion Rate (CR) = (W_initial - W_final) / (Surface Area × Time)

    • Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the electrochemical processes at the metal/electrolyte interface and the properties of the protective film.

Objective: To evaluate the protective properties of the inhibitor film by measuring the impedance of the system.

Apparatus:

  • Potentiostat with a frequency response analyzer.

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): The metal sample.

    • Reference Electrode (RE): e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl.

    • Counter Electrode (CE): e.g., Platinum or graphite rod.

  • Corrosive solution with and without the inhibitor.

Procedure:

  • Cell Setup: Assemble the three-electrode cell with the metal sample as the working electrode, immersed in the test solution.

  • Stabilization: Allow the system to stabilize by measuring the open-circuit potential (OCP) until a steady state is reached.

  • Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Analysis:

    • Plot the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to determine parameters such as:

      • Charge Transfer Resistance (R_ct): Inversely proportional to the corrosion rate. A higher R_ct indicates better corrosion protection.[3]

      • Double-Layer Capacitance (C_dl): Relates to the adsorption of the inhibitor on the metal surface.[3]

    • Inhibition Efficiency (IE%) = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100[3]

Potentiodynamic Polarization

This technique involves scanning the potential of the working electrode and measuring the resulting current to determine the corrosion kinetics.

Objective: To determine the corrosion current (i_corr) and understand the inhibition mechanism (anodic, cathodic, or mixed-type).

Apparatus: Same as for EIS.

Procedure:

  • Cell Setup and Stabilization: Prepare the electrochemical cell and allow the OCP to stabilize as in the EIS procedure.

  • Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.166 mV/s).

  • Data Analysis:

    • Plot the potential versus the logarithm of the current density (Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • Inhibition Efficiency (IE%) = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

Visualizing the Process

To better understand the experimental validation and the protective mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis & Characterization prep Metal Coupon Preparation (Polishing, Cleaning, Weighing) weight_loss Weight Loss Method prep->weight_loss Immerse in Test Solution eis Electrochemical Impedance Spectroscopy (EIS) prep->eis Immerse in Test Solution polarization Potentiodynamic Polarization prep->polarization Immerse in Test Solution calc Calculate Inhibition Efficiency weight_loss->calc surface_analysis Surface Analysis (SEM, AFM, XPS, FTIR) weight_loss->surface_analysis Post-test Analysis eis->calc eis->surface_analysis Post-test Analysis polarization->calc polarization->surface_analysis Post-test Analysis

Caption: Experimental workflow for validating protective film formation.

Corrosion_Inhibition_Mechanism cluster_solution Aqueous Environment cluster_surface Metal Surface cluster_film Protective Film Formation cluster_protection Corrosion Inhibition ppa Phenylphosphonate Anions adsorption Adsorption of PPA and Zn²⁺ onto surface ppa->adsorption zn Zn²⁺ Ions zn->adsorption corrosive Corrosive Species (e.g., Cl⁻) metal Metal (e.g., Steel) corrosive->metal Attacks metal->adsorption film Formation of a stable, adherent protective film adsorption->film barrier Barrier against corrosive species film->barrier inhibition Inhibition of Anodic and Cathodic Reactions barrier->inhibition inhibition->metal Protects

Caption: Mechanism of corrosion inhibition by phenylphosphonic acid.

References

Comparative study of anhydrous vs. hydrated phenylphosphonic acid disodium salt in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Catalysis: Anhydrous vs. Hydrated Phenylphosphonic Acid Disodium Salt

A detailed analysis for researchers, scientists, and drug development professionals on the catalytic applications and performance of anhydrous and hydrated forms of this compound.

This guide provides a comparative overview of the catalytic activities of anhydrous and hydrated this compound. Due to a lack of direct comparative studies in the available scientific literature, this report presents findings on the catalytic use of the hydrated form in a specific reaction and contrasts it with the broader applications of phenylphosphonic acid, which is often used without specific designation of its hydration state. The potential influence of water of hydration on the catalytic performance is also discussed.

Data Presentation

The following table summarizes the available quantitative data on the catalytic performance of a hydrated phenylphosphonic acid derivative. It is important to note that directly comparable data for the anhydrous form in the same reaction is not available in the reviewed literature.

Catalyst FormReactionSubstratesProductPerformance MetricValueReference
Hydrated Phenylphosphonic Acid CrystalNitrile SilicificationBenzaldehyde, TMSCNCyanohydrin silyl etherConversion of Benzaldehyde45%[1]

Note: The patent does not specify the exact degree of hydration of the phenylphosphonic acid crystal. The reaction was monitored by nuclear magnetic resonance.

For context, phenylphosphonic acid (PPA) is a known catalyst for various organic transformations. While the specific activity of its anhydrous or hydrated disodium salt is not well-documented in comparative studies, the catalytic potential of PPA itself is established. The following table provides an example of a reaction catalyzed by phenylphosphonic acid.

CatalystReactionReactantsProductYieldReference
Phenylphosphonic AcidKabachnik-Fields ReactionBenzaldehyde, Aniline, Diethyl phosphiteDiethyl (phenyl(phenylamino)methyl)phosphonateHigh (purified by column chromatography)[2]
The Role of Hydration in Catalysis

The presence of water molecules in a catalyst's structure, as in a hydrated salt, can significantly influence its catalytic activity. Water can act as a proton shuttle, modify the catalyst's solubility in the reaction medium, and alter the acidity of the catalytic sites.[3][4] In the case of acid catalysis, water can either enhance or inhibit the reaction depending on the specific mechanism. For instance, in reactions proceeding through a Brønsted acid pathway, water can participate in the proton transfer steps.[5] Conversely, in reactions sensitive to water, the anhydrous form of the catalyst would be preferred.

The lack of direct comparative data for anhydrous versus hydrated this compound highlights a gap in the current understanding of these specific catalysts. Further research is warranted to systematically evaluate the impact of hydration on their catalytic efficiency and selectivity in various organic transformations.

Experimental Protocols

A detailed experimental protocol for a reaction catalyzed by phenylphosphonic acid is provided below. This protocol for the Kabachnik-Fields reaction is a representative example of the catalytic use of phenylphosphonic acid.[2]

Synthesis of α-Aminophosphonates via the Kabachnik-Fields Reaction

Materials:

  • Benzaldehyde

  • Aniline

  • Diethyl phosphite

  • Phenylphosphonic acid (catalyst)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • 25 mL round-bottom flask

  • Stirrer

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

Procedure:

  • In a 25 mL round-bottom flask, combine benzaldehyde (1 mmol), aniline (1 mmol), diethyl phosphite (1 mmol), and phenylphosphonic acid (10 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to 60°C and continue stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-3 hours), cool the reaction mixture to room temperature.

  • Add 10 mL of ethyl acetate to the reaction mixture.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) followed by brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to obtain the desired α-aminophosphonate.

Visualizations

The following diagrams illustrate the logical relationships and workflows discussed in this guide.

G General Catalytic Cycle cluster_cycle Catalytic Cycle Catalyst Catalyst Catalyst-Substrate Complex Catalyst-Substrate Complex Catalyst->Catalyst-Substrate Complex Substrate Binding Transition State Transition State Catalyst-Substrate Complex->Transition State Activation Catalyst-Product Complex Catalyst-Product Complex Transition State->Catalyst-Product Complex Conversion Catalyst-Product Complex->Catalyst Product Release Product Product Catalyst-Product Complex->Product Substrate Substrate Substrate->Catalyst-Substrate Complex

Caption: A generalized catalytic cycle.

G Potential Influence of Hydration on Catalysis Hydrated Catalyst Hydrated Catalyst Anhydrous Catalyst Anhydrous Catalyst Hydrated Catalyst->Anhydrous Catalyst Dehydration Water Molecule Water Molecule Hydrated Catalyst->Water Molecule Reaction Environment Reaction Environment Hydrated Catalyst->Reaction Environment Anhydrous Catalyst->Hydrated Catalyst Hydration Anhydrous Catalyst->Reaction Environment Water Molecule->Reaction Environment Catalytic Activity Catalytic Activity Reaction Environment->Catalytic Activity

Caption: The interplay of hydration state and catalytic activity.

G Experimental Workflow: Kabachnik-Fields Reaction Start Start Reactants_Catalyst Combine Reactants and Catalyst Start->Reactants_Catalyst Stir_RoomTemp Stir at Room Temperature Reactants_Catalyst->Stir_RoomTemp Heat_Reaction Heat to 60°C Stir_RoomTemp->Heat_Reaction Monitor_TLC Monitor by TLC Heat_Reaction->Monitor_TLC Workup Aqueous Workup Monitor_TLC->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: Workflow for the synthesis of α-aminophosphonates.

References

A Comparative Analysis of the Environmental Impact of Phenylphosphonic Acid Disodium Salt and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide comparing the environmental impact of phenylphosphonic acid disodium salt against common alternatives such as sodium polyacrylate, sodium molybdate, and disodium phosphate has been published today. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing, providing a data-driven assessment of the aquatic toxicity, biodegradability, and bioaccumulation potential of these substances.

The selection of appropriate chemical agents in industrial processes requires a thorough evaluation of their environmental footprint. This comparative analysis aims to equip decision-makers with the necessary data to make informed choices that align with environmental stewardship goals. The following sections present a detailed comparison based on available experimental data, outline the methodologies for key environmental impact assessments, and provide visual representations of relevant scientific workflows.

Quantitative Environmental Impact Assessment

The environmental profiles of this compound and its alternatives are summarized below. Data has been compiled from various scientific sources and safety data sheets. It is important to note that specific quantitative data for this compound is limited; therefore, data for phenylphosphonic acid is used as a proxy where necessary, with this assumption being clearly stated.

SubstanceAquatic Toxicity (LC50/EC50)BiodegradabilityBioaccumulation Potential (BCF)
This compound Fish (Zebrafish, 96h LC50): >100 mg/L[1] Invertebrates (Daphnia magna, 48h EC50): >100 mg/L[1] Algae (72h EC50): >100 mg/L[1]Not readily biodegradable.[1]Not expected to bioaccumulate due to its ionic nature.[2]
Sodium Polyacrylate Fish (Brachydanio rerio, 96h LC50): >200 mg/L[3] Fish (Salmo gairdneri, 96h LC50): >100 mg/L[4] Invertebrates (Daphnia magna, 48h EC50): >100 mg/L[4] Algae (Desmodesmus subspicatus, 72h EC50): >100 mg/L[4]Not readily biodegradable.[3]Not expected to bioaccumulate due to high molecular weight.[3]
Sodium Molybdate Fish (Freshwater, 96h LC50): 70 - 7630 mg/L[5] Invertebrates (Daphnia magna, 48h LC50): 43.3 mg/L[6] Algae: Lowest acute reference value >100 mg Mo/L[7]Not applicable (inorganic substance).No evidence of bioaccumulation or biomagnification.[7][8]
Disodium Phosphate Fish, Invertebrates, Algae (L(E)C50): >100 mg/L[9]Not applicable (inorganic substance).[10]Not considered to be bioaccumulative.[11]

Note: The primary environmental concern associated with disodium phosphate is not direct toxicity but its potential to contribute to eutrophication in aquatic environments.[9]

Experimental Protocols

The data presented in this guide is based on standardized experimental protocols, primarily those established by the Organisation for an Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of environmental safety data for chemicals.

Aquatic Toxicity Testing (OECD Guideline 203)

The acute toxicity of a substance to fish is typically determined using the OECD Guideline 203, "Fish, Acute Toxicity Test".[6][7][12][13][14]

  • Principle: Fish are exposed to the test substance in a static or semi-static system for a 96-hour period.

  • Procedure: A range of concentrations of the test substance are prepared in water. A control group is maintained in water without the test substance. Mortalities and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the median lethal concentration (LC50), which is the concentration of the substance that is lethal to 50% of the test fish population over the 96-hour exposure period.

Ready Biodegradability Testing (OECD Guideline 301)

The potential for a chemical to be readily biodegraded in an aerobic aquatic environment is assessed using the OECD Guideline 301 series.[1][2][8][15][16][17][18][19][20][21][22][23]

  • Principle: A small amount of the test substance is dissolved in an aqueous medium containing a microbial inoculum (typically from activated sludge). The mixture is incubated under aerobic conditions in the dark.

  • Procedure: The extent of biodegradation is measured over a 28-day period by monitoring parameters such as the consumption of dissolved organic carbon (DOC), the production of carbon dioxide (CO2), or the uptake of oxygen.

  • Endpoint: A substance is considered "readily biodegradable" if it meets a specific pass level (e.g., ≥60% of the theoretical maximum biodegradation) within a 10-day window during the 28-day test.

Bioaccumulation Testing (OECD Guideline 305)

The potential for a chemical to accumulate in aquatic organisms is evaluated using the OECD Guideline 305, "Bioaccumulation in Fish".[3][11][24][25]

  • Principle: This test determines the bioconcentration factor (BCF), which is the ratio of the concentration of the test substance in the fish to its concentration in the surrounding water at steady state.

  • Procedure: The test consists of two phases: an uptake phase and a depuration phase. During the uptake phase, fish are exposed to the test substance at a constant concentration in a flow-through system. In the depuration phase, the fish are transferred to a clean water environment. The concentration of the test substance in the fish tissue and water is measured at regular intervals throughout both phases.

  • Endpoint: The BCF is calculated from the concentrations measured during the uptake phase. A high BCF value indicates a higher potential for bioaccumulation.

Visualizing Environmental Impact Assessment and Biological Pathways

To further elucidate the processes involved in assessing environmental impact and the potential biological interactions of these chemicals, the following diagrams are provided.

Environmental_Impact_Workflow cluster_assessment Environmental Impact Assessment cluster_fate Environmental Fate cluster_ecotoxicity Ecotoxicity A Chemical Substance Identification B Physicochemical Properties A->B Characterize C Environmental Fate & Transport B->C Predicts D Ecotoxicity Testing C->D Informs F Biodegradation C->F G Hydrolysis C->G H Photolysis C->H I Sorption C->I E Risk Characterization D->E Provides data for J Aquatic Toxicity (Fish, Daphnia, Algae) D->J K Terrestrial Toxicity D->K L Bioaccumulation D->L

Workflow for assessing the environmental impact of a chemical substance.

Hypothetical_Signaling_Pathway cluster_cell Cellular Environment Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Gene Expression TF->Gene Regulation Response Cellular Response Gene->Response Chemical Exogenous Chemical (e.g., Phosphonate) Chemical->Receptor Inhibition

Hypothetical signaling pathway potentially affected by an exogenous chemical.

References

Safety Operating Guide

Proper Disposal of Phenylphosphonic Acid Disodium Salt: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the safe disposal of chemical waste is paramount to maintaining a secure and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of Phenylphosphonic Acid Disodium Salt, safeguarding both personnel and the environment.

I. Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, it is crucial to adhere to standard laboratory safety protocols.[1] Always handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][2] In case of a spill, prevent the dust from dispersing, sweep the material into a suitable and closed container for disposal, and wash hands thoroughly after handling.[1][2]

II. Quantitative Data Summary

For quick reference, the following table summarizes key information regarding this compound.

ParameterValueSource
Hazard Classification Not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008[1]
Personal Protective Equipment Safety glasses, protective gloves, dust respirator[1][2]
Incompatible Materials Oxidizing agents, moisture[1][2]
Storage Conditions Cool, dark, and dry place in a tightly closed container[1][2]

III. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed disposal company.

1. Waste Identification and Segregation:

  • Identify the waste as this compound.
  • Keep it segregated from other chemical waste to avoid unintended reactions.

2. Containerization:

  • Place the waste in a suitable, closed, and properly labeled container.[1] The label should clearly state "this compound" and any other information required by your institution's waste management policy.

3. Engagement with a Licensed Disposal Company:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed chemical waste disposal company.
  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
  • It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[1]

4. Disposal of Contaminated Materials:

  • Any materials, such as gloves, weighing papers, or containers that have come into direct contact with this compound should be considered contaminated.
  • Dispose of contaminated packaging and other materials as you would the unused product.[1]

5. Regulatory Compliance:

  • Always adhere to local, regional, and national regulations concerning chemical waste disposal.[2] It is the responsibility of the waste generator to ensure complete and accurate classification of the waste.

Important Note: Do not discharge this compound into drains or the environment.[1]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_assessment Hazard Assessment cluster_disposal Disposal Path cluster_final start Start: Phenylphosphonic Acid Disodium Salt for Disposal is_hazardous Is the waste classified as hazardous? start->is_hazardous non_hazardous_disposal Engage Licensed Disposal Company for Non-Hazardous Waste is_hazardous->non_hazardous_disposal No (per SDS) hazardous_disposal Follow Hazardous Waste Disposal Protocol via Licensed Company is_hazardous->hazardous_disposal Yes (or if mixed with hazardous waste) end End: Proper & Compliant Disposal non_hazardous_disposal->end hazardous_disposal->end

Caption: Disposal Decision Workflow for this compound.

References

Personal protective equipment for handling Phenylphosphonic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Phenylphosphonic Acid Disodium Salt (CAS RN: 25148-85-0) in a laboratory setting. The information is compiled to ensure the safe and effective use of this compound in research and development.

Hazard Assessment and Personal Protective Equipment (PPE)

According to the Safety Data Sheet (SDS) from TCI Chemicals, this compound Hydrate does not meet the criteria for classification in any hazard class under Regulation (EC) No 1272/2008.[1] However, it is crucial to distinguish this from its parent compound, Phenylphosphonic Acid, which is classified as hazardous.[2] Adherence to standard laboratory safety protocols is mandatory.

Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Eye Protection Safety glasses with side shields or goggles.[1]Protects against accidental splashes or dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1]Prevents direct skin contact with the chemical.
Respiratory Protection A NIOSH-approved dust respirator is recommended, especially when handling bulk quantities or if dust is generated.[1]Minimizes inhalation of airborne particles.
Body Protection A standard laboratory coat should be worn.[1]Protects clothing and skin from potential contamination.

Logical Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don_1 1. Lab Coat Don_2 2. Dust Respirator Don_1->Don_2 Don_3 3. Safety Glasses/Goggles Don_2->Don_3 Don_4 4. Gloves Don_3->Don_4 Doff_1 1. Gloves Doff_2 2. Safety Glasses/Goggles Doff_1->Doff_2 Doff_3 3. Lab Coat Doff_2->Doff_3 Doff_4 4. Dust Respirator Doff_3->Doff_4

PPE Donning and Doffing Sequence.

Operational Handling and Storage

Handling Procedures:

  • Engineering Controls: Work in a well-ventilated area. Use a local exhaust ventilation system if there is a potential for dust generation.[1]

  • Preventing Dust Formation: Handle the solid material carefully to avoid creating dust.

  • Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

Storage Condition Requirement Reason
Temperature Store in a cool, dark place.To maintain chemical stability.[1]
Container Keep the container tightly closed.To prevent contamination and absorption of moisture.[1]
Incompatible Materials Store away from strong oxidizing agents.To avoid potential chemical reactions.[1]

Emergency Procedures

Spill Response Protocol

Spill_Response Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Assess Assess the Spill Size and Risk Evacuate->Assess SmallSpill Small, Contained Spill Assess->SmallSpill LargeSpill Large or Uncontained Spill Assess->LargeSpill no PPE Don Appropriate PPE SmallSpill->PPE yes Notify Notify Lab Supervisor and EHS LargeSpill->Notify Contain Contain the Spill with Inert Material PPE->Contain Collect Collect Spilled Material into a Labeled Container Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose EmergencyServices Contact Emergency Services Notify->EmergencyServices

Decision-making workflow for spill response.

First Aid Measures:

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash the affected area with soap and water. If irritation persists, seek medical attention.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[3]

Disposal Plan

All waste materials, including contaminated PPE and spill cleanup materials, should be disposed of in accordance with local, state, and federal regulations.

Waste Disposal Steps:

  • Collection: Collect waste this compound and contaminated materials in a clearly labeled, sealed container.

  • Storage: Store the waste container in a designated hazardous waste accumulation area.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department for proper disposal procedures. Do not dispose of this chemical down the drain or in the regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.